molecular formula C21H21ClN4O8 B15555657 ATTO 465 NHS ester

ATTO 465 NHS ester

Número de catálogo: B15555657
Peso molecular: 492.9 g/mol
Clave InChI: CPFRVHUKGXRWIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ATTO 465-3 is a pyrrolidinone. It is functionally related to an ATTO 465-2.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H21ClN4O8

Peso molecular

492.9 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate perchlorate

InChI

InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5)

Clave InChI

CPFRVHUKGXRWIX-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

ATTO 465 NHS Ester: A Comprehensive Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 465 NHS ester is a fluorescent labeling dye belonging to the acriflavine (B1215748) dye family, prized for its robust photophysical characteristics. This guide provides an in-depth overview of its core properties and the experimental protocols essential for its application in research and development. The dye's strong absorption, high fluorescence quantum yield, and excellent stability make it a versatile tool for the covalent labeling of biomolecules such as proteins and nucleic acids.[1]

Core Photophysical and Chemical Characteristics

ATTO 465 is characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima, reducing self-quenching and enhancing detection sensitivity.[2][3] It is moderately hydrophilic and demonstrates high thermal and photostability, which are critical for imaging applications that require prolonged or intense illumination.[1] The N-Hydroxysuccinimidyl (NHS) ester reactive group allows for the efficient covalent attachment of the dye to primary amines on biomolecules.

Quantitative Photophysical Data

The key photophysical properties of ATTO 465 in aqueous solution are summarized in the table below, providing a quick reference for experimental design and data analysis.

PropertyValueReference
Excitation Maximum (λex) 453 nm[4]
Emission Maximum (λem) 506 nm[4]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ) 75%[4]
Fluorescence Lifetime (τ) 5.0 ns[4]
Stokes Shift ~53 nm[1]
Correction Factor (CF₂₈₀) 0.48[4]
Molecular Weight (NHS Ester) 493 g/mol [4]

Experimental Protocols

Measurement of Photophysical Properties

1. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the conversion of absorbed light into emitted light.[1] It is typically determined relative to a standard of a known quantum yield.

  • Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference compound with a known quantum yield.[5]

  • Instrumentation: A calibrated fluorescence spectrometer and a UV-Vis spectrophotometer are required.[1]

  • Methodology:

    • Prepare dilute solutions of both the sample (ATTO 465) and a suitable reference standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.[5]

    • Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.[5]

    • Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.[5]

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample and the standard, respectively.[5]

2. Determination of Fluorescence Lifetime (Time-Domain Method)

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common time-domain method for its measurement.[6]

  • Principle: The sample is excited by a short pulse of light, and the time delay between the excitation pulse and the detection of the emitted photons is measured. By repeating this process, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[6]

  • Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[3]

  • Methodology:

    • Prepare a solution of the fluorescent sample.

    • Excite the sample with a high-repetition-rate pulsed light source.

    • Detect the emitted single photons and record their arrival times relative to the excitation pulses.

    • Construct a histogram of the arrival times, which will show an exponential decay.

    • Fit the decay curve with an exponential function to determine the fluorescence lifetime.[6]

Biomolecule Labeling with this compound

The following protocols describe the covalent labeling of proteins and oligonucleotides with this compound.

1. Protein Labeling

This protocol is suitable for labeling proteins via primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues.[7]

  • Materials:

    • Protein to be labeled

    • This compound

    • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]

    • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2]

    • Gel filtration column (e.g., Sephadex G-25)[2]

  • Procedure:

    • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[2]

    • Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1-2 mg/mL.[7]

    • Labeling Reaction: While gently vortexing the protein solution, add the dissolved dye. A 3- to 10-fold molar excess of the dye to the protein is a good starting point. Incubate the reaction for 1 hour at room temperature, protected from light.[7]

    • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column. The first colored fraction to elute will be the labeled protein.[2]

2. Oligonucleotide Labeling

This protocol is for labeling amino-modified oligonucleotides.[7]

  • Materials:

    • Amino-modified oligonucleotide

    • This compound

    • Labeling buffer (e.g., 0.2 M carbonate buffer, pH 8.0-9.0)[7]

    • Anhydrous DMF[7]

    • Purification system (e.g., HPLC)

  • Procedure:

    • Oligonucleotide and Dye Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM. Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[7]

    • Labeling Reaction: Add the dye solution to the oligonucleotide solution. Incubate for 2 hours at room temperature with shaking.[7]

    • Purification: Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration.[7]

Visualizing the Workflow

The general experimental workflow for labeling a biomolecule with this compound can be visualized as a three-stage process: Preparation, Reaction, and Purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Prepare Biomolecule in Amine-Free Buffer (e.g., Protein or Oligonucleotide) C Mix Biomolecule and Dye Solutions A->C B Dissolve this compound in Anhydrous DMF or DMSO B->C D Incubate at Room Temperature (Protected from Light) C->D E Separate Labeled Biomolecule from Unreacted Dye (e.g., Gel Filtration or HPLC) D->E F Collect and Store Labeled Biomolecule E->F

Caption: Biomolecule Labeling Workflow with this compound.

References

ATTO 465 NHS Ester: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of ATTO 465 NHS ester, a versatile fluorescent probe belonging to the rhodamine family of dyes.[1][2] Renowned for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photochemical stability, ATTO 465 is a valuable tool for a wide range of applications, including single-molecule detection and high-resolution microscopy.[1][2] This document outlines its core photophysical and chemical properties, provides detailed experimental protocols for biomolecule conjugation, and presents key data in a clear, accessible format.

Core Photophysical and Chemical Properties

ATTO 465 is a novel fluorescent label derived from acriflavine.[3][4] It is characterized by a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra.[3] The dye is moderately hydrophilic and exhibits good water solubility.[3][4][5] Its fluorescence can be efficiently excited in the 420 nm to 465 nm range.[3]

Quantitative Data Summary

The key photophysical parameters of ATTO 465 are summarized in the table below for easy reference and comparison.

ParameterValueReference
Absorption Maximum (λ_abs_) 453 nm[3][4][6][7][8]
Emission Maximum (λ_fl_) 506 nm[3][4][6], 508 nm[8][3][4][6][8]
Molar Extinction Coefficient (ε_max_) 7.5 x 10⁴ M⁻¹cm⁻¹[3][4][8]
Fluorescence Quantum Yield (η_fl_) 70%[3], 75%[4][6][3][4][6]
Fluorescence Lifetime (τ_fl_) 5.0 ns[3][4][5][8]
Stokes Shift ~53 nm[5], 55 nm[3][3][5]
Correction Factor (CF₂₆₀) 1.09[3][4]
Correction Factor (CF₂₈₀) 0.48[3][4]
Molecular Weight (MW) 493 g/mol [4][8]

Experimental Protocols

The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 465 allows for the efficient and specific labeling of primary and secondary amino groups in biomolecules, such as the lysine (B10760008) residues of proteins or amino-modified oligonucleotides.

Protein Labeling Protocol

This protocol outlines the general procedure for conjugating this compound to proteins.

Materials:

  • Protein of interest

  • This compound

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation: Dissolve the protein in the bicarbonate buffer at a concentration of 2 mg/mL.[4] Ensure the protein solution is free from amine-containing substances like Tris or glycine.[4] For antibodies in Tris buffers, dialysis against PBS is recommended.[4]

  • Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 2 mg/mL.[4]

  • Labeling Reaction: While gently vortexing, add a 3- to 10-fold molar excess of the dissolved dye to the protein solution.[5] A common starting point is a twofold molar excess.[4] Incubate the reaction for 30 to 60 minutes at room temperature, protected from light.[4]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).[4][5] The first colored band to elute will be the ATTO 465-labeled protein.

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Carbonate buffer (0.2 M, pH 8.0-9.0)

  • Anhydrous DMF

  • Purification system (e.g., HPLC)

Methodology:

  • Oligonucleotide and Dye Preparation: Dissolve the amino-modified oligonucleotide in the carbonate buffer to a concentration of 0.1 mM.[5] Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[5]

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[5] Incubate the reaction for 2 hours at room temperature with shaking.[5] For longer reaction times, the pH can be lowered to 7.0-7.5.[5]

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration.[5]

Visualizing Experimental Workflows and Concepts

To further clarify the processes and principles involved with this compound, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution (Amine-free buffer, pH 8.3) Mix Combine Protein and Dye (Molar excess of dye) Protein->Mix Dye This compound (Dissolved in DMF/DMSO) Dye->Mix Incubate Incubate (Room temperature, 30-60 min, protected from light) Mix->Incubate Column Gel Filtration Chromatography (e.g., Sephadex G-25) Incubate->Column Collect Collect Labeled Protein Column->Collect

Caption: Protein Labeling Workflow with this compound.

G cluster_absorption Photon Absorption cluster_emission Fluorescence Emission GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState Absorption (λabs ≈ 453 nm) ExcitedState->GroundState Fluorescence (λem ≈ 506 nm) Emission Photon Emission ExcitedState->Emission Emission->GroundState

Caption: Jablonski Diagram for ATTO 465 Fluorescence.

Photostability

ATTO 465 exhibits high thermal and photochemical stability, which is crucial for imaging applications that involve prolonged or intense illumination.[1][5] A derivative, Atto 465-pentafluoroaniline (Atto 465-p), has been shown to have even greater photostability compared to the free dye.[9][10] Under continuous laser irradiation, Atto 465-p demonstrated slower photobleaching kinetics than both the ATTO 465 free dye and another common nuclear stain, YoPro-1.[9][10]

Storage and Handling

This compound should be stored at -20°C, protected from moisture and light.[4][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[6] When stored correctly, the product is stable for at least three years.[6] Solutions of the dye in organic solvents may have limited stability.[6] Protein conjugates can typically be stored at 4°C for several months, with the addition of sodium azide (B81097) as a preservative, or frozen in aliquots at -20°C for long-term storage.[4]

References

ATTO 465 NHS Ester: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ATTO 465 NHS ester, a fluorescent probe renowned for its utility in sensitive bio-imaging and molecular detection. Derived from the acriflavine (B1215748) dye family, ATTO 465 is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability, making it an excellent choice for demanding applications in life sciences research and diagnostics.[1][2]

Core Spectroscopic and Physical Properties

This compound is a versatile fluorescent marker with a notable Stokes shift, which is the difference between the wavelength maxima of absorption and emission.[1][2] This large shift is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence measurements. The key quantitative properties are summarized below.

PropertyValueReference
Molar Extinction Coefficient (ε)7.5 x 10⁴ M⁻¹cm⁻¹[1][2][3]
Absorption Maximum (λabs)453 nm[2][4][5]
Emission Maximum (λfl)506 nm[2][4][5]
Fluorescence Quantum Yield (ηfl)70-75%[1][2][4]
Fluorescence Lifetime (τfl)5.0 ns[1][2][4]
Stokes Shift~53-55 nm[1][2]
Molecular Weight (NHS ester)493 g/mol [4]
Correction Factor (CF₂₆₀)1.09[2][4]
Correction Factor (CF₂₈₀)0.48[2][4]

Chemical Properties and Handling

ATTO 465 is a moderately hydrophilic dye that exhibits good water solubility.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of biomolecules by reacting with primary amine groups, such as the side chain of lysine (B10760008) residues in proteins or amino-modified oligonucleotides.[1]

Storage and Stability: For long-term stability, the dye should be stored at -20°C, protected from light and moisture. When stored correctly, the product is stable for at least three years.[6] Before use, the vial must be equilibrated to room temperature to prevent moisture condensation.[6]

Solvent Preparation: For labeling reactions, this compound should be dissolved in an anhydrous, amine-free polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Solutions of the reactive dye in these solvents may have limited stability.[6]

Experimental Protocols

The following are detailed protocols for the covalent labeling of proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is optimized for labeling proteins via primary amine groups.

1. Materials Required:

  • Protein of interest

  • This compound

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[4]

  • Anhydrous, amine-free DMF or DMSO[4]

  • Purification column (e.g., Sephadex G-25)[4]

2. Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of approximately 2 mg/mL.[4] Ensure the protein solution is free from amine-containing substances like Tris or glycine.[4] If the protein is in a Tris-based buffer, dialyze it against PBS first.[4]

  • Dye Preparation: Immediately before conjugation, prepare a 1-2 mg/mL solution of this compound in anhydrous DMF or DMSO.[1][4]

  • Labeling Reaction: While gently stirring or vortexing the protein solution, add the dissolved dye. A 3- to 10-fold molar excess of the dye over the protein is a recommended starting point.[1] The optimal dye-to-protein ratio may vary and should be determined empirically for each specific protein.[4]

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[1][4]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer such as PBS (pH 7.2).[1][4] The first colored, fluorescent band to elute is typically the labeled protein, followed by a second band of the free dye.[4] Alternatively, extensive dialysis can be used for purification.[4]

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

1. Materials Required:

  • Amino-modified oligonucleotide

  • This compound

  • Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[1][4]

  • Anhydrous DMF[1][4]

  • Purification system (e.g., HPLC)[1]

2. Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.[1][4]

  • Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[1][4]

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1][4]

  • Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[1][4] For longer incubation times, the pH can be adjusted to a more neutral range of 7.0-7.5 to minimize hydrolysis of the NHS ester.[1][4]

  • Purification: Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC or gel filtration.[1] For high-purity applications, dual HPLC purification is recommended.[1]

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for labeling a protein with this compound.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein 1. Prepare Protein Solution (e.g., 2 mg/mL in Bicarbonate Buffer, pH 8.3) Mix 3. Mix Protein and Dye Solutions (3-10x molar excess of dye) Protein->Mix Dye 2. Prepare this compound Solution (1-2 mg/mL in anhydrous DMSO/DMF) Dye->Mix Incubate 4. Incubate (30-60 min, Room Temp, Dark) Mix->Incubate Constant Stirring Purify 5. Purify Labeled Protein (Gel Filtration, e.g., Sephadex G-25) Incubate->Purify Reaction Mixture Collect 6. Collect First Fluorescent Band (Labeled Protein Conjugate) Purify->Collect Separation

Caption: Workflow for Protein Conjugation with this compound.

Key Applications

The robust and versatile properties of ATTO 465 make it suitable for a wide array of applications in biological research and drug development.[1] Its strong absorption, high quantum yield, and excellent photostability are particularly beneficial for sensitive and quantitative fluorescence-based assays.[1]

Primary applications include:

  • Covalent labeling of proteins, antibodies, DNA, and RNA.[1][4][7]

  • High-resolution microscopy and single-molecule detection.[7][8]

  • Multiplex Immunofluorescence (mIF): A derivative, Atto 465-p, has been developed as a nuclear stain, expanding the possibilities for multi-target imaging by freeing up other spectral channels.[9]

References

ATTO 465: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO family of labels, renowned for their high fluorescence quantum yield and photostability.[1] As a derivative of acriflavin, ATTO 465 is a valuable tool in various life science applications, including the labeling of proteins and nucleic acids for advanced microscopy techniques.[2][3][4] This technical guide provides an in-depth overview of the core photophysical properties of ATTO 465, with a specific focus on its quantum yield and fluorescence lifetime. Detailed experimental protocols for the determination of these properties and visualizations of relevant workflows are included to support researchers in their experimental design and data interpretation.

Core Photophysical Properties of ATTO 465

ATTO 465 is characterized by strong absorption, a high fluorescence quantum yield, and significant thermal and photostability.[5][6] A key feature of this dye is its large Stokes shift, the difference between its excitation and emission maxima, which is approximately 52-55 nm in aqueous solutions.[4][5] This substantial separation is advantageous for minimizing self-quenching and enhancing the signal-to-noise ratio in fluorescence detection.[4] The dye is moderately hydrophilic and can be efficiently excited by light sources operating in the 420-465 nm range.[4][5]

Quantitative Data Summary

The key photophysical parameters of ATTO 465 are summarized in the table below. These values are crucial for selecting appropriate excitation sources and emission filters, as well as for the quantitative analysis of fluorescence data.[5]

PropertyValueSource(s)
Maximum Excitation Wavelength (λex) 453 nm[5][7][8]
Maximum Emission Wavelength (λem) 506 - 509 nm[1][2][5]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ cm⁻¹M⁻¹[5][7][9]
Fluorescence Quantum Yield (Φ or ηfl) 70 - 75%[3][6][9]
Fluorescence Lifetime (τfl) 5.0 ns[1][5][9]
Stokes Shift ~52 - 55 nm[1][5][8]
Correction Factor (CF₂₆₀) 1.09 - 1.12[4][9][10]
Correction Factor (CF₂₈₀) 0.48 - 0.54[4][9][10]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6][11]

Principle: The quantum yield of the unknown sample (Φ_s) is calculated relative to a standard (Φ_r) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r denote the sample and the reference, respectively.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • ATTO 465 dye

  • A suitable quantum yield standard (e.g., Coumarin 153 in ethanol (B145695) or Fluorescein in 0.1 M NaOH)[6]

  • Spectroscopic grade solvents[11]

Methodology:

  • Solution Preparation: Prepare a series of five to six dilute solutions of both ATTO 465 and the chosen quantum yield standard in the same solvent. The concentrations should be adjusted to yield an absorbance in the range of 0.01 to 0.1 at the excitation wavelength.[6]

  • Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the selected excitation wavelength.[6]

  • Fluorescence Measurement: Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements. Record the emission spectra of all sample and standard solutions, ensuring that experimental settings are kept constant for all measurements.[6]

  • Data Analysis: Integrate the area under the corrected emission spectrum for each solution. For both ATTO 465 and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The slopes of these plots represent the ratio of integrated intensity to absorbance (I/A).[6]

  • Calculation: Calculate the quantum yield of ATTO 465 using the equation provided in the principle section, utilizing the slopes from the plots.[6]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[12] The time-domain method, specifically Time-Correlated Single Photon Counting (TCSPC), is a robust technique for measuring fluorescence lifetime.[12]

Principle: The sample is illuminated with a short pulse of light, and the time between the excitation pulse and the detection of the emitted photon is measured. This process is repeated many times to build a histogram of the arrival times of the photons, which represents the fluorescence decay curve. The fluorescence lifetime is then determined from the slope of this decay curve.[12]

Materials and Equipment:

  • Pulsed light source (e.g., picosecond laser)

  • High-speed detector (e.g., single-photon avalanche diode - SPAD)

  • TCSPC electronics

  • Sample holder/cuvette

  • ATTO 465 labeled sample

Methodology:

  • Sample Preparation: Prepare a solution of the ATTO 465-labeled sample.

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed laser to the absorption maximum of ATTO 465 (~453 nm).

    • Configure the TCSPC electronics to measure the time difference between the laser pulse and the detected photons.

  • Data Acquisition:

    • Excite the sample with the pulsed laser.

    • Collect the emitted photons with the high-speed detector.

    • The TCSPC system records the arrival time of each photon relative to the excitation pulse and builds a decay histogram.

  • Data Analysis:

    • The resulting histogram represents the fluorescence decay profile.

    • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

Visualizations

experimental_workflow_quantum_yield cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare dilute solutions of ATTO 465 abs_measure Record Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare dilute solutions of standard prep_standard->abs_measure fluo_measure Record Emission Spectra (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate area under emission spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Relative Quantum Yield Determination.

experimental_workflow_immunofluorescence cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_seeding Seed and adhere cells to coverslips fixation Fix cells with 4% paraformaldehyde cell_seeding->fixation permeabilization Permeabilize cells with Triton X-100 (for intracellular targets) fixation->permeabilization blocking Block non-specific binding with BSA permeabilization->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with ATTO 465-conjugated secondary antibody primary_ab->secondary_ab mounting Mount coverslips on slides secondary_ab->mounting microscopy Image with fluorescence microscope (Ex: ~453 nm, Em: ~508 nm) mounting->microscopy

General Immunofluorescence Workflow using ATTO 465.

Conclusion

ATTO 465 is a robust and versatile fluorescent dye with photophysical properties that are well-suited for a variety of demanding applications in modern biological research and drug development.[5] Its strong absorption, high quantum yield, and relatively long fluorescence lifetime make it an excellent choice for sensitive and quantitative fluorescence-based assays.[5][13] The availability of different reactive forms allows for the straightforward and efficient labeling of a wide range of biomolecules.[5] The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers utilizing ATTO 465, enabling them to optimize their experimental setups and confidently interpret their fluorescence data.

References

ATTO 465 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical properties, labeling protocols, and key characteristics of ATTO 465 NHS ester, a fluorescent dye essential for a range of bio-imaging and molecular biology applications.

ATTO 465 is a fluorescent label derived from the acriflavine (B1215748) dye family.[1] It is recognized for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1] The N-hydroxysuccinimidyl (NHS) ester derivative is particularly suited for the covalent labeling of primary and secondary amine groups in biomolecules such as proteins, antibodies, and oligonucleotides.[1][2]

Chemical Structure and Molecular Properties

ATTO 465's core structure is similar to that of proflavine.[3] The addition of the NHS ester functional group allows for efficient conjugation to amine-containing molecules. While slight variations in reported molecular weight exist, the commonly cited value is approximately 493 g/mol .[4]

Table 1: Physicochemical and Spectroscopic Properties of ATTO 465

PropertyValueReference
Molecular Weight (NHS-ester) 493 g/mol [4]
Absorption Maximum (λabs) 453 nm[4]
Molar Extinction Coefficient (εmax) 7.5 x 10^4 M^-1 cm^-1[4]
Emission Maximum (λfl) 506 nm
Fluorescence Quantum Yield (ηfl) 75%
Fluorescence Lifetime (τfl) 5.0 ns[4]

Experimental Protocols: Labeling with this compound

The following are generalized protocols for labeling proteins and oligonucleotides with this compound. Optimization may be required for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating this compound to proteins.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. Ensure the buffer is free of any amine-containing substances such as Tris or glycine. If necessary, dialyze the protein against a suitable buffer like PBS and then adjust the pH with sodium bicarbonate.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation: While gently vortexing, add the dissolved this compound to the protein solution. A molar excess of the dye to the protein is typically required, with a starting point of a 2-fold molar excess being a good recommendation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).[1] The first colored band to elute is typically the labeled protein.

Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Dissolve Protein in Amine-Free Buffer (pH 8.3) conjugation Add Dye Solution to Protein Solution prep_protein->conjugation prep_dye Dissolve this compound in Anhydrous DMF or DMSO prep_dye->conjugation incubation Incubate for 1 hour at Room Temperature (Protected from Light) conjugation->incubation separation Separate Labeled Protein via Gel Filtration incubation->separation collection Collect First Colored Band (Labeled Protein) separation->collection

Caption: Workflow for labeling proteins with this compound.

Oligonucleotide Labeling Protocol

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous DMF

  • Labeling buffer (e.g., 0.2 M carbonate buffer, pH 8.0-9.0)

  • Purification system (e.g., HPLC)

Methodology:

  • Oligonucleotide and Dye Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.[1] Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[1]

  • Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1]

  • Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[1] For longer reaction times, the pH can be lowered to 7.0-7.5.[1]

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as HPLC.

Applications in Research and Development

The strong fluorescence and excellent photostability of ATTO 465 make it a valuable tool in various life science applications. Its ability to be conjugated to a wide range of biomolecules allows for its use in:

  • Fluorescence Microscopy: High-resolution imaging of cellular structures and processes.

  • Immunofluorescence: Detection and localization of antigens in cells and tissues.

  • Flow Cytometry: High-throughput analysis and sorting of cells.

  • Single-Molecule Detection: Studying the dynamics of individual biomolecules.

  • Nucleic Acid Hybridization: Visualizing specific DNA or RNA sequences.

Storage and Handling

This compound should be stored at -20°C, protected from moisture and light. Stock solutions of the dye in anhydrous DMF or DMSO should be prepared fresh before each use.

References

Solubility and stability of ATTO 465 NHS ester in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of ATTO 465 NHS Ester

For researchers, scientists, and drug development professionals utilizing this compound for bioconjugation, a thorough understanding of its solubility and stability is paramount for successful and reproducible labeling. This guide provides a comprehensive overview of the key characteristics of this compound in various solvent systems, detailed experimental protocols, and critical stability considerations.

Solubility Profile

This compound is a moderately hydrophilic dye, with its solubility being highly dependent on the solvent.[1] For labeling reactions, the N-hydroxysuccinimide (NHS) ester derivative is typically used, which has distinct solubility characteristics compared to its carboxy derivative.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityRecommended Concentration for Stock SolutionsNotes
Dimethyl sulfoxide (B87167) (DMSO)Readily soluble[1]2 mg/mL to 10 mg/mL[2][3][4]Must be anhydrous and amine-free to prevent hydrolysis.[1][2]
Dimethylformamide (DMF)Readily soluble[1]2 mg/mL to 5 mg/mL[1][2][3]Must be anhydrous and amine-free to prevent hydrolysis.[1][2]
AcetonitrileSoluble[5]Not specified for stock solutionsUsed as a polar organic solvent.[5]
Aqueous Buffers (e.g., PBS)Insoluble/UnstableNot recommended for stock solutionsThe NHS ester is highly susceptible to hydrolysis in aqueous environments.[6][7]

Stability and Storage

The stability of this compound is critical for maintaining its reactivity towards primary amines. Both the solid-state and solution-state stability are important considerations.

Solid-State Stability

When stored correctly, solid this compound is stable for at least three years.[2][5]

Table 2: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature-20°C[2]Minimizes degradation over long-term storage.
LightProtected from light[2]Prevents photobleaching and degradation.
MoistureProtected from moisture[2]The NHS ester is highly sensitive to moisture.

Handling Precaution: Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation onto the product.[2][5]

Solution-State Stability

Stock solutions of this compound are typically prepared in anhydrous, amine-free organic solvents like DMSO or DMF.[1][2] It is highly recommended to prepare these solutions immediately before use.[2][3] While short-term storage of stock solutions at -20°C is possible, repeated exposure to ambient moisture must be avoided.[2]

The primary cause of instability in solution, particularly in aqueous environments, is the hydrolysis of the NHS ester. This reaction renders the dye incapable of labeling target molecules.[2]

Diagram 1: Competing Reactions of this compound

cluster_0 This compound cluster_1 Reactants cluster_2 Products ATTO_NHS ATTO 465-NHS Labeled_Molecule Stable Amide Bond (Labeled Molecule) ATTO_NHS->Labeled_Molecule Aminolysis (Labeling) pH 8.0 - 9.0 Hydrolyzed_Dye Unreactive Carboxylic Acid (Hydrolyzed Dye) ATTO_NHS->Hydrolyzed_Dye Hydrolysis (Inactivation) Increases with pH Primary_Amine Primary Amine (R-NH2) (from protein, etc.) Water Water (H2O) (from buffer or moisture)

Caption: Competing aminolysis and hydrolysis reactions of this compound.

The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

Table 3: Half-life of NHS Esters in Aqueous Buffers

pHTemperature (°C)Half-life
7.004 - 5 hours[6][7]
8.6410 minutes[6][7]
8.6Room Temperature< 10 minutes[2]

Due to the rapid hydrolysis at higher pH, the optimal pH for labeling reactions is a compromise between the reactivity of the primary amines and the stability of the NHS ester, typically between pH 8.0 and 9.0, with pH 8.3 often recommended.[2][8]

Experimental Protocols

Adherence to proper experimental protocols is crucial for achieving high labeling efficiency and minimizing dye degradation.

Preparation of Dye Stock Solution

Diagram 2: Workflow for Preparing this compound Stock Solution

A Equilibrate vial of This compound to room temperature B Add anhydrous, amine-free DMSO or DMF to the vial A->B Prevents moisture condensation C Vortex briefly to dissolve B->C D Use immediately for labeling reaction C->D Freshly prepared solution is most reactive

Caption: Recommended workflow for preparing this compound stock solution.

Methodology:

  • Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[2]

  • Immediately before use, dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[2][3] For some applications, concentrations up to 10 mg/mL in DMSO have been used.[4]

Protein Labeling Protocol

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH between 8.0 and 9.0 (optimal 8.3).[2][3] The protein concentration should be at least 2 mg/mL to improve labeling efficiency.[2][3] Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3]

  • Dye Addition: While gently vortexing the protein solution, add the freshly prepared this compound stock solution. A 3- to 10-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio may vary.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

  • Purification: Separate the labeled protein from unreacted dye and hydrolysis byproducts using gel filtration chromatography (e.g., Sephadex G-25).[3][9]

Oligonucleotide Labeling Protocol

Methodology:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in a 0.2 M carbonate buffer (pH 8.0-9.0) to a concentration of 0.1 mM.[3][9]

  • Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3][9]

  • Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[9]

  • Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[3][9]

  • Purification: Purify the labeled oligonucleotide using methods such as HPLC.[3]

Conclusion

The successful use of this compound in labeling applications is critically dependent on understanding and controlling its solubility and stability. By using anhydrous, amine-free organic solvents for stock solutions, preparing them immediately before use, and carefully controlling the pH and buffer composition of the reaction, researchers can maximize labeling efficiency and obtain reliable, reproducible results. The provided data and protocols serve as a comprehensive guide for scientists and professionals in the field of drug development and life sciences research.

References

The Chemistry of Covalent Labeling: An In-depth Guide to the Reaction of ATTO 465 NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between ATTO 465 N-hydroxysuccinimide (NHS) ester and primary amines. ATTO 465 is a fluorescent label renowned for its strong absorption, high fluorescence quantum yield, and significant photostability.[1] Its amine-reactive NHS ester derivative is a pivotal tool for covalently labeling proteins, antibodies, and other biomolecules, enabling a wide array of applications in life sciences.[1] This document details the reaction mechanism, critical parameters, experimental protocols, and quantitative data to empower researchers in achieving efficient and reliable bioconjugation.

Core Principles of the NHS Ester Reaction

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[2] This chemistry is favored for its ability to proceed under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules like proteins and antibodies.[3] The primary targets for ATTO 465 NHS ester conjugation are the N-terminus of polypeptides and the side chain of lysine (B10760008) residues, which possess primary amine groups.[3]

The reaction mechanism proceeds as follows: the unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a stable leaving group and forming a highly stable amide bond.[2][3]

Factors Influencing Reaction Efficiency

Successful conjugation with this compound is contingent on the careful control of several experimental parameters. The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to protein.[4]

pH: The pH of the reaction buffer is the most critical factor.[3] The reaction rate is strongly pH-dependent because the primary amine must be in its unprotonated, nucleophilic state to react.[3] At acidic pH, the amine is protonated (-NH3+), rendering it unreactive.[3] Conversely, at a very high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the conjugation efficiency.[3] The optimal pH range for NHS ester reactions is typically between 8.0 and 9.0, with a pH of 8.3 often recommended as an effective compromise.[1][5]

Competing Hydrolysis: In aqueous solutions, water can act as a nucleophile, leading to the hydrolysis of the NHS ester.[3] This side reaction competes directly with the desired aminolysis (reaction with the amine).[2][3] The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5] Therefore, it is crucial to perform the reaction within the recommended pH range and for an appropriate duration.

Buffer Choice: The choice of buffer is critical. Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[3][6] Commonly used buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[3][7]

Concentration: The concentration of both the biomolecule and the this compound can influence the reaction efficiency. Higher concentrations of the primary amine can favor the aminolysis reaction over hydrolysis.[] Protein concentrations of 2 mg/mL or higher are recommended for optimal labeling.[4][6]

Quantitative Data

The photophysical properties of ATTO 465 are crucial for its application in fluorescence-based assays.

PropertyValueReference
Maximum Absorption (λabs)453 nm[4]
Maximum Emission (λfl)506 nm[6]
Molar Extinction Coefficient7.5 x 10⁴ M⁻¹cm⁻¹[4][6]
Fluorescence Quantum Yield75%[4][6]
Fluorescence Lifetime (τfl)5.0 ns[4][6]

Key parameters for the reaction of NHS esters with primary amines are summarized below.

ParameterOptimal Condition/ValueReference
Reaction pH 8.0 - 9.0 (optimally 8.3)[1][5]
Reaction Temperature Room temperature (20-25°C) or 4°C[2]
Reaction Time 30 - 60 minutes at room temperature; longer for 4°C[1][6]
Dye-to-Protein Molar Ratio 2 to 10-fold molar excess (starting point)[5]
Protein Concentration ≥ 2 mg/mL[4][5]
NHS Ester Half-life ~10 minutes at pH 8.6[5]

Experimental Protocols

Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with this compound.

Protein Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[5][6]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable labeling buffer before proceeding.[5][6]

  • Dye Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 2 mg/mL.[5][6]

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 2- to 10-fold molar excess is a common starting point.[5]

    • Add the dye stock solution to the protein solution while gently stirring.[1]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][6]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[1][6]

    • Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).[1]

    • Apply the reaction mixture to the column and collect the first colored, fluorescent band, which contains the purified conjugate.[1]

Amine-Modified Oligonucleotide Labeling Protocol
  • Oligonucleotide Preparation:

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[6]

  • Dye Stock Solution Preparation:

    • Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[6]

  • Conjugation Reaction:

    • Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[6]

    • Incubate the reaction at room temperature for 2 hours with shaking.[6]

  • Purification:

    • The labeled oligonucleotide can be separated from free dye using gel filtration or reversed-phase HPLC.[9]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products ATTO_465_NHS This compound Tetrahedral_Intermediate Tetrahedral Intermediate ATTO_465_NHS->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (ATTO 465-NH-R) Tetrahedral_Intermediate->Amide_Bond Collapse NHS N-hydroxysuccinimide Tetrahedral_Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prepare_Protein Prepare_Dye 2. Prepare this compound Stock Solution (Anhydrous DMSO/DMF) Start->Prepare_Dye Mix 3. Mix Protein and Dye Solutions Prepare_Protein->Mix Prepare_Dye->Mix Incubate 4. Incubate (30-60 min, RT, dark) Mix->Incubate Purify 5. Purify Conjugate (Gel Filtration) Incubate->Purify End End (Purified ATTO 465-labeled Protein) Purify->End

Caption: Experimental workflow for protein labeling with this compound.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Side Reaction (Hydrolysis) ATTO_465_NHS This compound Amide_Product Labeled Biomolecule (Stable Amide Bond) ATTO_465_NHS->Amide_Product Aminolysis (pH 8.0-9.0) Carboxylic_Acid Inactive Carboxylic Acid ATTO_465_NHS->Carboxylic_Acid Hydrolysis (increases with pH) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Product Water Water (H2O) Water->Carboxylic_Acid

Caption: Competing reactions of this compound in an aqueous buffer.

References

ATTO 465 NHS Ester: A Technical Guide for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of ATTO 465 NHS ester for single-molecule detection applications. ATTO 465 is a fluorescent dye belonging to the acriflavine (B1215748) family, known for its robust photophysical properties that make it a compelling candidate for high-sensitivity fluorescence experiments.[1][2] This guide provides a comprehensive overview of its characteristics, experimental protocols for its use, and a critical evaluation of its performance in single-molecule studies.

Core Photophysical and Chemical Properties

ATTO 465 is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photochemical stability.[3][4][5] Its rigid structure minimizes cis-trans isomerization, contributing to its bright and stable fluorescence emission.[6] The NHS ester derivative is specifically designed for the covalent labeling of primary amines, such as those found on proteins and amino-modified oligonucleotides.[1][7]

Quantitative Data Summary

The key photophysical properties of ATTO 465 are summarized in the table below, providing a quantitative basis for its application in single-molecule detection.

PropertyValueSource(s)
Absorption Maximum (λ_abs_) 453 nm[1][7][8]
Emission Maximum (λ_fl_) 506 nm[1][7][8]
Molar Extinction Coefficient (ε_max_) 7.5 x 10⁴ M⁻¹cm⁻¹[1][7][8]
Fluorescence Quantum Yield (η_fl_) 75%[1][7][8]
Fluorescence Lifetime (τ_fl_) 5.0 ns[1][7][8]
Stokes Shift 53 nm[1]
Correction Factor (CF₂₆₀) 1.09[1][7][8]
Correction Factor (CF₂₈₀) 0.48[1][7][8]

Suitability for Single-Molecule Detection

The high quantum yield and molar extinction coefficient of ATTO 465 contribute to its brightness, a critical factor for detecting the faint signals from individual molecules.[7] Furthermore, its notable photostability allows for longer observation times before photobleaching, enabling the study of dynamic processes at the single-molecule level.[3][4] A derivative of ATTO 465, ATTO 465-p, has demonstrated even greater photostability compared to the free dye and other common fluorescent probes like YoPro-1.[9][10][11]

While no dye is perfectly photostable, the characteristics of ATTO 465 make it a suitable choice for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET).[1][12] In smFRET, ATTO 465 can serve as a donor fluorophore when paired with an appropriate acceptor dye.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in single-molecule experiments. The following protocols provide a starting point for labeling biomolecules and preparing for single-molecule imaging.

Labeling of Proteins with this compound

This protocol is designed for labeling proteins with primary amines, such as at the N-terminus or on lysine (B10760008) residues.[1][8]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.[8] Ensure the protein solution is free of amine-containing substances.[8]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[8]

  • Labeling Reaction: Add a two-fold molar excess of the dissolved this compound to the protein solution.[8] The optimal dye-to-protein ratio may need to be determined empirically.[8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[6] The first colored band to elute is typically the labeled protein.[6]

Labeling of Amino-Modified Oligonucleotides

This protocol outlines the procedure for labeling oligonucleotides that have been modified to contain a primary amine.[1][8]

Materials:

  • Amino-modified oligonucleotide

  • Labeling Buffer: 0.2 M carbonate buffer, pH 8-9

  • This compound

  • Anhydrous DMF

  • Purification system (e.g., HPLC)

Procedure:

  • Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the labeling buffer.[8]

  • Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[8]

  • Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[8]

  • Incubation: Incubate the reaction at room temperature for 2 hours with shaking.[8]

  • Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligonucleotides and excess dye.[1]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for single-molecule detection and the logical relationships determining the suitability of a fluorophore for such applications.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis biomolecule Biomolecule of Interest labeling Labeling with this compound biomolecule->labeling purification Purification labeling->purification immobilization Surface Immobilization purification->immobilization excitation Laser Excitation immobilization->excitation detection Fluorescence Detection excitation->detection trajectory Intensity vs. Time Trajectories detection->trajectory analysis Data Analysis (e.g., FRET Efficiency) trajectory->analysis interpretation Biological Interpretation analysis->interpretation suitability_logic cluster_properties Intrinsic Properties cluster_performance Performance Metrics cluster_suitability Overall Suitability quantum_yield High Quantum Yield brightness High Brightness quantum_yield->brightness extinction_coeff High Molar Extinction extinction_coeff->brightness photostability High Photostability observation_time Long Observation Time photostability->observation_time smd_suitability Suitable for Single-Molecule Detection brightness->smd_suitability observation_time->smd_suitability

References

Understanding the Stokes Shift of ATTO 465 Fluorescent Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the photophysical properties of the ATTO 465 fluorescent dye, with a particular focus on its Stokes shift. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of ATTO 465, details experimental protocols for its analysis, and presents visual workflows to facilitate understanding.

Core Properties of ATTO 465

ATTO 465 is a fluorescent label derived from the acriflavine (B1215748) dye family, noted for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2][3] A key characteristic of this dye in aqueous solutions is its large Stokes shift, which is a crucial attribute for fluorescence-based applications that demand high sensitivity and signal-to-noise ratios.[4][5] The dye is moderately hydrophilic and can be effectively excited by light sources in the 420 nm to 465 nm range.[1][5][6]

Quantitative Data Summary

The essential photophysical parameters of ATTO 465 are summarized in the table below. These values are critical for selecting appropriate excitation sources and emission filters, as well as for the quantitative analysis of fluorescence data.

PropertyValueUnit
Maximum Excitation Wavelength (λex)453nm
Maximum Emission Wavelength (λem)505 - 508nm
Stokes Shift52 - 55nm
Molar Extinction Coefficient (ε)7.5 x 10⁴M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)70 - 75%
Fluorescence Lifetime (τ)5.0ns

Data compiled from multiple sources.[1][4][5][6][7][8][9]

The Stokes Shift Explained

The Stokes shift is the difference in wavelength between the maximum of the absorption (or excitation) spectrum and the maximum of the emission spectrum for the same electronic transition.[4] This phenomenon is fundamental to the high sensitivity of fluorescence detection, as it enables the separation of the emitted fluorescence signal from the excitation light.

Stokes_Shift cluster_energy_levels Energy Levels cluster_transitions Transitions S0 Ground State (S₀) Absorption Absorption S0->Absorption Excitation S1 Excited State (S₁) Vibrational_Relaxation Vibrational Relaxation (Non-radiative) S1->Vibrational_Relaxation Absorption->S1 Fluorescence Fluorescence (Emission) Vibrational_Relaxation->Fluorescence Fluorescence->S0 Emission

Caption: Conceptual diagram of the Stokes shift.

Experimental Protocol: Determination of Stokes Shift

The Stokes shift is determined by measuring the excitation and emission spectra of the fluorescent dye.

Materials and Equipment
  • Spectrofluorometer with a monochromatic excitation source and an emission detector

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • ATTO 465 dye

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure
  • Solution Preparation: Prepare a dilute solution of ATTO 465 in PBS (pH 7.4). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.

  • Absorbance Spectrum: Record the absorbance spectrum of the ATTO 465 solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 508 nm).

    • Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

    • The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, and the peak of this spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex = 453 nm).

    • Scan a range of emission wavelengths (e.g., 470 nm to 650 nm).

    • The resulting spectrum is the fluorescence emission spectrum, and its peak corresponds to the emission maximum (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift using the following formula: Stokes Shift (nm) = λem - λex

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the Stokes shift of a fluorescent dye.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare_Dye_Solution Prepare ATTO 465 Solution (in PBS, pH 7.4) Measure_Absorbance Measure Absorbance Spectrum (UV-Vis Spectrophotometer) Prepare_Dye_Solution->Measure_Absorbance Measure_Excitation Measure Excitation Spectrum (Spectrofluorometer) Measure_Absorbance->Measure_Excitation Measure_Emission Measure Emission Spectrum (Spectrofluorometer) Measure_Excitation->Measure_Emission Determine_Lambda_Ex Determine Excitation Maximum (λex) Measure_Excitation->Determine_Lambda_Ex Determine_Lambda_Em Determine Emission Maximum (λem) Measure_Emission->Determine_Lambda_Em Calculate_Stokes_Shift Calculate Stokes Shift (λem - λex) Determine_Lambda_Ex->Calculate_Stokes_Shift Determine_Lambda_Em->Calculate_Stokes_Shift

Caption: Workflow for Stokes shift determination.

Conclusion

ATTO 465 is a versatile and robust fluorescent dye with photophysical properties that are well-suited for a variety of demanding applications in modern biological research and drug development.[1] Its strong absorption, high quantum yield, good photostability, and particularly its large Stokes shift, make it an excellent choice for sensitive and quantitative fluorescence-based assays.[1][6] By following the detailed protocols provided in this guide, researchers can effectively utilize ATTO 465 to advance their scientific investigations.

References

ATTO 465 NHS Ester Derivative: A Technical Guide for Nuclear Staining in Multiplex Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the ATTO 465 NHS ester and its derivative, ATTO 465-pentafluoroaniline (ATTO 465-p), for nuclear staining applications within multiplex immunofluorescence (mIF) workflows. Multiplex immunofluorescence is a powerful technique for the simultaneous detection of multiple biomarkers in a single tissue section, crucial for fields like immuno-oncology and neuroscience.[1][2][3] The selection of fluorophores with distinct spectral properties is a key challenge in designing high-plex mIF panels to minimize spectral overlap.[1][2][3] ATTO 465 and its derivatives offer a valuable solution in the blue-green region of the spectrum, expanding the capabilities of mIF panels.[1][2]

Core Properties of ATTO 465

ATTO 465 is a fluorescent dye belonging to the acriflavine (B1215748) family, known for its strong absorption, high fluorescence quantum yield, and good thermal and photostability.[4][5] Its N-hydroxysuccinimidyl (NHS) ester form is widely used for covalently labeling proteins and other biomolecules with primary amine groups.[6] The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on antibodies, to form a stable amide bond.[1][6]

A key innovation for nuclear staining is the development of ATTO 465-p, a derivative created by reacting this compound with 2,3,4,5,6-pentafluoroaniline (B1217426).[2][5][7] This derivative serves as a bright and photostable nuclear stain, freeing up the commonly used 405 nm channel for another target and thus increasing the flexibility of mIF panels.[2][8]

Photophysical and Chemical Properties

The selection of a fluorophore for mIF requires careful consideration of its spectral characteristics to avoid crosstalk between channels.[1] The brightness of a fluorophore, determined by its molar extinction coefficient and quantum yield, is critical for detecting low-abundance targets.[1]

PropertyValueReference(s)
Excitation Maximum (λex)453 nm[5][6][9][10]
Emission Maximum (λem)506 - 509 nm[5][6][9][10]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[5][6][9][10]
Fluorescence Quantum Yield (ηfl)75%[5][6][9][10]
Fluorescence Lifetime (τfl)5.0 ns[5][6][9][10]
Stokes Shift~55 nm[4][6]
Molecular Weight (NHS ester)493 g/mol [5][9]

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the covalent labeling of a primary antibody with this compound.[1]

Materials:

  • Primary antibody (free of amine-containing buffers like Tris)

  • This compound

  • Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M sodium bicarbonate buffer (pH 8.3)

  • Gel permeation chromatography column (e.g., Sephadex G-25) or spin columns

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Protein Preparation: Ensure the antibody solution is free of amine-containing substances. If necessary, perform a buffer exchange into PBS. The recommended protein concentration is 2 mg/mL or higher.[6][9]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 2 mg/mL.[1][9]

  • Conjugation Reaction:

    • For initial labeling, a twofold molar excess of the reactive dye to the antibody is recommended.[1][9]

    • Add the dissolved this compound to the antibody solution while gently stirring.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][9]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column pre-equilibrated with PBS (pH 7.2).[1][9]

    • The first colored, fluorescent band to elute is the antibody-dye conjugate. The second, slower-moving band is the free dye.[1]

    • Alternatively, spin columns can be used for purification of smaller volumes.[1]

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and 453 nm (for ATTO 465) to calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) and store at -20°C in small aliquots.[1]

Synthesis of ATTO 465-p for Nuclear Staining

This protocol describes the synthesis of the nuclear stain ATTO 465-p from this compound.[7]

Materials:

Procedure:

  • Suspend this compound in 1% triethylamine in DMSO.

  • Add a 10% molar excess of 2,3,4,5,6-pentafluoroaniline to the lyophilized dye.

  • Bring the reaction to a 16 mM concentration of ATTO 465.

  • Shake the reaction at room temperature overnight on a vibrating plate, protected from light.

  • Bring the final volume to 50 µL with DMSO, aliquot, and store at -20°C.

Multiplex Immunofluorescence Staining Protocol

This protocol outlines a sequential mIF staining procedure using the ATTO 465-p derivative as a nuclear stain.[1] This method often incorporates tyramide signal amplification (TSA) to enhance signal intensity.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Blocking buffer (e.g., 20% normal goat serum in TBST)

  • Primary antibodies

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Tyramide-fluorophore reagents

  • ATTO 465-p nuclear stain

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration: Treat slides with xylene and a graded ethanol series.[1]

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Peroxidase Blocking: Block endogenous peroxidase activity.[1]

  • Blocking: Block non-specific antibody binding.[1]

  • Primary Antibody Incubation (Cycle 1): Incubate with the first primary antibody.

  • Secondary Antibody Incubation (Cycle 1): Incubate with an HRP-conjugated secondary antibody.

  • Signal Amplification (Cycle 1): Apply the first tyramide-fluorophore reagent.

  • Antibody Stripping: Remove the primary and secondary antibodies.

  • Repeat Cycles: Repeat steps 4-8 for each subsequent primary antibody and corresponding tyramide-fluorophore.

  • Nuclear Staining: After the final staining cycle, incubate with the ATTO 465-p nuclear stain.

  • Washing and Mounting: Wash with TBST and deionized water, then mount the coverslip with an antifade mounting medium.[1]

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Primary Antibody (amine-buffer free) Mix Mix Antibody and ATTO 465 Solution Antibody->Mix ATTO465 This compound ATTO465->Mix Solvent Anhydrous DMF or DMSO Solvent->ATTO465 Dissolve Incubate Incubate 30-60 min at Room Temp Mix->Incubate React Purify Purify via Gel Filtration or Spin Column Incubate->Purify DOL Determine Degree of Labeling (DOL) Purify->DOL Store Store Conjugate at 4°C or -20°C DOL->Store

Caption: Workflow for conjugating this compound to a primary antibody.

Multiplex_IF_Workflow cluster_cycle1 Staining Cycle 1 cluster_cycleN Repeat for N Cycles start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking pri_ab1 Primary Ab 1 blocking->pri_ab1 sec_ab1 HRP-conjugated Sec. Ab pri_ab1->sec_ab1 tsa1 Tyramide-Fluorophore 1 sec_ab1->tsa1 stripping Antibody Stripping tsa1->stripping pri_abN Primary Ab N stripping->pri_abN sec_abN HRP-conjugated Sec. Ab pri_abN->sec_abN tsaN Tyramide-Fluorophore N sec_abN->tsaN nuclear_stain Nuclear Staining (ATTO 465-p) tsaN->nuclear_stain mount Wash & Mount nuclear_stain->mount image Imaging & Analysis mount->image Synthesis_ATTO465p reagents This compound + 2,3,4,5,6-Pentafluoroaniline reaction Nucleophilic Substitution (DMSO, Triethylamine, RT, Overnight) reagents->reaction React product ATTO 465-p (Nuclear Stain) reaction->product Yields

References

An In-depth Technical Guide to the Safe Handling of ATTO 465 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for ATTO 465 NHS ester, a fluorescent label widely used in life sciences for labeling biomolecules such as proteins and nucleic acids. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity and reactivity of the product.

Hazard Identification and Safety Precautions

Parameter Information Source
Storage Class 11 - Combustible SolidsSigma-Aldrich
Water Hazard Class (WGK) WGK 3 (severe hazard to water)Sigma-Aldrich
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) RespiratorSigma-Aldrich

General Safety Recommendations:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Always wear safety glasses with side shields or goggles.

    • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.

    • Skin and Body Protection: Wear a lab coat to prevent skin contact.

  • Hygiene Measures: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Storage and Handling

Proper storage and handling are critical to maintain the reactivity of this compound.

Parameter Recommendation
Storage Temperature -20°C
Storage Conditions Protect from light and moisture.
Stability At least three years when stored correctly.

Handling Best Practices:

  • Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation onto the product.

  • Prepare stock solutions of the dye in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.

  • NHS esters are highly sensitive to moisture; exposure to humid air or dissolving in a non-anhydrous solvent will cause hydrolysis and render the product non-reactive.

Experimental Protocols: Labeling of Proteins with this compound

This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the dye in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add the dissolved this compound. A 3- to 10-fold molar excess of the dye to the protein is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the use of this compound.

G cluster_reactants Reactants cluster_products Products ATTO_465_NHS This compound Conjugate ATTO 465-Biomolecule (Stable Amide Bond) ATTO_465_NHS->Conjugate reacts with NHS NHS (byproduct) ATTO_465_NHS->NHS releases Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Conjugate

Figure 1: Reaction of this compound with a primary amine.

G Start Start Equilibrate Equilibrate ATTO 465 NHS Ester to RT Start->Equilibrate Prepare_Dye Prepare Dye Stock Solution (anhydrous DMSO/DMF) Equilibrate->Prepare_Dye Prepare_Protein Prepare Protein Solution (amine-free buffer, pH 8.3) Mix Mix Protein and Dye Solutions Prepare_Protein->Mix Prepare_Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Gel Filtration) Quench->Purify End End Purify->End

Figure 2: Experimental workflow for protein labeling.

G Low_Labeling Low Labeling Efficiency? Check_pH pH of Reaction Buffer 8.0-9.0? Low_Labeling->Check_pH Check_Moisture Dye Exposed to Moisture? Check_pH->Check_Moisture Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Buffer Amine-containing Buffer Used? Check_Moisture->Check_Buffer No Use_Fresh_Dye Use Fresh, Anhydrous Dye Stock Check_Moisture->Use_Fresh_Dye Yes Check_Ratio Suboptimal Dye: Protein Ratio? Check_Buffer->Check_Ratio No Change_Buffer Use Amine-free Buffer Check_Buffer->Change_Buffer Yes Optimize_Ratio Optimize Molar Ratio Check_Ratio->Optimize_Ratio Yes

Figure 3: Troubleshooting guide for low labeling efficiency.

Preserving Reactivity: A Technical Guide to the Optimal Storage of ATTO 465 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical storage conditions required to ensure the long-term stability and reactivity of ATTO 465 N-hydroxysuccinimidyl (NHS) ester. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core principles of handling and storage, supported by quantitative data, detailed experimental protocols for stability assessment, and a logical workflow to mitigate degradation.

Core Principles of NHS Ester Stability

ATTO 465 NHS ester is a highly reactive reagent designed for the covalent labeling of primary amines on biomolecules such as proteins and antibodies. Its efficacy is intrinsically linked to the integrity of the NHS ester group, which is highly susceptible to environmental factors. The primary degradation pathway for all NHS esters is hydrolysis, a reaction with water that cleaves the ester bond, rendering the dye incapable of reacting with its intended target. This hydrolysis is accelerated by moisture and elevated pH. Therefore, meticulous control of the storage environment is paramount to preserving the dye's labeling efficiency.

Recommended Storage Conditions

To ensure the multi-year stability of this compound, specific storage conditions must be strictly adhered to for both the lyophilized solid and prepared stock solutions.

Quantitative Storage Recommendations

The following table summarizes the optimal conditions for storing this compound to maintain its chemical integrity and reactivity.

FormStorage TemperatureDurationKey Considerations
Lyophilized Solid -20°CAt least 3 yearsMust be protected from moisture and light. Store in a desiccated environment.
Stock Solution (in anhydrous DMSO or DMF)-20°CShort-term only; immediate use is strongly recommended.Solvent must be high-quality, anhydrous, and amine-free. Aliquoting for single use is advised to avoid repeated freeze-thaw cycles and moisture introduction.

Experimental Protocol for Stability Assessment

While specific long-term stability studies for this compound are not publicly available, a general methodology for assessing the stability of fluorescent dye NHS esters can be adapted. The following protocol outlines a robust approach to quantify the degradation of the dye over time under various conditions.

Objective: To determine the effect of temperature and humidity on the long-term stability of solid this compound.

Methodology:

  • Sample Preparation:

    • Aliquot lyophilized this compound into multiple airtight vials under an inert atmosphere (e.g., argon or nitrogen) to prevent initial moisture contamination.

    • Divide the vials into different storage groups, each representing a specific condition (e.g., -80°C/desiccated, -20°C/desiccated, 4°C/desiccated, 25°C/desiccated, 25°C/ambient humidity).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12, 24, and 36 months).

  • Analytical Method:

    • At each time point, retrieve one vial from each storage group.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a standardized solution of the dye in anhydrous, amine-free DMSO.

    • Analyze the purity of the dye using High-Performance Liquid Chromatography (HPLC).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with a constant concentration of a suitable ion-pairing agent (e.g., trifluoroacetic acid).

      • Stationary Phase: C18 reverse-phase column.

      • Detection: Monitor absorbance at the dye's maximum absorption wavelength (~453 nm).

    • The primary peak will correspond to the active this compound. Degradation products, such as the hydrolyzed free acid form of the dye, will appear as separate peaks with different retention times.

  • Data Analysis:

    • Calculate the percentage of active NHS ester remaining at each time point by integrating the area of the corresponding HPLC peak relative to the total area of all dye-related peaks.

    • Plot the percentage of active dye versus time for each storage condition to determine the rate of degradation.

Visualization of Stability and Handling Workflow

To maintain the stability of this compound, it is crucial to follow a logical workflow that minimizes exposure to degrading elements. The following diagrams illustrate the key degradation pathway and the recommended handling protocol.

cluster_0 Degradation Pathway Active_NHS_Ester This compound (Reactive) Hydrolyzed_Dye Hydrolyzed ATTO 465 (Non-Reactive) Active_NHS_Ester->Hydrolyzed_Dye Hydrolysis Moisture Moisture (H₂O) Moisture->Hydrolyzed_Dye cluster_1 Recommended Handling Workflow Start Receive Lyophilized Dye Store Store immediately at -20°C (Desiccated, Protected from Light) Start->Store Prepare Prepare for Use Store->Prepare Equilibrate Equilibrate Vial to Room Temperature (CRITICAL STEP) Prepare->Equilibrate Dissolve Dissolve in Anhydrous, Amine-Free Solvent (DMSO/DMF) Equilibrate->Dissolve Avoid AVOID: - Repeated Freeze-Thaw Cycles - Exposure to Humid Air - Non-Anhydrous Solvents Use Use Immediately in Labeling Reaction Dissolve->Use Aliquot For multiple uses, aliquot and freeze immediately at -20°C Dissolve->Aliquot If not for immediate single use

ATTO 465 NHS Ester: A Technical Guide to a Moderately Hydrophilic Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the acriflavine (B1215748) family, engineered for high-performance applications in the life sciences.[1] Renowned for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, ATTO 465 serves as a robust tool for labeling a variety of biomolecules, including proteins, DNA, and RNA.[1][2] This guide provides an in-depth technical overview of the N-hydroxysuccinimidyl (NHS) ester derivative of ATTO 465, a reagent widely utilized for its ability to covalently label primary amines on biomolecules.[3]

ATTO 465 is characterized as a moderately hydrophilic dye, with its solubility being highest in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] This property, combined with its significant Stokes shift of approximately 55 nm in aqueous solutions, makes it particularly advantageous for minimizing self-quenching and enhancing signal-to-noise ratios in fluorescence-based assays.[1][4][5] The rigid internal structure of ATTO 465 prevents cis-trans isomerization, ensuring consistent and reliable optical properties that are largely independent of the solvent and temperature.[5]

This technical guide will detail the photophysical and chemical properties of ATTO 465 NHS ester, provide comprehensive experimental protocols for its use in bioconjugation, and present key data in a structured format to aid researchers in its effective application.

Core Principles of this compound Chemistry

The primary application of this compound is the covalent labeling of biomolecules containing primary amine groups (-NH₂). The N-hydroxysuccinimidyl ester is a reactive group that readily couples with nucleophilic primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[6] This reaction, which forms a stable amide bond, is most efficient under mild alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[3][7]

Reaction of this compound with a Primary Amine ATTO_465_NHS This compound Conjugate ATTO 465-Biomolecule Conjugate (Stable Amide Bond) ATTO_465_NHS->Conjugate + Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugate + NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS releases

Caption: Covalent labeling of a biomolecule with this compound.

Quantitative Data

Photophysical and Chemical Properties

The following table summarizes the key photophysical and chemical properties of ATTO 465. These parameters are essential for selecting the appropriate instrumentation and for the quantitative analysis of fluorescence data.

PropertyValueReference(s)
Maximum Excitation Wavelength (λabs)453 nm[3][5]
Maximum Emission Wavelength (λfl)506 - 509 nm[3][5]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[3][5][8]
Fluorescence Quantum Yield (ηfl)75%[3][8]
Fluorescence Lifetime (τfl)5.0 ns[3][8]
Molecular Weight (MW)493 g/mol [8]
Stokes Shift~55 nm[3][4]
Correction Factor (CF260)1.09 - 1.12[5][7][8]
Correction Factor (CF280)0.48 - 0.54[5][7][8]

Correction factors are used for calculating the degree of labeling (DOL) for dye-DNA (CF₂₆₀) and dye-protein (CF₂₈₀) conjugates.

Recommended Labeling Conditions

Successful bioconjugation with this compound is dependent on several key experimental parameters. The following table provides recommended conditions for efficient labeling.

ParameterRecommended Value/ConditionRationaleReference(s)
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Balances the reactivity of the primary amine with the hydrolysis of the NHS ester.[7][9]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAmine-free to prevent competition with the target biomolecule for the dye.[9]
Protein Concentration ≥ 2 mg/mLHigher concentrations can improve labeling efficiency.[3][9]
Dye Solvent Anhydrous, amine-free DMSO or DMFPrevents hydrolysis of the moisture-sensitive NHS ester.[3][9]
Dye-to-Protein Molar Ratio 2:1 to 10:1 (empirically determined)Needs to be optimized for each protein to achieve the desired degree of labeling without causing precipitation.[9]
Incubation Time 30-60 minutes at room temperatureAllows the labeling reaction to proceed to completion.[9]
Storage of Solid Dye -20°C, protected from light and moistureMaintains the long-term stability and reactivity of the dye.[9]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[9]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS before adjusting the pH for labeling.[3][8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[2][9]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 2-fold molar excess is a good starting point for antibodies.[9]

    • While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.[9]

    • Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[2][9]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[2][9]

    • The first colored, fluorescent band to elute from the column is the ATTO 465-labeled protein conjugate.[2]

  • Store the Labeled Protein:

    • Store the purified labeled protein under the same conditions as the unlabeled protein. For short-term storage at 4°C, 2 mM sodium azide (B81097) can be added as a preservative. For long-term storage, aliquot and freeze at -20°C, and protect from light.[8][9]

Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_application Application Protein_Prep Protein Preparation (Amine-free buffer, pH 8.3) Labeling Labeling Reaction (RT, 30-60 min) Protein_Prep->Labeling Dye_Prep This compound Stock Solution Preparation Dye_Prep->Labeling Purification Purification (Size Exclusion Chromatography) Labeling->Purification Analysis Characterization (DOL Calculation) Purification->Analysis Application Fluorescence Microscopy, Flow Cytometry, etc. Analysis->Application

Caption: General workflow for protein labeling with this compound.

Oligonucleotide Labeling with this compound

This protocol outlines the labeling of amino-modified oligonucleotides.

Materials:

  • Amino-modified DNA or RNA oligonucleotide

  • This compound

  • Anhydrous, amine-free DMF or DMSO

  • Labeling Buffer: 0.2 M carbonate buffer, pH 8-9

  • Purification supplies (e.g., Sephadex G-25, or HPLC system)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a final concentration of 0.1 mM.[8][10]

  • Dye Preparation:

    • Dissolve this compound in anhydrous, amine-free DMF or DMSO to a concentration of 5 mg/ml immediately before use.[10]

  • Conjugation Reaction:

    • In a microcentrifuge tube, add a 2-fold molar excess of the dissolved this compound to the oligonucleotide solution.[10]

    • Incubate the reaction for 2 hours at room temperature with continuous shaking. For longer reaction times, adjust the pH to 7.0-7.5.[10]

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol (B145695) precipitation, gel filtration (e.g., Sephadex G-25), or HPLC.[10]

Advanced Applications: ATTO 465-p as a Photostable Nuclear Stain

A noteworthy derivative, ATTO 465-pentafluoroaniline (ATTO 465-p), has been developed through a nucleophilic substitution reaction between this compound and 2,3,4,5,6-pentafluoroaniline.[11][12] This derivative serves as a highly specific and photostable nuclear stain, providing an alternative to common nuclear counterstains like DAPI and Hoechst.[10][12] A key advantage of ATTO 465-p is its excitation with a more common 470 nm laser line, which leaves the 405 nm channel available for other probes in multiplex imaging experiments.[10]

Synthesis of ATTO 465-p ATTO_465_NHS This compound ATTO_465_p ATTO 465-p (Nuclear Stain) ATTO_465_NHS->ATTO_465_p + Pentafluoroaniline 2,3,4,5,6-pentafluoroaniline Pentafluoroaniline->ATTO_465_p Nucleophilic Substitution

Caption: Synthesis of the photostable nuclear stain ATTO 465-p.

Conclusion

This compound is a versatile and robust fluorescent label with a favorable combination of photophysical and chemical properties. Its moderate hydrophilicity, high quantum yield, and significant photostability make it an excellent choice for a wide range of applications in biological research and drug development, from fluorescence microscopy to single-molecule detection.[1] By following the detailed protocols and understanding the key quantitative parameters outlined in this guide, researchers can effectively utilize this compound for the sensitive and reliable labeling of proteins, oligonucleotides, and other biomolecules.

References

The Acridine Lineage: A Technical Guide to the Derivation and Application of ATTO 465 from Acriflavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent dye ATTO 465, with a focus on its chemical origins from the acriflavine (B1215748) family. While the precise, proprietary synthesis pathway from acriflavine to the core ATTO 465 molecule is not publicly disclosed, this document elucidates the structural relationship and presents a generalized synthetic scheme based on established acridine (B1665455) chemistry. A detailed comparison of the photophysical properties of acriflavine and ATTO 465 is presented, highlighting the chemical modifications that lead to the superior performance of ATTO 465 in modern fluorescence applications. Furthermore, this guide includes detailed experimental protocols for the conjugation of ATTO 465 to biomolecules and its use in cellular imaging, providing a practical resource for researchers in the life sciences.

Introduction: From Antiseptic to Advanced Fluorophore

Acriflavine, a mixture of 3,6-diamino-10-methylacridinium (B1216087) chloride (euflavine) and 3,6-diaminoacridine (proflavine), has a long history as a topical antiseptic.[1][] Its inherent fluorescence, however, has paved the way for its use as a biological stain.[][3][4] ATTO 465, a high-performance fluorescent label, is a direct descendant of the acriflavine dye.[5][6][7][8][9] This derivation involves chemical modifications to the core acridine structure, resulting in a fluorophore with significantly enhanced photophysical properties, including a high fluorescence quantum yield and excellent photostability.[5][6] These characteristics make ATTO 465 a valuable tool for a wide range of applications in modern biological research, from single-molecule detection to high-resolution microscopy.[6]

The Chemical Derivation of ATTO 465 from Acriflavine

The exact synthetic route for the production of ATTO 465 from acriflavine is proprietary information of ATTO-TEC GmbH. However, based on the known structures of acriflavine and the general structure of acridine-based dyes, a plausible, generalized synthetic pathway can be proposed. The core of this transformation would involve the functionalization of the acridine backbone to introduce a reactive group suitable for bioconjugation, and potentially other modifications to enhance its photophysical properties.

Acriflavine itself is a mixture of proflavine (B1679165) and euflavine. The chemical structures are as follows:

  • Proflavine: 3,6-diaminoacridine

  • Euflavine: 3,6-diamino-10-methylacridinium chloride

The derivation of ATTO 465 likely involves chemical modifications to introduce a linker arm with a reactive group, such as a carboxylic acid, which can then be activated (e.g., as an NHS-ester) for conjugation to biomolecules.

G Hypothetical Derivation of ATTO 465 Core from Acriflavine Acriflavine Acriflavine (Proflavine & Euflavine) Modification Chemical Modification (e.g., Alkylation, Acylation) Acriflavine->Modification Introduction of linker FunctionalizedAcridine Functionalized Acridine Core Modification->FunctionalizedAcridine ATTO465 ATTO 465 Core Structure (with reactive group) FunctionalizedAcridine->ATTO465 Further Modification & Purification

Caption: A generalized workflow illustrating the hypothetical derivation of the ATTO 465 core structure from acriflavine.

Comparative Photophysical Properties: Acriflavine vs. ATTO 465

The chemical modifications in the derivation of ATTO 465 from acriflavine result in a significant improvement in its performance as a fluorescent probe. The following table summarizes the key photophysical properties of both dyes.

PropertyAcriflavineATTO 465Reference(s)
Excitation Maximum (λex) ~451 nm453 nm[8][10]
Emission Maximum (λem) ~505 nm508 nm[8]
Molar Extinction Coefficient (ε) ~4.4 x 10⁴ M⁻¹cm⁻¹7.5 x 10⁴ M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield (Φ) Variable (environment dependent)75%[5][8]
Fluorescence Lifetime (τ) ~4.8 ns5.0 ns[5]

Functional Derivatives of ATTO 465

The core ATTO 465 structure is often functionalized with different reactive groups to enable covalent labeling of various biomolecules. The most common derivative is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines. Another notable derivative is ATTO 465-pentafluoroaniline (Atto 465-p), which has been shown to be an effective and photostable nuclear counterstain.[5][11]

DerivativeReactive GroupTarget Functional Group
ATTO 465, carboxy Carboxylic AcidCan be activated for conjugation
ATTO 465, NHS-ester N-hydroxysuccinimide esterPrimary Amines
ATTO 465, maleimide MaleimideThiols (Sulfhydryls)
ATTO 465, azide AzideAlkynes (Click Chemistry)
ATTO 465, alkyne AlkyneAzides (Click Chemistry)

Experimental Protocols

Protocol for Labeling Proteins with ATTO 465 NHS-Ester

This protocol describes the covalent attachment of ATTO 465 NHS-ester to primary amines on a protein.

Materials:

  • Protein of interest

  • ATTO 465 NHS-ester

  • Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine.

  • Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS-ester in DMF or DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: While gently stirring, add the dissolved ATTO 465 NHS-ester to the protein solution. A 1.5 to 3-fold molar excess of the dye is a recommended starting point, though this may require optimization.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is the labeled protein.

G Workflow for Protein Labeling with ATTO 465 NHS-Ester Start Start PrepProtein Prepare Protein Solution (1-5 mg/mL in pH 8.3 buffer) Start->PrepProtein PrepDye Prepare ATTO 465 NHS-ester (1 mg/mL in DMF/DMSO) Start->PrepDye Mix Mix Protein and Dye Solutions PrepProtein->Mix PrepDye->Mix Incubate Incubate for 1 hour at Room Temperature (in the dark) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify End End (Labeled Protein) Purify->End G Workflow for Nuclear Staining with Atto 465-p Start Start FixCells Fix and Permeabilize Cells Start->FixCells Wash1 Wash with PBS FixCells->Wash1 Stain Incubate with Atto 465-p (10 min, RT, in the dark) Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Mount Mount Coverslip Wash2->Mount Image Fluorescence Microscopy Mount->Image End End Image->End

References

Methodological & Application

Application Note: Step-by-Step Protocol for Labeling Antibodies with ATTO 465 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] A derivative of the dye Acriflavine, ATTO 465 exhibits a large Stokes shift in aqueous solutions, making it a valuable tool for various life science applications, including protein and nucleic acid labeling.[1][2] The N-hydroxysuccinimidyl (NHS) ester of ATTO 465 is a widely used reagent for labeling biomolecules containing primary amine groups, such as antibodies. The NHS ester reacts with primary amines, like the ε-amino group of lysine (B10760008) residues, under mild alkaline conditions to form a stable amide bond. This document provides a comprehensive, step-by-step protocol for the successful conjugation of ATTO 465 NHS ester to antibodies, purification of the resulting conjugate, and determination of the degree of labeling.

Materials and Reagents

Reagent/MaterialSpecifications
Antibody>0.5 mg/mL in an amine-free buffer
This compoundStored at -20°C, protected from light and moisture[3]
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)Amine-free
Labeling Buffer0.1 M sodium bicarbonate buffer, pH 8.3
Purification BufferPhosphate-Buffered Saline (PBS), pH 7.4
Quenching Reagent (optional)1 M Tris or glycine
Gel filtration columne.g., Sephadex G-25[3]
SpectrophotometerCapable of measuring absorbance at 280 nm and ~453 nm

Experimental Workflow

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product Ab_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (1 hour, RT, dark) Ab_Prep->Conjugation Dye_Prep This compound Preparation Dye_Prep->Conjugation Purification Purification (Gel Filtration) Conjugation->Purification DOL_Calc Degree of Labeling (Spectrophotometry) Purification->DOL_Calc Storage Storage of Labeled Antibody DOL_Calc->Storage

Caption: Experimental workflow for antibody labeling with this compound.

Detailed Experimental Protocol

Step 1: Antibody Preparation

Proper preparation of the antibody is crucial for successful conjugation. The antibody solution must be free of amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the this compound.[1]

  • Buffer Exchange: If your antibody is in an amine-containing buffer, perform a buffer exchange into an amine-free buffer like PBS. This can be achieved through dialysis or by using a centrifugal filter with an appropriate molecular weight cut-off (e.g., 100 kDa for IgG).[1]

  • Concentration: For optimal labeling, the antibody concentration should be at least 2 mg/mL.[3][4] If the concentration is below this, concentrate the antibody using a centrifugal filter.

  • Final Buffer Adjustment: For the labeling reaction, a pH of 8.0-8.5 is recommended to increase the reactivity of the NHS ester.[][6] Adjust the pH of the antibody solution by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody in PBS.[4]

Step 2: this compound Preparation

The this compound is sensitive to moisture and should be handled accordingly.[1]

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7]

  • Immediately before starting the conjugation, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[1][3] This solution should be prepared fresh for each conjugation.

Step 3: Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling and the functionality of the final conjugate. A molar excess of the reactive dye is typically added to the antibody solution.[1]

  • Calculate Molar Ratio: The optimal molar ratio of dye to antibody can vary. A starting point is a 10:1 dye-to-antibody molar ratio.[]

  • Reaction Incubation: While gently vortexing, add the calculated volume of the this compound solution to the prepared antibody solution.[1]

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring, protected from light.[1][3]

Step 4: Purification of the Labeled Antibody

After incubation, it is essential to separate the labeled antibody from unreacted dye and any hydrolyzed dye byproducts.[1]

  • Gel Filtration Chromatography: The most common method for purification is gel filtration chromatography using a Sephadex G-25 column.[1][3]

  • Equilibrate the column with PBS (pH 7.4).[1]

  • Apply the reaction mixture to the top of the column.

  • Elute the column with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving colored band is the free dye.

  • Collect the fractions containing the labeled antibody.

Step 5: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule, can be determined spectrophotometrically.[8]

  • Measure Absorbance: Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of ATTO 465, which is approximately 453 nm (Amax).

  • Calculate DOL: The DOL can be calculated using the following formula:

    DOL = (Amax * εprotein) / ([A280 - (Amax * CF280)] * εdye)

    Where:

    • Amax is the absorbance of the conjugate at 453 nm.

    • A280 is the absorbance of the conjugate at 280 nm.

    • εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M-1cm-1).[9]

    • εdye is the molar extinction coefficient of ATTO 465 at 453 nm (7.5 x 104 M-1cm-1).[2][3]

    • CF280 is the correction factor for the absorbance of the dye at 280 nm (for ATTO 465, this is 0.48).[2][3]

    An optimal DOL for most antibodies is between 2 and 10.[9][10]

Quantitative Data Summary

ParameterValueReference
ATTO 465 λabs453 nm[2][3]
ATTO 465 λfl506 nm[2][3]
ATTO 465 εmax7.5 x 104 M-1cm-1[2][3]
ATTO 465 Correction Factor (CF280)0.48[2][3]
IgG ε280~210,000 M-1cm-1[9]
Recommended Antibody Concentration≥ 2 mg/mL[3]
Recommended Reaction pH8.0 - 8.5[6]
Recommended Reaction Time30 - 60 minutes[1][3]
Optimal DOL Range for Antibodies2 - 10[9][10]

Storage of Labeled Antibody

For long-term storage, it is recommended to add a stabilizer such as 5-10 mg/mL Bovine Serum Albumin (BSA) and a bacteriostatic agent like 0.01-0.03% sodium azide (B81097) to the conjugate solution.[4] The labeled antibody should be stored at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[4] Under these conditions, antibody conjugates can be stable for a year or longer.[4]

References

Application Notes and Protocols for Labeling Oligonucleotides with ATTO 465 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the acriflavine (B1215748) family, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] It emits in the green region of the visible spectrum and is characterized by a significant Stokes shift of approximately 55 nm in aqueous solutions, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.[1][2] The N-hydroxysuccinimide (NHS) ester of ATTO 465 is a widely used derivative that readily reacts with primary amine groups incorporated into oligonucleotides to form a stable amide bond.[1][3] This covalent labeling strategy is a cornerstone for a multitude of applications in research and diagnostics, including Fluorescence In Situ Hybridization (FISH), real-time PCR, and single-molecule detection.[1]

These application notes provide a detailed protocol for the successful conjugation of ATTO 465 NHS ester to amine-modified oligonucleotides, including reaction conditions, purification methods, and quality control.

Spectroscopic and Photophysical Properties of ATTO 465

The optical characteristics of ATTO 465 are crucial for designing experiments and selecting appropriate instrumentation.[1] Key quantitative data are summarized in the table below.

PropertyValueReference(s)
Maximum Excitation Wavelength (λabs)453 nm[1]
Maximum Emission Wavelength (λfl)506 - 508 nm[1][2]
Molar Extinction Coefficient (εmax)75,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (ηfl)70 - 75%[1]
Fluorescence Lifetime (τfl)5.0 ns[1]
Correction Factor (CF260)*1.09 - 1.12[1]
Correction Factor (CF280)**0.48 - 0.54[1]

*Correction Factor (CF260) is used for calculating the degree of labeling (DOL) for dye-DNA conjugates.[1] **Correction Factor (CF280) is used for calculating the degree of labeling (DOL) for dye-protein conjugates.[1]

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4][5]

  • Labeling Buffer: 0.2 M sodium carbonate buffer (pH 8.0-9.0) or 0.1 M sodium tetraborate (B1243019) buffer (pH 8.5).[4][6] It is critical to use an amine-free buffer to prevent competition with the oligonucleotide for the NHS ester.[7][8]

  • Purification system (e.g., HPLC, gel filtration columns like Sephadex G-25, or ethanol (B145695) precipitation reagents).[4][9]

Experimental Workflow for Oligonucleotide Labeling

The following diagram outlines the key steps for labeling an amine-modified oligonucleotide with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo_Prep Dissolve amine-modified oligonucleotide in Labeling Buffer Reaction Combine oligonucleotide and dye solutions. Incubate at room temperature. Oligo_Prep->Reaction Add Oligo Solution Dye_Prep Dissolve this compound in anhydrous DMF or DMSO Dye_Prep->Reaction Add Dye Solution Purification Separate labeled oligonucleotide from unreacted dye (e.g., HPLC, Gel Filtration) Reaction->Purification Reaction Mixture QC Determine Degree of Labeling (DOL) and confirm purity via spectroscopy and/or HPLC Purification->QC Purified Labeled Oligo

Caption: Workflow for labeling oligonucleotides with this compound.

Detailed Protocol

a. Preparation of Reagents

  • Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.1 mM.[4] To ensure the oligonucleotide is free of interfering compounds like Tris or ammonium (B1175870) salts, purification by ethanol precipitation or chloroform (B151607) extraction prior to the labeling reaction is recommended.[6][8]

  • This compound Solution: Immediately before use, prepare a 5 mg/mL solution of this compound in anhydrous, amine-free DMF or DMSO.[4][9] The NHS ester is sensitive to moisture, so it is crucial to use anhydrous solvents and handle the solid dye in a dry environment.[10]

b. Labeling Reaction

  • Combine the oligonucleotide solution and the this compound solution. A common starting point is to add approximately 30 µL of the 5 mg/mL dye solution to 50 µL of the 0.1 mM oligonucleotide solution.[4] The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.[10]

  • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.[4] For longer reaction times, the pH of the labeling buffer can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.[4][9] Protect the reaction from light to prevent photobleaching of the dye.[11]

c. Purification of the Labeled Oligonucleotide

Following the incubation, it is essential to remove the unreacted dye and any hydrolyzed dye from the labeled oligonucleotide.[12] Several methods can be employed for purification:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides.[4][13] Dual HPLC purification is recommended for achieving high purity.[2]

  • Gel Filtration Chromatography: Size exclusion chromatography using columns such as Sephadex G-25 can separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.[7][9]

  • Ethanol Precipitation: This method can be used as an initial purification step to remove the bulk of the unreacted dye.[8][14] Add one-tenth volume of 3 M NaCl and two and a half volumes of cold absolute ethanol to the reaction mixture, incubate at -20°C for 30 minutes, and then centrifuge to pellet the oligonucleotide.[8][14]

d. Storage of the Labeled Oligonucleotide

Store the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer) at -20°C, protected from light.[7] For long-term storage, aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a successful this compound labeling reaction of oligonucleotides.

ParameterRecommended Value/ConditionRationaleReference(s)
Reaction pH 8.0 - 9.0Balances the reactivity of the primary amine with the hydrolysis of the NHS ester.[4][10]
Reaction Buffer 0.2 M Sodium Carbonate or 0.1 M Sodium TetraborateAmine-free buffer to prevent competition for the dye.[4][6]
Oligonucleotide Concentration 0.1 mMA common starting concentration for the labeling reaction.[4][9]
Dye Solution Concentration 5 mg/mL in anhydrous DMF or DMSOFreshly prepared to prevent hydrolysis of the NHS ester.[4][7]
Incubation Time 2 hours at room temperatureAllows the labeling reaction to proceed to completion.[4][9]

Signaling Pathways and Applications

ATTO 465-labeled oligonucleotides are instrumental in a variety of molecular biology and diagnostic applications where the detection and visualization of specific nucleic acid sequences are required. The fundamental principle behind these applications is the specific hybridization of the labeled oligonucleotide probe to its complementary target sequence.

G cluster_application Application Labeled_Oligo ATTO 465-Labeled Oligonucleotide Probe Hybridization Hybridization Labeled_Oligo->Hybridization Target_NA Target Nucleic Acid (DNA or RNA) Target_NA->Hybridization Detection Fluorescence Detection Hybridization->Detection Specific Binding

Caption: General principle of using ATTO 465-labeled oligonucleotides.

One of the primary applications is Fluorescence In Situ Hybridization (FISH) . In FISH, the ATTO 465-labeled oligonucleotide probe is used to detect specific DNA or RNA sequences within fixed cells or tissues.[9] The process involves denaturation of the target nucleic acid, followed by hybridization of the fluorescently labeled probe. Subsequent washing steps remove any unbound probe, and the location of the target sequence is visualized using fluorescence microscopy.[9]

Troubleshooting

ProblemPossible CauseRecommended SolutionReference(s)
Low Labeling Efficiency Hydrolyzed this compoundPrepare the dye solution immediately before use with anhydrous, amine-free solvent.[10]
Incorrect reaction buffer pHEnsure the pH of the labeling buffer is between 8.0 and 9.0.[10]
Presence of amine-containing substances in the oligonucleotide preparationPurify the oligonucleotide before labeling to remove interfering substances like Tris or ammonium salts.[6][8]
Precipitation of Oligonucleotide High concentration of organic solventKeep the final concentration of DMF or DMSO in the reaction mixture to a minimum.[10]
Poor Separation of Labeled and Unlabeled Oligonucleotides Inappropriate purification methodFor high purity, use reverse-phase HPLC.[2][4]

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for ATTO 465 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption and high fluorescence quantum yield, making it a valuable tool for labeling proteins and other biomolecules in various life science applications.[1][2] The N-hydroxysuccinimidyl (NHS) ester form of ATTO 465 is commonly used to create stable conjugates by reacting with primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues.[1][3] The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter that influences the performance of the fluorescently labeled protein.[4][5] An optimal DOL is essential for achieving a strong signal without causing issues like fluorescence quenching or loss of protein function that can arise from over-labeling.[4][6] This document provides a detailed protocol for calculating the dye-to-protein ratio of ATTO 465-protein conjugates using spectrophotometric analysis.

Principle of Calculation

The determination of the dye-to-protein ratio is based on the Beer-Lambert law, which correlates absorbance with concentration.[7][8] By measuring the absorbance of the purified conjugate at two specific wavelengths—one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the ATTO 465 dye (approximately 453 nm)—the molar concentrations of both the protein and the dye can be determined.[1][8] A correction factor is necessary to account for the dye's absorbance at 280 nm, ensuring an accurate measurement of the protein concentration.[1][8]

Quantitative Data Summary

Accurate calculation of the dye-to-protein ratio requires several key physical constants. These are summarized in the table below for easy reference.

ParameterValueReference(s)
Molar Extinction Coefficient of ATTO 465 (ε_dye_) at ~453 nm75,000 cm⁻¹M⁻¹[1][9][10][11]
Correction Factor (CF₂₈₀) for ATTO 465 at 280 nm0.48[1][3][10][12]
Molar Extinction Coefficient of IgG (ε_protein_) at 280 nm203,000 cm⁻¹M⁻¹[4]
Maximum Absorption of ATTO 465 (λ_abs_)453 nm[1][10]
Maximum Emission of ATTO 465 (λ_fl_)506 - 509 nm[1][10]

Note: The molar extinction coefficient of the protein is specific to its amino acid composition. If the exact value for your protein is unknown, the value for a typical IgG is often used as an approximation. For non-IgG proteins, it is crucial to use the correct extinction coefficient for an accurate DOL calculation.

Experimental Workflow

The overall process for labeling a protein with ATTO 465 NHS ester and subsequently determining the dye-to-protein ratio involves several key stages, as illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (pH 8.0-9.0) protein_prep->conjugation dye_prep This compound Preparation (in DMSO/DMF) dye_prep->conjugation purification Purification of Conjugate (e.g., Gel Filtration) conjugation->purification analysis Spectrophotometric Measurement (A280 & A453) purification->analysis calculation Dye-to-Protein Ratio Calculation analysis->calculation calculation_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Absorbance at 280 nm (A₂₈₀) Corrected_A280 Corrected Protein Absorbance (A_protein) A280->Corrected_A280 A453 Absorbance at 453 nm (A₄₅₃) A453->Corrected_A280 Dye_Conc Dye Concentration (M) A453->Dye_Conc CF280 Correction Factor (CF₂₈₀) CF280->Corrected_A280 E_prot Protein Extinction Coefficient (ε_protein) Prot_Conc Protein Concentration (M) E_prot->Prot_Conc E_dye Dye Extinction Coefficient (ε_dye) E_dye->Dye_Conc DF Dilution Factor DF->Prot_Conc DF->Dye_Conc Corrected_A280->Prot_Conc DOL Dye-to-Protein Ratio (DOL) Prot_Conc->DOL Dye_Conc->DOL

References

Application Note and Protocol: Purification of ATTO 465 Labeled Proteins Using Gel Filtration Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biomedical research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. ATTO 465 is a fluorescent label belonging to the acridine (B1665455) dye family, known for its high fluorescence quantum yield, photostability, and a significant Stokes shift.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is widely used for labeling primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, forming a stable amide bond under mild alkaline conditions.[3]

Following the labeling reaction, the removal of unconjugated free dye is critical to ensure a low background signal and accurate downstream analysis.[4] Gel filtration chromatography, also known as size-exclusion chromatography, is a gentle and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[5][6] This technique separates molecules based on their hydrodynamic volume, where larger molecules elute first from the column.[7]

This document provides a detailed protocol for the labeling of proteins with ATTO 465 NHS ester and the subsequent purification of the conjugate using gel filtration chromatography.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight493 g/mol [1]
Maximum Absorption (λabs)453 nm[3][8]
Maximum Emission (λfl)506 - 509 nm[3][8]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (ηfl)75%[1][3]
Correction Factor (CF280)0.48[9]

Experimental Protocols

Part 1: Protein Labeling with this compound

This protocol describes the covalent labeling of a protein with this compound.

Materials:

  • Protein of interest

  • This compound (stored at -20°C, protected from light and moisture)[10]

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline, PBS)[3]

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9]

  • Dialysis tubing or desalting column (if required for buffer exchange)[3]

  • Microcentrifuge tubes

  • Stirring plate and stir bar or rotator

Protocol:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[10] Higher protein concentrations generally improve labeling efficiency.[10]

    • Ensure the protein solution is free of amine-containing substances such as Tris or glycine, as these will compete with the protein for reaction with the dye.[3][9]

    • If the protein is in an incompatible buffer, perform a buffer exchange into the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) by dialysis or using a desalting column.[3] The optimal pH for the NHS ester coupling reaction is between 8.0 and 9.0.[3][10]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[9] For example, dissolve 1 mg of the dye in 500 µL of solvent.[9]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio. A 2 to 10-fold molar excess of the dye is a common starting point, though the optimal ratio should be determined empirically for each protein.[1][10]

    • While gently stirring, add the calculated amount of the dye stock solution to the protein solution.[3]

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[3][9]

Part 2: Purification of ATTO 465 Labeled Protein by Gel Filtration Chromatography

This protocol details the separation of the ATTO 465-labeled protein from the unreacted dye.

Materials:

  • Labeled protein solution from Part 1

  • Gel filtration column (e.g., Sephadex G-25)[9]

  • Equilibration and elution buffer (e.g., PBS, pH 7.2)[9]

  • Fraction collection tubes

Protocol:

  • Column Preparation:

    • Prepare a gel filtration column with a bed volume sufficient to separate the labeled protein from the free dye.[3] A column with a diameter of at least 1 cm and a length of 12 cm is recommended.[9]

    • Equilibrate the column with the desired buffer (e.g., PBS, pH 7.2) by passing several column volumes of the buffer through it.[9]

  • Sample Application and Elution:

    • Carefully apply the labeling reaction mixture to the top of the equilibrated column.

    • Allow the sample to enter the column bed completely.

    • Begin eluting the sample with the equilibration buffer.

    • The labeled protein, being larger, will travel faster through the column and elute first as a colored band.[9] The smaller, unreacted dye molecules will be retarded and elute later in a separate colored band.[9]

  • Fraction Collection:

    • Collect fractions as the colored bands elute from the column.

    • Visually inspect the fractions to identify those containing the purified labeled protein.

Part 3: Characterization of the Labeled Protein

This protocol describes how to determine the concentration and degree of labeling of the purified protein conjugate.

Materials:

  • Purified ATTO 465-labeled protein

  • UV-Vis spectrophotometer

  • Cuvettes

Protocol:

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 453 nm (A453) using a spectrophotometer.[11]

  • Calculation of Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality of the conjugate.[12]

    • Step 1: Calculate the molar concentration of the dye.

      • Dye Concentration (M) = A453 / (εdye × path length)

      • Where:

        • A453 is the absorbance at 453 nm.

        • εdye is the molar extinction coefficient of ATTO 465 (75,000 M⁻¹cm⁻¹).[3]

        • The path length is typically 1 cm.

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm.

      • Aprotein = A280 - (A453 × CF280)

      • Where:

        • A280 is the absorbance at 280 nm.

        • CF280 is the correction factor for ATTO 465's absorbance at 280 nm (0.48).[9]

    • Step 3: Calculate the molar concentration of the protein.

      • Protein Concentration (M) = Aprotein / (εprotein × path length)

      • Where:

        • εprotein is the molar extinction coefficient of the specific protein at 280 nm.

    • Step 4: Calculate the Degree of Labeling (DOL).

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3) labeling Labeling Reaction (Room Temp, 30-60 min) protein_prep->labeling dye_prep This compound Stock Solution (DMSO/DMF) dye_prep->labeling gel_filtration Gel Filtration (Sephadex G-25) labeling->gel_filtration analysis Spectrophotometry (A280 & A453) gel_filtration->analysis dol_calc DOL Calculation analysis->dol_calc

Caption: Experimental workflow for ATTO 465 protein labeling and purification.

Application Notes

  • Optimizing the Degree of Labeling (DOL): An optimal DOL is crucial for maximizing the fluorescence signal while avoiding issues like self-quenching or compromised protein activity.[12] For most antibodies, a DOL between 2 and 10 is generally desirable.[13] The DOL can be adjusted by varying the dye-to-protein molar ratio in the labeling reaction.[10]

  • Choice of Gel Filtration Resin: Sephadex G-25 is a common choice for separating proteins from small molecules like free dyes.[9] The exclusion limit of the resin should be appropriate for the size of the protein being purified.

  • Troubleshooting:

    • Low Labeling Efficiency: This can be caused by low protein concentration, the presence of competing amines in the buffer, or hydrolyzed dye.[3] Ensure the use of fresh, anhydrous DMSO or DMF for dye dissolution.[9]

    • Protein Precipitation: Over-labeling can sometimes lead to protein aggregation and precipitation.[10] If this occurs, reduce the dye-to-protein molar ratio.

    • Incomplete Removal of Free Dye: If the purified protein fraction still contains a significant amount of free dye, ensure the column bed volume is sufficient and that the column is not overloaded.[3] Incomplete removal of free dye will lead to an overestimation of the DOL.[12]

  • Storage: The purified, labeled protein should be stored under conditions that are optimal for the unlabeled protein, generally at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

References

Using ATTO 465 NHS Ester in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of ATTO 465 NHS ester, a versatile fluorescent dye, and its applications in fluorescence microscopy. It includes key data, experimental protocols for labeling and staining, and visual workflows to guide researchers in effectively utilizing this fluorophore in their studies.

ATTO 465 is a fluorescent label derived from the dye Acriflavine.[1][2] It is known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[3][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of proteins and other biomolecules containing primary amine groups through the formation of a stable amide bond.[3][6]

Properties of ATTO 465

ATTO 465 exhibits a notable Stokes shift, which is the difference between the absorption and emission maxima, minimizing self-quenching and enhancing signal detection.[1][6] Its spectral characteristics make it a valuable tool for various fluorescence-based applications, including multiplex immunofluorescence histochemistry.[3]

Table 1: Photophysical and Chemical Properties of ATTO 465

PropertyValue
Maximum Absorption (λabs) 453 nm[1][6]
Maximum Emission (λfl) 506 nm[1][6]
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹cm⁻¹[1][6]
Fluorescence Quantum Yield (ηfl) 70-75%[1][6]
Fluorescence Lifetime (τfl) 5.0 ns[1][6]
Stokes Shift ~55 nm[1][6]
Molecular Weight (NHS Ester) 493 g/mol [7]
Solubility Soluble in polar solvents like DMF and DMSO[8]

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol outlines the covalent labeling of an antibody with this compound. The NHS ester reacts with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[3]

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[3]

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel filtration column (e.g., Sephadex G-25)[3]

Procedure:

  • Protein Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA).[9] If necessary, dialyze the antibody against PBS.

    • The recommended antibody concentration is at least 2 mg/mL for efficient labeling.[2][3]

    • Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[6]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[2][3]

  • Conjugation Reaction:

    • A starting point for the molar excess of dye to antibody is a 2-fold to 3-fold molar excess.[10][11]

    • While gently vortexing, add the calculated volume of the this compound solution to the antibody solution.[3]

    • Incubate the reaction for 30 to 60 minutes at room temperature, protected from light.[3][10]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[2][3]

    • The first colored, fluorescent band to elute is the antibody-dye conjugate.[12]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 453 nm (Amax).

    • Calculate the DOL using the following formula: DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye]

      • Where εprotein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG), εdye is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M⁻¹cm⁻¹), and CF280 is the correction factor for the dye's absorbance at 280 nm (0.48).[1][3]

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage and at -20°C for long-term storage, protected from light.[9] The addition of 2 mM sodium azide (B81097) can act as a preservative for storage at 4°C.[10]

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol describes the use of ATTO 465-labeled antibodies for the immunofluorescent staining of cultured cells.

Materials:

  • Fixed cells on coverslips or slides

  • ATTO 465-labeled primary or secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Fix cells using a suitable method (e.g., 4% paraformaldehyde for 10-20 minutes at room temperature).[13]

    • Wash the fixed cells three times with PBS.[6]

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[6][13]

    • Wash the cells three times with PBS.[6]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[6][13]

  • Antibody Incubation:

    • Direct Method: Incubate with the ATTO 465-labeled primary antibody, diluted in Blocking Buffer, for 1 hour at room temperature or overnight at 4°C, protected from light.[6]

    • Indirect Method:

      • Incubate with the unlabeled primary antibody, diluted in Blocking Buffer, for 1 hour at room temperature or overnight at 4°C.[6][14]

      • Wash the cells three to five times with PBS.[6]

      • Incubate with the ATTO 465-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[6][14]

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound antibodies.[6]

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[6]

    • Image the samples using a fluorescence microscope with appropriate filters for ATTO 465 (Excitation: ~450 nm, Emission: ~510 nm).

Visual Workflows

AntibodyLabelingWorkflow Antibody Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product AntibodyPrep Antibody in Amine-Free Buffer (pH 8.3) Conjugation Mix and Incubate (30-60 min, RT, protected from light) AntibodyPrep->Conjugation DyePrep This compound in DMSO/DMF DyePrep->Conjugation Purification Gel Filtration (Sephadex G-25) Conjugation->Purification Analysis Measure Absorbance (280 nm & 453 nm) Calculate DOL Purification->Analysis LabeledAntibody Purified ATTO 465- Labeled Antibody Analysis->LabeledAntibody

Caption: Workflow for labeling antibodies with this compound.

ImmunofluorescenceWorkflow Immunofluorescence Staining Protocol Start Start: Fixed Cells Permeabilization Permeabilization (if needed) Start->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb ATTO 465-Labeled Secondary Antibody Incubation Wash2 Wash SecondaryAb->Wash2 Wash1->SecondaryAb Mounting Mount and Image Wash2->Mounting Wash3 Wash End End Mounting->End

Caption: Indirect immunofluorescence staining workflow.

References

ATTO 465 NHS Ester: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO family of labels, recognized for their exceptional photostability and brightness.[1] Derived from acriflavin, ATTO 465 exhibits strong absorption and a high fluorescence quantum yield, making it a valuable tool for various fluorescence-based applications, including flow cytometry.[1] Its spectral properties, with excitation in the blue and emission in the green range of the spectrum, provide a distinct option for multicolor flow cytometry panel design. This document offers detailed application notes and protocols for the effective utilization of ATTO 465 NHS ester in flow cytometry.

Key Characteristics and Advantages

ATTO 465 possesses several features that make it well-suited for flow cytometry applications:

  • High Photostability: ATTO dyes are known for their resistance to photobleaching, ensuring more stable and reproducible fluorescence signals during prolonged exposure to laser excitation in a flow cytometer.[1][2]

  • Strong Fluorescence Quantum Yield: A high quantum yield contributes to brighter signals, which is particularly advantageous for detecting low-abundance antigens.[1]

  • Large Stokes Shift: ATTO 465 has a relatively large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1][3] This characteristic helps to minimize self-quenching and improves the signal-to-noise ratio.[1]

  • Hydrophilicity: ATTO 465 is moderately hydrophilic, which can help to reduce non-specific binding of antibody conjugates to cells.[1]

Spectral Properties

Proper integration of ATTO 465 into a multicolor flow cytometry panel requires a thorough understanding of its spectral characteristics.

PropertyValue
Excitation Maximum (λex) 453 nm[1][3][4]
Emission Maximum (λem) 508 nm[1][4][5]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ cm⁻¹M⁻¹[1][4]
Fluorescence Quantum Yield (ηfl) 75%[5]
Molecular Weight (NHS-ester) 493 g/mol [5]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent labeling of a primary antibody with ATTO 465 N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form a stable amide bond.[1][6]

Materials:

  • Purified antibody (e.g., IgG) at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).[1]

  • This compound[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6][7]

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.[1][6]

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.[1][7]

  • Phosphate-Buffered Saline (PBS), pH 7.4.[1][6]

Procedure:

  • Prepare the Antibody: If the antibody is in a buffer containing amines (like Tris or glycine), it must be exchanged for an amine-free buffer.[6][7] This can be done by dialysis against PBS or by using a desalting column.[6] The antibody concentration should ideally be at least 2 mg/mL.[6][7]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][7]

  • Labeling Reaction: a. Adjust the antibody solution to a final pH of 8.3 using the labeling buffer.[1][6] b. Add the dissolved this compound to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.[1] For a new antibody, it is recommended to perform a trial with different ratios.[6] c. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[1]

  • Purification of the Conjugate: a. Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1][7] b. The first colored band to elute will be the ATTO 465-conjugated antibody.[1]

  • Characterization (Optional): a. Measure the absorbance of the conjugate at 280 nm (for protein) and 453 nm (for ATTO 465).[1] b. Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and ATTO 465.[1]

  • Storage: Store the conjugated antibody at 4°C, protected from light.[1] For long-term storage, add a stabilizing protein like BSA and freeze at -20°C or -80°C.[1]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Antibody Purified Antibody in Amine-Free Buffer Mixing Mix Antibody, Dye Stock, and Bicarbonate Buffer (pH 8.3) Antibody->Mixing Dye_Stock This compound in DMSO/DMF Dye_Stock->Mixing Incubation Incubate 1 hr at RT, in the dark Mixing->Incubation Purification Gel Filtration (e.g., Sephadex G-25) Incubation->Purification Collection Collect Labeled Antibody Purification->Collection Storage Store at 4°C or -20°C/-80°C Collection->Storage

Caption: Workflow for antibody conjugation with this compound.

Protocol 2: Immunofluorescent Staining of Human PBMCs for Flow Cytometry

This protocol provides a general procedure for staining human peripheral blood mononuclear cells (PBMCs) with an ATTO 465-conjugated antibody for flow cytometric analysis.[1]

Materials:

  • Isolated human PBMCs

  • ATTO 465-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fc receptor blocking solution (optional)

  • Viability dye (optional)

Procedure:

  • Cell Preparation: a. Resuspend PBMCs in cold Flow Cytometry Staining Buffer.[1] b. Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.[1]

  • Fc Receptor Blocking (Optional): a. Aliquot 1 x 10⁶ cells per tube.[1] b. Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.[1]

  • Antibody Staining: a. Prepare a master mix of the antibody-fluorochrome conjugates at their predetermined optimal concentrations in Flow Cytometry Staining Buffer.[1] b. Add the antibody master mix to the cell suspension.[1] c. Vortex gently and incubate for 30 minutes at 4°C in the dark.[1]

  • Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.[1] b. Centrifuge at 300 x g for 5 minutes at 4°C.[1] c. Decant the supernatant.[1] d. Repeat the wash step.[1]

  • Viability Staining (Optional): If using a viability dye, resuspend the cells in the appropriate buffer for the dye and follow the manufacturer's instructions.[1]

  • Resuspension and Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[1] b. Acquire the samples on a flow cytometer that has been properly set up and compensated.[1]

Staining_Workflow Start Isolated PBMCs Cell_Prep Cell Preparation (Count & Aliquot) Start->Cell_Prep Fc_Block Fc Receptor Blocking (Optional, 10 min at 4°C) Cell_Prep->Fc_Block Staining Antibody Staining (with ATTO 465 conjugate, 30 min at 4°C, dark) Fc_Block->Staining Wash1 Wash with Staining Buffer Staining->Wash1 Wash2 Repeat Wash Wash1->Wash2 Viability Viability Staining (Optional) Wash2->Viability Resuspend Resuspend in Staining Buffer Viability->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire

Caption: General workflow for immunofluorescent staining for flow cytometry.

Multicolor Panel Design and Compensation

When incorporating ATTO 465 into a multicolor flow cytometry panel, several factors should be considered to minimize spectral overlap and ensure accurate data.

  • Excitation and Emission: ATTO 465 is typically excited by the violet laser (405 nm), and its emission is collected in a filter range around 510/50 nm.[1]

  • Spectral Overlap: ATTO 465 shares excitation from the violet laser with other common fluorochromes such as Brilliant Violet™ 421 (BV421) and Pacific Blue™.[1] Therefore, proper compensation is essential when ATTO 465 is used in combination with these dyes.[1]

  • Brightness: ATTO 465 is a bright fluorochrome, making it well-suited for detecting antigens with low expression levels.[1] For highly expressed antigens, a dimmer fluorochrome may be more appropriate to avoid signal saturation and excessive spillover.[1]

Compensation Strategy:

Accurate compensation is critical for resolving cell populations in multicolor flow cytometry.[1]

  • Prepare Single-Stain Controls: For each antibody-fluorochrome conjugate in your panel, including the ATTO 465 conjugate, prepare a separate sample of cells stained with only that single antibody.[1]

  • Set Voltages: Use an unstained sample to set the baseline forward scatter (FSC) and side scatter (SSC) voltages and to ensure that the autofluorescence is on scale.[1]

  • Acquire Single-Stain Data: Run each single-stain control and adjust the voltage for its primary detector so that the positive population is on scale.[1]

  • Calculate Compensation Matrix: Use the flow cytometry software to automatically calculate the compensation matrix based on the single-stain controls.[1] This will correct for the spectral overlap of each fluorochrome into other detectors.[1]

  • Fine-tune with FMO Controls: Fluorescence Minus One (FMO) controls are recommended to accurately set gates for populations that are not well-separated, especially when dealing with spillover from bright fluorochromes.[1]

Conclusion

This compound is a versatile and robust fluorescent dye for flow cytometry. Its high photostability, brightness, and large Stokes shift make it an excellent choice for a wide range of applications, particularly for the detection of low-abundance targets. By following the detailed protocols for antibody conjugation and cell staining, and with careful consideration of multicolor panel design and compensation, researchers can effectively leverage the advantages of ATTO 465 to obtain high-quality and reproducible flow cytometry data.

References

Application Notes and Protocols for Labeling Amine-Modified DNA with ATTO 465 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the covalent labeling of amine-modified DNA with ATTO 465 NHS ester. ATTO 465 is a fluorescent dye derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] These characteristics make it an ideal candidate for a wide range of applications in biological research and diagnostics, including fluorescence in situ hybridization (FISH), microarrays, and single-molecule detection.[1]

The labeling chemistry described herein utilizes the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine to form a stable amide bond.[1] This method is a common and efficient way to conjugate fluorescent dyes to modified oligonucleotides.

Spectroscopic and Photophysical Properties of ATTO 465

The optical properties of ATTO 465 are crucial for designing experiments and selecting the appropriate instrumentation. Key quantitative data are summarized in the table below.

PropertyValue
Maximum Excitation Wavelength (λex)453 nm[1][3][4]
Maximum Emission Wavelength (λem)505 - 508 nm[1][3][4]
Molar Extinction Coefficient (εmax)75,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (ηfl)70 - 75%[1]
Fluorescence Lifetime (τfl)5.0 ns[1]
Stokes Shift~55 nm[2][5]
Correction Factor (CF260)1.09 - 1.12[1]

Experimental Protocols

  • Amine-modified DNA oligonucleotide

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[5][6][7][8]

  • Labeling Buffer: 0.2 M sodium carbonate buffer or 0.1 M sodium bicarbonate solution, pH 8.0-9.0[5][6][8]

  • Purification column (e.g., Sephadex G-25 gel filtration column)[5][6][8][9]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

This protocol is designed for labeling amine-modified oligonucleotides with this compound.

1. Preparation of Amine-Modified DNA:

  • Dissolve the amine-modified oligonucleotide in the labeling buffer (0.2 M carbonate buffer, pH 8.0-9.0) to a final concentration of 0.1 mM.[5][6][8] For example, dissolve 5 nmol of the oligonucleotide in 50 µL of buffer.[8]

2. Preparation of this compound Solution:

  • Immediately before use, prepare a stock solution of this compound in anhydrous, amine-free DMF or DMSO.[5][6][7][8] A typical concentration is 2-5 mg/mL.[5][6][8]

  • To prevent hydrolysis of the NHS ester, ensure the solvent is anhydrous and allow the vial of the dye to equilibrate to room temperature before opening to avoid moisture condensation.[7][10]

3. Labeling Reaction:

  • Add a 2- to 10-fold molar excess of the dissolved this compound to the oligonucleotide solution.[6] For example, add approximately 30 µL of a 5 mg/mL dye solution to 50 µL of the 0.1 mM oligonucleotide solution.[5][8]

  • Incubate the reaction for 2 hours at room temperature with continuous shaking, protected from light.[5][6][8] For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.[5][6][8]

4. Purification of the Labeled DNA:

  • Separate the labeled oligonucleotide from the unreacted dye using gel filtration, ethanol (B145695) precipitation, or HPLC.[5][6]

  • For gel filtration, use a Sephadex G-25 column pre-equilibrated with a suitable buffer such as PBS.[5][6][8] The first colored band to elute is typically the labeled DNA, while the free dye elutes later.[8]

  • For high-purity applications, dual HPLC purification is recommended.[4][5]

The degree of labeling is the average number of dye molecules per oligonucleotide. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified, labeled DNA solution at 260 nm (for DNA) and 453 nm (for ATTO 465).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye (M) = A_453 / (ε_max * path length)

    • Where A_453 is the absorbance at 453 nm and ε_max is the molar extinction coefficient of ATTO 465 (75,000 M⁻¹cm⁻¹).

  • Calculate the corrected absorbance of the DNA at 260 nm, accounting for the dye's contribution:

    • A_260_corrected = A_260_measured - (A_453 * CF260)

    • Where CF260 is the correction factor for ATTO 465 (typically around 1.09-1.12).[1]

  • Calculate the concentration of the DNA:

    • Concentration_DNA (M) = A_260_corrected / (ε_DNA * path length)

    • Where ε_DNA is the molar extinction coefficient of the oligonucleotide.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration_dye / Concentration_DNA

Visualizations

G cluster_workflow Experimental Workflow prep_dna Prepare 0.1 mM Amine-Modified DNA in Carbonate Buffer (pH 8-9) reaction Combine DNA and Dye Solutions (2-10x molar excess of dye) prep_dna->reaction prep_dye Prepare 2-5 mg/mL This compound in Anhydrous DMF/DMSO prep_dye->reaction incubation Incubate for 2 hours at Room Temperature reaction->incubation purification Purify Labeled DNA (Gel Filtration or HPLC) incubation->purification analysis Spectroscopic Analysis (Calculate DOL) purification->analysis G cluster_reaction Chemical Reaction DNA_amine Amine-Modified DNA (R-NH2) reacts pH 8.0-9.0 DNA_amine->reacts plus + plus->reacts ATTO_NHS This compound ATTO_NHS->reacts labeled_DNA ATTO 465 Labeled DNA (Stable Amide Bond) reacts->labeled_DNA plus2 + reacts->plus2 NHS N-Hydroxysuccinimide (Byproduct) plus2->NHS

References

Application Note: Efficient Removal of Unconjugated ATTO 465 Dye Post-Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent labeling of biomolecules, such as proteins and antibodies, with dyes like ATTO 465 is a cornerstone of modern biological research. ATTO 465 is a versatile dye known for its high fluorescence quantum yield and photostability.[1] A critical step following the conjugation reaction is the removal of unconjugated, free dye.[2] Failure to remove excess dye can lead to high background fluorescence, which can obscure specific signals in sensitive applications like fluorescence microscopy and flow cytometry.[2] Furthermore, residual free dye interferes with the accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[2]

This document provides a comprehensive guide to the most effective methods for purifying your ATTO 465-labeled conjugate, complete with detailed protocols and a comparative analysis to help you select the optimal technique for your specific application. The methods described leverage the significant size difference between the labeled protein (e.g., a 150 kDa IgG antibody) and the small ATTO 465 dye molecule (typically 400-500 g/mol ).[2]

Overview and Comparison of Purification Methods

Several techniques are widely used to separate labeled biomolecules from free dye.[2] The most common methods are size-exclusion chromatography (gel filtration), spin columns, and dialysis.[2] Each method has distinct advantages and is suited for different experimental scales and requirements.

Table 1: Comparison of Common Methods for Unconjugated Dye Removal

MethodPrincipleTypical Protein RecoverySpeedAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size. Larger labeled proteins elute first, while smaller free dye molecules are retained by porous beads.[2]> 95%[2]Moderate (15-30 min)High efficiency and recovery; allows for buffer exchange.Can result in sample dilution; requires column packing and equilibration.
Spin Columns A rapid form of SEC using centrifugal force to pass the sample through a resin bed.[3]High (>90%)Fast (< 15 minutes)Simple to use; minimal sample dilution; ideal for small sample volumes.[4]Resin is for single-use only; limited sample volume capacity per column.[3][5]
Dialysis Uses a semi-permeable membrane to separate molecules based on size. Small dye molecules diffuse out into a large volume of buffer.Variable (can be lower due to sample loss)Slow (hours to overnight)Simple setup; can handle large sample volumes.Time-consuming; significant increase in buffer volume; potential for sample loss.
Acetone Precipitation An organic solvent is used to precipitate the larger protein, leaving the smaller dye in the supernatant.[6]VariableModerateConcentrates the protein sample.Can cause irreversible protein denaturation and aggregation, making resolubilization difficult.[6][7]

Experimental and Logical Workflows

Visualizing the process can aid in planning and execution. The following diagrams illustrate the overall post-labeling workflow and a decision guide for selecting the appropriate purification method.

Post_Labeling_Workflow cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Quality Control A 1. Protein + ATTO 465 NHS-Ester B 2. Incubation (30-60 min) A->B C Labeled Protein + Free Dye B->C D 3. Removal of Unconjugated Dye (e.g., SEC or Spin Column) C->D E 4. Purified ATTO 465 Conjugate D->E F 5. QC Analysis (e.g., Measure DOL) E->F

Caption: General workflow for labeling, purification, and quality control.

Method_Selection_Guide Start Start: Labeled Sample Q_Speed Is speed critical? Start->Q_Speed Q_Volume Sample Volume? Q_Speed->Q_Volume No M_Spin Use Spin Column Q_Speed->M_Spin Yes Q_Dilution Is sample dilution a concern? Q_Volume->Q_Dilution > 0.5 mL Q_Volume->M_Spin < 0.5 mL M_SEC Use Size-Exclusion Chromatography (SEC) Q_Dilution->M_SEC Yes M_Dialysis Use Dialysis Q_Dilution->M_Dialysis No

Caption: Decision guide for selecting a purification method.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the two most recommended methods for removing unconjugated ATTO 465 dye.

Protocol 1: Size-Exclusion Chromatography (Gel Filtration)

This method is highly effective for purifying proteins and antibodies with molecular weights significantly greater than the resin's exclusion limit (e.g., >5 kDa for Sephadex G-25).[2]

Materials:

  • Gel filtration resin (e.g., Sephadex G-25)[8][9]

  • Chromatography column (10-30 cm length)[10]

  • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[11]

  • Fraction collection tubes

  • Column rack and clamps

Procedure:

  • Column Preparation:

    • Prepare a slurry of the Sephadex G-25 resin according to the manufacturer's instructions.

    • Carefully pour the slurry into the chromatography column, avoiding the introduction of air bubbles. Allow the resin to settle into a packed bed.

  • Equilibration:

    • Equilibrate the column by washing it with 3-5 column volumes of the elution buffer (e.g., PBS).[2] This ensures the buffer composition of the final sample is correct.

  • Sample Application:

    • Allow the buffer to drain until it reaches the top of the resin bed.

    • Carefully apply the labeling reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column volume.[2]

  • Elution and Fraction Collection:

    • Begin the elution by adding the equilibration buffer to the top of the column.

    • As the sample moves through the column, two colored bands should become visible.

    • The first, faster-moving colored band is the ATTO 465-labeled protein conjugate.[8][9]

    • The second, slower-moving band is the smaller, unconjugated ATTO 465 dye.

    • Collect fractions as the first colored band elutes from the column.

  • Analysis:

    • Confirm the separation by measuring the absorbance of the collected fractions at 280 nm (for protein) and ~453 nm (for ATTO 465).[2] Pool the fractions containing the purified conjugate.

Protocol 2: Spin Columns

Spin columns containing specialized dye removal resin are ideal for the rapid and efficient purification of small-volume samples.[3][12]

Materials:

  • Dye Removal Spin Column (e.g., Zeba™ Dye Removal Spin Columns)[5]

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation:

    • Mix the resin in the spin column to ensure a uniform suspension.

    • Twist off the bottom plug and loosen the cap. Place the column in a collection tube.

    • Centrifuge the column for 1-2 minutes at 1,000 x g to remove the storage buffer.[5][13] Discard the flow-through.

  • Equilibration (Optional but Recommended):

    • Place the column in a new collection tube.

    • Add 400-500 µL of your desired buffer (e.g., PBS) to the column and centrifuge for 1-2 minutes at 1,000 x g.[13] Discard the flow-through. This step exchanges the buffer to one of your choosing.

  • Sample Application and Purification:

    • Place the prepared column into a new, clean collection tube and remove the cap.

    • Slowly apply the labeling reaction mixture (typically 50-120 µL for a 0.5 mL column) to the center of the settled resin.[13]

    • Centrifuge the column for 2 minutes at 1,000 x g to collect the purified sample.[5][13]

  • Storage:

    • The purified, labeled protein is now in the collection tube. Discard the used column.

    • Store the labeled protein protected from light at 4°C for short-term use, or in single-use aliquots at -20°C for long-term storage.[3]

Verification of Dye Removal and Quality Control

After purification, it is essential to determine the concentration of the labeled protein and the Degree of Labeling (DOL). This can be calculated using absorbance measurements from a spectrophotometer.

Calculation of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 453 nm (A₄₅₃, the absorbance maximum for ATTO 465).[14]

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A₄₅₃ × CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48 for ATTO 465) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[14]

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₄₅₃ / ε_dye

    • Where ε_dye is the molar extinction coefficient of ATTO 465 (7.5 x 10⁴ M⁻¹cm⁻¹).[1]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

References

ATTO 465 NHS Ester: Application Notes and Protocols for High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 465 is a fluorescent dye belonging to the rhodamine family, recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability.[1] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for the covalent labeling of primary amine groups in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[2] The stable amide bond formed between the dye and the biomolecule makes ATTO 465 NHS ester an ideal candidate for a variety of fluorescence-based applications, particularly in the realm of high-resolution microscopy, including single-molecule detection and super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).[1][3] This document provides detailed application notes and protocols for the use of this compound in high-resolution microscopy.

Core Properties of ATTO 465

The exceptional photophysical properties of ATTO 465 make it a versatile and reliable fluorophore for demanding imaging applications.[4] A summary of its key characteristics is presented below.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex)453 nm[2][4]
Maximum Emission Wavelength (λem)506 nm[2][4]
Molar Extinction Coefficient (ε)7.5 x 10⁴ cm⁻¹M⁻¹[2][5]
Fluorescence Quantum Yield (Φ)75%[2][5]
Fluorescence Lifetime (τ)5.0 ns[2][5]
Stokes Shift~53 nm[4]
Correction Factor (CF₂₈₀)0.48[5][6]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol describes the general procedure for conjugating this compound to proteins and antibodies.

Materials:

  • Protein or antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[7][8]

  • Purification column (e.g., Sephadex G-25)[7]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris).[9] If necessary, dialyze the protein against PBS.

    • The protein concentration should be at least 2 mg/mL for efficient labeling.[2][8]

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3).[2]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[2][7]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 2 to 10-fold molar excess of dye to protein is recommended.[7]

    • While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.[7]

    • Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[2][7]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[8]

    • The first colored band to elute is the labeled protein conjugate.[7]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 453 nm (A_max).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye][8] Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48).

Storage: Store the purified labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[7][10]

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Mix 3. Mix Dye and Protein Protein_Prep->Mix Dye_Prep 2. Prepare this compound (2 mg/mL in DMSO/DMF) Dye_Prep->Mix Incubate 4. Incubate (30-60 min, RT, dark) Mix->Incubate Purify 5. Purify Conjugate (Gel Filtration) Incubate->Purify Analyze 6. Determine DOL (Spectrophotometry) Purify->Analyze Store 7. Store Labeled Protein (4°C or -20°C, dark) Analyze->Store

Protein Labeling Workflow
Immunofluorescence Staining Protocol

This protocol outlines a general procedure for immunofluorescence staining of cells using an ATTO 465-labeled antibody.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • ATTO 465-labeled primary or secondary antibody

  • PBS

  • Mounting medium

Procedure:

  • Blocking:

    • Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.[2]

  • Primary Antibody Incubation (Indirect Staining):

    • If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • ATTO 465-Labeled Antibody Incubation:

    • Incubate the cells with the ATTO 465-labeled antibody (primary or secondary) diluted in blocking buffer for 1 hour at room temperature, protected from light.[2]

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound labeled antibody.[2]

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

G Immunofluorescence Staining Workflow Fix_Perm 1. Fix and Permeabilize Cells Block 2. Block (1-5% BSA in PBS) Fix_Perm->Block Primary_Ab 3. Primary Antibody Incubation (if applicable) Block->Primary_Ab Wash1 4. Wash (3x PBS) Primary_Ab->Wash1 Secondary_Ab 5. ATTO 465-Labeled Antibody (1 hr, RT, dark) Wash1->Secondary_Ab Wash2 6. Wash (3-5x PBS) Secondary_Ab->Wash2 Mount 7. Mount Coverslip Wash2->Mount Image 8. High-Resolution Microscopy Mount->Image

Immunofluorescence Staining Workflow

Applications in High-Resolution Microscopy

ATTO 465 is well-suited for high-resolution microscopy techniques due to its high quantum yield and photostability.[3]

  • Stimulated Emission Depletion (STED) Microscopy: The high photostability of ATTO 465 allows it to withstand the high laser powers used for depletion in STED microscopy, enabling sub-diffraction resolution imaging.[3]

  • Stochastic Optical Reconstruction Microscopy (STORM): As a bright and photostable fluorophore, ATTO 465 is a suitable candidate for single-molecule localization microscopy techniques like STORM.[3]

  • Multiplex Immunofluorescence: A derivative, Atto 465-pentafluoroaniline (Atto 465-p), has been developed as a photostable nuclear stain.[11][12] This allows for the use of the 405 nm laser channel for another target, increasing the flexibility of multiplex imaging panels.[11][12] Atto 465-p has demonstrated greater photostability compared to the parent dye.[3][13]

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Presence of amine-containing buffers (e.g., Tris).Dialyze the protein against an amine-free buffer like PBS before labeling.[7]
Hydrolyzed this compound due to moisture.Allow the dye vial to warm to room temperature before opening. Prepare the dye solution immediately before use in an anhydrous solvent.[7]
Incorrect reaction buffer pH.Ensure the pH of the reaction buffer is between 8.0 and 9.0 (optimally 8.3).[7]
Low protein concentration.Increase the protein concentration to at least 2 mg/mL.[7]
Poor Signal in Microscopy Low degree of labeling (DOL).Optimize the dye-to-protein molar ratio during the labeling reaction.
Photobleaching.Use an anti-fade mounting medium. Minimize exposure to excitation light.

Conclusion

This compound is a high-performance fluorescent probe for the labeling of biomolecules for advanced microscopy applications. Its excellent photophysical properties and straightforward labeling protocols make it a valuable tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in high-resolution imaging studies.

References

Application Notes and Protocols for Conjugating ATTO 465 NHS Ester to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are critical tools in biological research and drug discovery, enabling the visualization and quantification of various biological processes such as receptor binding, enzymatic activity, and cellular uptake.[1] ATTO 465, a fluorescent dye derived from acriflavin, is an excellent candidate for peptide labeling due to its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4][5] This moderately hydrophilic, cyan fluorescent dye exhibits a large Stokes shift in aqueous solutions, which minimizes self-quenching and enhances detection sensitivity.[1][2][5][6]

This document provides detailed protocols for the covalent conjugation of ATTO 465 N-hydroxysuccinimidyl (NHS) ester to peptides, methods for purifying the labeled peptide, and a protocol for determining the degree of labeling. ATTO 465 NHS ester reacts with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[7][8]

Physicochemical and Spectroscopic Properties of ATTO 465

A summary of the key quantitative data for ATTO 465 is presented in the table below for easy reference.

PropertyValue
Excitation Maximum (λex)453 nm[1][2]
Emission Maximum (λem)506 nm[1][2]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (ηfl)75%[1][2]
Fluorescence Lifetime (τfl)5.0 ns[1][2][7]
Molecular Weight (NHS Ester)493 g/mol [1][3]
Correction Factor (CF₂₈₀)0.48[1][4][5]

Experimental Protocols

Protocol 1: this compound Labeling of Peptides

This protocol details the covalent attachment of this compound to primary amines of a peptide.

Materials:

  • Peptide containing at least one primary amine.

  • This compound.[1]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][3]

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[1][3]

  • Quenching Buffer (optional): 1.5 M hydroxylamine, pH 8.5.[1]

  • Purification column (e.g., Sephadex G-25 or C18 RP-HPLC column).[1][2]

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL.[1]

    • Ensure the peptide solution is free from any amine-containing substances like Tris or glycine.[1][3]

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1] This solution is sensitive to moisture and should be prepared fresh.[4][7]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-peptide molar ratio. A molar excess of 1.5 to 5-fold of the dye is a good starting point for optimization.[1]

    • Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] For improved efficiency, the reaction time can be extended (e.g., overnight at 4°C), but this may increase the risk of dye hydrolysis.[1]

  • Reaction Quenching (Optional):

    • To stop the reaction, add the quenching buffer and incubate for 30 minutes at room temperature.[1]

Protocol 2: Purification of the Labeled Peptide

It is crucial to separate the labeled peptide from unreacted dye and byproducts.

Method 1: Gel Filtration

  • Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[1][2]

  • The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.[1][2]

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • This method provides higher purity.[1]

  • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1]

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 465, which is 453 nm (A₄₅₃), using a 1 cm pathlength cuvette.[1]

  • Calculation of DOL:

    • Peptide Concentration (M): Peptide Concentration (M) = (A₂₈₀ - (A₄₅₃ * CF₂₈₀)) / ε_peptide Where:

      • A₂₈₀ is the absorbance at 280 nm.[1]

      • A₄₅₃ is the absorbance at 453 nm.[1]

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48 for ATTO 465).[1]

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹), which can be calculated from the peptide's amino acid sequence.[1]

    • Dye Concentration (M): Dye Concentration (M) = A₄₅₃ / ε_dye Where:

      • A₄₅₃ is the absorbance at 453 nm.[1]

      • ε_dye is the molar extinction coefficient of ATTO 465 at 453 nm (7.5 x 10⁴ M⁻¹cm⁻¹).[4]

    • Degree of Labeling (DOL): DOL = Dye Concentration (M) / Peptide Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Solution Prepare Peptide Solution (1-5 mg/mL in pH 8.3 buffer) Mix Mix Peptide and Dye Solutions (1.5-5 fold molar excess of dye) Peptide_Solution->Mix Dye_Solution Prepare this compound Stock Solution (1-10 mg/mL in DMF/DMSO) Dye_Solution->Mix Incubate Incubate 1-2 hours at RT (Protected from light) Mix->Incubate Quench Quench Reaction (Optional) (Hydroxylamine) Incubate->Quench Purify Purify Labeled Peptide (Gel Filtration or RP-HPLC) Incubate->Purify Quench->Purify DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purify->DOL

Caption: Experimental workflow for peptide labeling with this compound.

GPCR_signaling Labeled_Peptide ATTO 465-Labeled Peptide (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Labeled_Peptide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Example of a GPCR signaling pathway studied using a labeled peptide.

References

Application Notes and Protocols for ATTO 465 NHS Ester: A Guide to Dissolution and Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective use of ATTO 465 NHS ester, a fluorescent label widely employed for covalently attaching to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The focus is on the critical step of dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to ensure optimal reactivity for successful conjugation.

Introduction to this compound

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and good photostability.[1][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for a straightforward and efficient reaction with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][5] This reaction is highly pH-dependent, with an optimal range between pH 8.0 and 9.0.[1][6]

The success of the labeling reaction hinges on the integrity of the this compound, which is highly susceptible to hydrolysis.[6][7] Exposure to moisture will convert the reactive NHS ester into a non-reactive carboxylic acid, leading to failed or inefficient conjugations.[8] Therefore, the use of anhydrous and amine-free solvents is paramount.

Choosing the Right Solvent: Anhydrous DMSO vs. DMF

Both anhydrous DMSO and DMF are recommended solvents for preparing stock solutions of this compound.[1][3][6] The choice between the two often comes down to laboratory preference and availability.

Key Considerations:

  • Anhydrous Quality: It is crucial to use high-purity, anhydrous (water-free) and amine-free grades of both DMSO and DMF.[7][9][10] Standard laboratory-grade solvents may contain sufficient water to hydrolyze the NHS ester.

  • Hygroscopicity: Both DMSO and DMF are hygroscopic and will readily absorb moisture from the atmosphere. Vials of anhydrous solvent should be handled quickly, and it is recommended to use fresh vials or properly stored aliquots.

  • Stability of Solvents: DMF can degrade over time to form dimethylamine, which can react with the NHS ester and reduce labeling efficiency.[10][11] It is advisable to use high-quality, freshly opened DMF.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound labeling reactions.

ParameterRecommended Value/ConditionRationale
Dye Solvent Anhydrous, amine-free DMSO or DMFPrevents hydrolysis of the NHS ester.[6]
Dye Stock Solution Concentration 1 - 10 mg/mLA concentrated stock minimizes the volume of organic solvent added to the reaction mixture.[12][13]
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Balances the reactivity of primary amines with the rate of NHS ester hydrolysis.[1][6]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be amine-free to avoid competition with the target molecule.[3][6]
Protein Concentration ≥ 2 mg/mLHigher concentrations can improve labeling efficiency.[1][6]
Dye-to-Protein Molar Ratio 2:1 to 10:1 (empirically determined)Needs to be optimized for each protein to achieve the desired degree of labeling.[6]
Incubation Time 30 - 60 minutes at room temperatureCan be extended up to 18 hours for some proteins.[6]
Storage of Solid Dye -20°C, protected from light and moistureMaintains long-term stability and reactivity.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in either anhydrous DMSO or DMF.

Materials:

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Equilibrate the Dye: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[6][9]

  • Solvent Addition: Immediately before use, add the appropriate volume of anhydrous, amine-free DMSO or DMF to the vial of this compound to achieve the desired concentration (e.g., 2 mg/mL).[1][6]

  • Dissolution: Vortex the vial briefly to ensure the dye is completely dissolved.

  • Use Immediately: It is highly recommended to use the dye stock solution immediately after preparation as NHS esters are susceptible to hydrolysis.[1][9] While short-term storage at -20°C is possible, it should be minimized.[6]

Protocol 2: Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound stock solution (from Protocol 1)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[6]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[1][3]

    • The optimal pH for the labeling reaction is between 8.0 and 9.0. A pH of 8.3 is often recommended.[1][6]

  • Calculate Dye Amount: Determine the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio. A 2- to 10-fold molar excess is a good starting point.[6]

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[3][6] For some proteins, the incubation time can be extended up to 18 hours.[6]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).[3][6]

    • The first colored band to elute is typically the labeled protein.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Equilibrate ATTO 465 NHS Ester to RT B Dissolve in Anhydrous DMSO or DMF A->B D Add Dye Stock to Protein Solution B->D C Prepare Protein in Amine-Free Buffer (pH 8.3) C->D E Incubate at RT (30-60 min) D->E F Apply to Size-Exclusion Chromatography Column E->F G Collect Labeled Protein Fraction F->G

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound (in Anhydrous Solvent) D ATTO 465-Labeled Protein (Stable Amide Bond) A->D B Protein with Primary Amine (-NH2) B->D C pH 8.0 - 9.0 C->D E N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine on a protein.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Hydrolyzed this compoundUse fresh, high-quality anhydrous DMSO or DMF. Prepare the dye stock solution immediately before use.[6]
Presence of Amine-Containing BuffersEnsure the protein is in an amine-free buffer like PBS or sodium bicarbonate.[3][6]
Incorrect Reaction Buffer pHAdjust the pH of the reaction buffer to between 8.0 and 9.0.[1][6]
Low Protein ConcentrationIncrease the protein concentration to at least 2 mg/mL.[6]
Precipitation of Protein High Concentration of Organic SolventKeep the final concentration of DMSO or DMF in the reaction mixture low (typically 0.5% to 10%).[6]
Over-labeling of the ProteinReduce the dye-to-protein molar ratio.[6]

References

ATTO 465 NHS Ester: Application Notes and Protocols for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ATTO 465 NHS ester, a versatile and robust fluorophore, in single-molecule imaging experiments. Due to its strong absorption, high fluorescence quantum yield, and good photostability, ATTO 465 is an excellent choice for high-sensitivity detection applications.[1][2][3] This document outlines its key photophysical properties, detailed protocols for biomolecule labeling, and specific considerations for its use in single-molecule Förster Resonance Energy Transfer (smFRET) and Stochastic Optical Reconstruction Microscopy (STORM).

Core Properties of ATTO 465

ATTO 465 is a fluorescent label derived from acriflavine.[2][4][5][6] Its favorable photophysical characteristics make it well-suited for single-molecule studies.[1][7]

Quantitative Data Summary

The key photophysical properties of ATTO 465 are summarized in the table below. These parameters are crucial for designing and interpreting single-molecule imaging experiments.[1]

PropertyValueReference(s)
Maximum Excitation Wavelength (λex)453 nm[1][2][4][5][6][8]
Maximum Emission Wavelength (λem)506 nm[1][2][4][5][6][8]
Molar Extinction Coefficient (ε)7.5 x 10⁴ cm⁻¹M⁻¹[1][2][4][5][6][8]
Fluorescence Quantum Yield (Φ)70-75%[1][2][4][5][6][8][9]
Fluorescence Lifetime (τ)5.0 ns[1][2][4][5][8][9]
Stokes Shift~53 nm[1][4][5]
Correction Factor (CF₂₆₀)1.09[1][2]
Correction Factor (CF₂₈₀)0.48[1][2]

Biomolecule Labeling Protocols

This compound is designed to covalently label primary amines, such as the N-terminus of proteins or the amino group on lysine (B10760008) residues.[1][5][7] The following protocols provide a general framework for labeling proteins and oligonucleotides.

Protocol 1: Labeling Proteins with this compound

This protocol is suitable for labeling proteins with accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)[1]

  • This compound[1]

  • Anhydrous, amine-free DMSO or DMF[1][5][6][7][10]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1][5][6][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[1]

  • Gel filtration column (e.g., Sephadex G-25) for purification[6][10]

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[6][10] Ensure the buffer is free of amine-containing substances like Tris or glycine.[1][6] If the protein is in a Tris-containing buffer, dialyze against the Labeling Buffer before proceeding.[6][10]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7][10]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[1][5][6][10]

  • Labeling Reaction:

    • A starting point for the dye-to-protein molar ratio is a 2-fold molar excess of the dye.[1][10] This ratio may need to be optimized for your specific protein.

    • Add the dissolved this compound to the protein solution while gently stirring.[1][6]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][6][10]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[1]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column.[1][6][10] The first colored band to elute is typically the labeled protein.[6]

G Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) labeling Labeling Reaction (Add dye to protein, 30-60 min at RT) protein_prep->labeling dye_prep Prepare this compound Solution (2 mg/mL in anhydrous DMSO/DMF) dye_prep->labeling quenching Quenching (Optional) (Add Tris buffer) labeling->quenching purify Purification (Gel filtration column) labeling->purify If not quenching quenching->purify labeled_protein Labeled Protein purify->labeled_protein

Caption: Workflow for labeling proteins with this compound.

Protocol 2: Labeling Amino-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been modified to contain a primary amine.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous DMF[4]

  • Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[4][6]

  • Purification system (e.g., HPLC)[1][4]

Methodology:

  • Oligonucleotide and Dye Preparation:

    • Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a concentration of 0.1 mM.[4][6]

    • Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[1][4][6]

  • Labeling Reaction:

    • Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[1][4][6]

    • Incubate the reaction for 2 hours at room temperature with shaking.[1][4][6]

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration.[4] Dual HPLC purification is recommended for high purity.[1][4]

Applications in Single-Molecule Imaging

Single-Molecule FRET (smFRET)

ATTO 465 can serve as an excellent donor fluorophore in smFRET experiments when paired with a suitable acceptor dye. The acceptor should have an absorption spectrum that overlaps with the emission spectrum of ATTO 465.[1]

Recommended Protocol for smFRET:

  • Labeling: Label your molecule of interest with the ATTO 465 donor and a suitable acceptor dye at specific sites.

  • Immobilization: Immobilize the dual-labeled molecules on a passivated coverslip surface to allow for observation of individual molecules.

  • Imaging: Use an appropriate imaging setup to excite the ATTO 465 donor and record the fluorescence intensity from both the donor and acceptor channels.

  • Data Analysis: Calculate the FRET efficiency (E) for each single molecule over time using the intensities of the donor (ID) and acceptor (IA): E = IA / (ID + IA).[1] Analyze the FRET efficiency distributions and time trajectories to study conformational dynamics.[1]

G smFRET Experimental Workflow labeling Label Biomolecule (ATTO 465 Donor & Acceptor) immobilization Immobilize on Surface labeling->immobilization imaging Single-Molecule Imaging (Excite Donor, Detect Both Channels) immobilization->imaging data_analysis Data Analysis (Calculate FRET Efficiency) imaging->data_analysis dynamics Study Conformational Dynamics data_analysis->dynamics

Caption: General workflow for an smFRET experiment.

Stochastic Optical Reconstruction Microscopy (STORM)

While other dyes are more commonly optimized for STORM, ATTO 465's single-molecule detection capabilities make it a candidate for this super-resolution technique.[11] The performance in STORM is highly dependent on the imaging buffer, which facilitates the photoswitching of the fluorophore between a fluorescent "on" state and a dark "off" state.[11]

Recommended Starting Protocol for STORM:

  • Sample Preparation: Label the target molecule with ATTO 465 and immobilize it on a coverslip.

  • Imaging Buffer Preparation:

    • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl[1]

    • Buffer B: Buffer A with 10% (w/v) glucose[1]

    • GLOX Solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer A[1]

    • Final Imaging Buffer: To 1 mL of Buffer B, add 10 µL of GLOX solution and 10 µL of 1 M mercaptoethylamine (MEA).[1]

  • Imaging: Acquire thousands of images, allowing for the stochastic activation and localization of individual ATTO 465 molecules to reconstruct a super-resolved image.

G STORM Imaging Protocol sample_prep Prepare Labeled Sample (ATTO 465-labeled molecules on coverslip) buffer_prep Prepare STORM Imaging Buffer (with GLOX and MEA) sample_prep->buffer_prep imaging Image Acquisition (Thousands of frames) buffer_prep->imaging reconstruction Image Reconstruction (Localize single molecules) imaging->reconstruction super_res_image Super-Resolved Image reconstruction->super_res_image

Caption: Workflow for STORM super-resolution imaging.

Conclusion

This compound is a high-performance fluorescent probe with excellent photophysical properties for single-molecule imaging.[1] Its versatility in labeling various biomolecules, combined with its brightness and stability, makes it a valuable tool for researchers in life sciences and drug development. The provided protocols offer a starting point for utilizing ATTO 465 in demanding fluorescence applications.

References

Troubleshooting & Optimization

How to troubleshoot low labeling efficiency with ATTO 465 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins and other biomolecules with ATTO 465 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound and why is it so critical?

The optimal pH for labeling reactions with this compound is between 8.0 and 9.0, with a pH of 8.3 often recommended as an effective starting point.[1][2][3][4] This pH range is crucial due to two competing reactions: the desired labeling of the primary amine on your biomolecule and the undesired hydrolysis of the NHS ester.

  • Below pH 8.0: The majority of primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein will be protonated (-NH3+), making them unreactive towards the NHS ester and significantly reducing labeling efficiency.[1][5]

  • Above pH 9.0: While the deprotonated amines are more reactive, the NHS ester itself becomes highly susceptible to hydrolysis by hydroxide (B78521) ions in the solution.[1][3] This competing reaction consumes the dye, rendering it unable to label your target molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][6]

Q2: What are the most common causes of low labeling efficiency with this compound?

Several factors can contribute to low labeling efficiency. The most common culprits include:

  • Presence of Amine-Containing Buffers or Additives: Buffers such as Tris (tris(hydroxymethyl)aminomethane), or the presence of free amino acids like glycine (B1666218) or ammonium (B1175870) salts, will compete with your target molecule for the this compound, drastically reducing labeling efficiency.[1][5][7][8]

  • Hydrolyzed this compound: The NHS ester is highly sensitive to moisture. Exposure to humid air or dissolving it in a non-anhydrous solvent will cause it to hydrolyze and become non-reactive.[1][3][5]

  • Incorrect Reaction Buffer pH: As detailed in Q1, a suboptimal pH can lead to either unreactive amines or rapid hydrolysis of the dye.[1][7]

  • Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL.[1][5][8]

  • Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary. A low ratio may result in a low degree of labeling (DOL).[1][7]

Q3: How should I properly store and handle this compound?

Proper storage and handling are crucial to maintain the reactivity of the dye.[1]

  • Storage: Store solid this compound at -20°C, protected from light and moisture.[1][9] When stored correctly, it should be stable for at least three years.[1][10]

  • Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation onto the product.[1][10]

  • Stock Solutions: It is highly recommended to prepare stock solutions of the dye in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][8][11] While stock solutions in high-quality anhydrous DMSO or DMF can be stored at -20°C for a short period, repeated exposure to ambient moisture should be avoided.[1][3]

Q4: Can I use a buffer containing sodium azide (B81097)?

Yes, the presence of sodium azide in low concentrations (< 3 mM) will not interfere with the labeling reaction.[1][3]

Troubleshooting Guide for Low Labeling Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues with this compound labeling.

Potential Cause Recommended Action
Incorrect Buffer Composition Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein is in an amine-containing buffer, dialyze it against an appropriate amine-free buffer like 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[1][3][7][8]
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 8.0-9.0, with 8.3 being a good starting point.[1][2][3][4]
Hydrolyzed Dye Always use freshly prepared dye stock solutions in anhydrous, amine-free DMSO or DMF.[1][2][8][11] Ensure the solid dye is stored properly and warmed to room temperature before opening to prevent moisture contamination.[1]
Insufficient Dye-to-Protein Ratio Optimize the molar excess of this compound. A 2- to 10-fold molar excess is a good starting point, but this may need to be adjusted depending on the protein.[1] For antibodies, a 2-fold molar excess is a good starting point.[1]
Low Protein Concentration Increase the protein concentration to at least 2 mg/mL.[1][8]
Short Incubation Time While many NHS ester reactions are complete within an hour, some proteins may require longer incubation times. You can incubate for up to 18 hours at room temperature, protected from light.[1][5]
Protein Precipitation If your protein precipitates after adding the dye solution (dissolved in an organic solvent), try reducing the molar excess of the dye or shortening the reaction time. The final concentration of the organic solvent should typically be less than 10%.[7][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound labeling.

Parameter Recommended Value Rationale
Reaction pH 8.0 - 9.0 (Optimal: 8.3)[1][2][3][4]Balances amine reactivity with NHS ester hydrolysis.[1][3]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[1][13]Amine-free to prevent competition with the target molecule.[1][7][8]
Protein Concentration ≥ 2 mg/mL[1][2][8]Higher concentrations can improve labeling efficiency.[1][12]
Dye Solvent Anhydrous, amine-free DMSO or DMF[1][2][8][11]Prevents hydrolysis of the NHS ester.[1][3]
Dye-to-Protein Molar Excess 2- to 10-fold[1]A starting point for optimization; varies by protein.
Reaction Time 1 - 2 hours at room temperature[11]Can be extended (e.g., overnight at 4°C) for improved efficiency.[11]
Storage of Solid Dye -20°C, protected from light and moisture[1][9]Maintains long-term reactivity.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1]

  • This compound

  • Anhydrous, amine-free DMSO or DMF[1][2][8][11]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]

  • Purification column (e.g., Sephadex G-25)[1][8]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[1][7]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Labeling Buffer before proceeding.[1][8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[1][10]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[1][2][8]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 2-fold molar excess is a good starting point for antibodies.[1]

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[1][8]

    • The first colored, fluorescent band to elute will be the labeled protein.[8]

  • Store the Labeled Protein:

    • Store the purified labeled protein under the same conditions as the unlabeled protein.[8]

    • For storage at 4°C, 2 mM sodium azide can be added as a preservative.[8]

    • For long-term storage, aliquot and freeze at -20°C. Protect from light.[8]

Visualizations

G cluster_reagents Reactants cluster_products Products ATTO_465_NHS This compound Labeled_Protein ATTO 465-Labeled Protein (Stable Amide Bond) ATTO_465_NHS->Labeled_Protein + NHS N-Hydroxysuccinimide (Byproduct) ATTO_465_NHS->NHS Protein_NH2 Protein with Primary Amine (R-NH2) Protein_NH2->Labeled_Protein

Chemical reaction of this compound with a primary amine.

G start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3, >2 mg/mL) start->prep_protein prep_dye Prepare this compound Stock Solution (Anhydrous DMSO/DMF) prep_protein->prep_dye react Perform Labeling Reaction (1-2 hours, room temperature, protected from light) prep_dye->react purify Purify Labeled Protein (Gel Filtration) react->purify store Store Labeled Protein (-20°C, protected from light) purify->store end End store->end

Experimental workflow for this compound labeling.

G start Low Labeling Efficiency check_buffer Is the buffer amine-free (e.g., no Tris, glycine)? start->check_buffer check_ph Is the pH between 8.0 and 9.0? check_buffer->check_ph Yes solution_buffer Solution: Dialyze protein into an amine-free buffer. check_buffer->solution_buffer No check_dye Was the dye stock solution freshly prepared in anhydrous solvent? check_ph->check_dye Yes solution_ph Solution: Adjust pH to 8.3. check_ph->solution_ph No check_concentration Is the protein concentration > 2 mg/mL? check_dye->check_concentration Yes solution_dye Solution: Prepare fresh dye stock and ensure proper handling. check_dye->solution_dye No check_ratio Is the dye:protein ratio optimized? check_concentration->check_ratio Yes solution_concentration Solution: Increase protein concentration. check_concentration->solution_concentration No solution_ratio Solution: Optimize dye-to-protein molar excess. check_ratio->solution_ratio No success Labeling Efficiency Improved check_ratio->success Yes

Troubleshooting workflow for low labeling efficiency.

References

ATTO 465 NHS Ester Labeling: A Technical Support Guide to Preventing Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of ATTO 465 NHS ester during conjugation experiments. By understanding the factors that contribute to the degradation of this reagent, you can significantly improve the efficiency and reproducibility of your labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This group is designed to react with primary amines on proteins and other biomolecules to form a stable amide bond.[2][3] However, the NHS ester is highly susceptible to hydrolysis, a chemical reaction where it reacts with water. This reaction cleaves the NHS ester, rendering the dye incapable of conjugating to its target.[1][4]

Q2: How does pH affect the hydrolysis of this compound?

The pH of the reaction buffer is the most critical factor influencing the rate of hydrolysis. While the labeling reaction with primary amines is most efficient at a slightly alkaline pH (where the amines are deprotonated and thus more nucleophilic), a higher pH also accelerates the competing hydrolysis reaction.[1][4][5][6] The optimal pH for labeling with NHS esters is a compromise between maximizing the reaction with the amine and minimizing hydrolysis, typically falling within the range of 8.0 to 9.0.[5][7] For many applications, a pH of 8.3 is considered a good starting point.[5][6][7]

Q3: What are the ideal storage and handling conditions for this compound to prevent premature hydrolysis?

To maintain the reactivity of this compound, it is crucial to protect it from moisture. The reagent should be stored at -20°C in a desiccated environment.[1][7][8] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation from forming inside.[1][4] Solutions of the NHS ester in anhydrous solvents like DMSO or DMF should be prepared fresh immediately before use.[1][4][7]

Q4: Which buffers and solvents are recommended for the labeling reaction?

It is imperative to use amine-free buffers to avoid unwanted reactions with the NHS ester.[4][7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffer.[4][6] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for the dye.[4][7] When dissolving the this compound, always use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][6][7]

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling with ATTO 465 can often be attributed to the hydrolysis of the NHS ester. Use the following guide to troubleshoot your experiments.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of this compound - Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 8.0-9.0 using a calibrated pH meter.[5][7] - Use Fresh Reagents: Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before each experiment.[1][4][7] - Proper Storage and Handling: Store the solid NHS ester at -20°C under desiccated conditions and allow the vial to warm to room temperature before opening.[1][4][7][8]
Presence of Competing Amines - Use Amine-Free Buffers: Ensure your reaction buffer (e.g., PBS, bicarbonate, borate) is free of primary amines like Tris.[4][7] - Purify Target Molecule: If your sample contains amine-containing contaminants, purify it by dialysis or buffer exchange before labeling.[7]
Suboptimal Reaction Conditions - Optimize Dye-to-Protein Ratio: The ideal molar ratio of dye to target molecule can vary. Start with a 10-20 fold molar excess of the NHS ester and optimize as needed.[4] - Adjust Incubation Time and Temperature: Typical reactions are carried out for 1-2 hours at room temperature.[3][7] Longer incubation times may be required, but this also increases the risk of hydrolysis.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the labeling buffer.[7]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[1][4]

    • Immediately before use, dissolve the required amount of the dye in anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL).[1][7]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye.[4]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][7]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[7]

Visualizing the Chemistry of Labeling and Hydrolysis

To better understand the competing reactions, the following diagrams illustrate the desired labeling pathway and the undesirable hydrolysis pathway.

G cluster_labeling Desired Labeling Reaction cluster_hydrolysis Undesired Hydrolysis Reaction ATTO465_NHS ATTO 465-NHS Ester Labeled_Protein Labeled Protein (Stable Amide Bond) ATTO465_NHS->Labeled_Protein + Protein_NH2 Protein-NH₂ Protein_NH2->Labeled_Protein pH 8.0-9.0 ATTO465_NHS_H ATTO 465-NHS Ester Hydrolyzed_Dye Hydrolyzed ATTO 465 (Inactive) ATTO465_NHS_H->Hydrolyzed_Dye + Water H₂O (Moisture) Water->Hydrolyzed_Dye Accelerated at high pH G start Start: Prepare Reagents prepare_buffer 1. Prepare Amine-Free Buffer (e.g., Bicarbonate, pH 8.3) start->prepare_buffer prepare_protein 2. Prepare Protein Solution (Buffer Exchange if needed) prepare_buffer->prepare_protein prepare_dye 3. Prepare Fresh Dye Solution (Anhydrous DMSO/DMF) prepare_protein->prepare_dye reaction 4. Mix & Incubate (1-2h, RT, protected from light) prepare_dye->reaction purification 5. Purify Conjugate (Gel Filtration) reaction->purification end End: Labeled Protein purification->end

References

Why is my ATTO 465 NHS ester not dissolving properly?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATTO 465 NHS Ester

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the dissolution and use of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1:

The most common reason for this compound failing to dissolve is the use of an incorrect or poor-quality solvent. This dye is designed to be dissolved in high-quality, anhydrous, and amine-free polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound has poor solubility in aqueous buffers.[3] If you observe particulates or a cloudy solution, it is likely due to one of the following reasons:

  • Incorrect Solvent: Attempting to dissolve the ester directly in an aqueous buffer like PBS will result in poor solubility.[1][3]

  • Solvent Quality: The presence of water in the organic solvent will cause the NHS ester to hydrolyze.[4][5] Hydrolyzed dye has different solubility characteristics and will not be reactive. DMSO is known to be hygroscopic (readily absorbs moisture from the air), so using a fresh bottle of anhydrous solvent is critical.[6][7]

  • Low Temperature: Ensure the solvent is at room temperature. If the solvent is too cold, the solubility of the dye will be reduced.

Q2: What is the correct procedure for dissolving this compound?

For successful dissolution, it is crucial to follow a precise protocol. The dye solution should always be prepared immediately before use to ensure maximum reactivity.[8][9]

  • Equilibrate the Vial: Before opening, allow the vial of this compound to warm to room temperature. This prevents moisture from the air from condensing inside the cold vial, which would hydrolyze the ester.[2][4][5]

  • Use Anhydrous Solvent: Add the appropriate volume of anhydrous, amine-free DMF or DMSO to the vial.[1][2]

  • Recommended Concentration: A typical stock solution concentration is 1-2 mg/mL.[9][10] For example, to prepare a 2 mg/mL solution, add 500 µL of solvent to 1 mg of the dye.[8]

  • Vortex Thoroughly: Mix the solution well by vortexing to ensure the dye is completely dissolved.

Q3: My this compound dissolved, but my labeling efficiency is low. What could be the cause?

Low labeling efficiency is often linked to the hydrolysis of the NHS ester, rendering it inactive.[4][6] Several factors can contribute to this:

  • Hydrolyzed Dye: If the dye was exposed to moisture during storage or dissolution, it will not react with the primary amines on your target molecule.[4][6]

  • Incorrect Buffer pH: The optimal pH for the labeling reaction is between 8.0 and 9.0, with pH 8.3 being a common recommendation.[4][9] Below pH 8.0, the primary amines on the protein are protonated and less reactive. Above pH 9.0, the rate of hydrolysis of the NHS ester increases significantly.[4]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the dye, drastically reducing labeling efficiency.[4][11][12]

  • Low Protein Concentration: For optimal labeling, the protein concentration should ideally be 2 mg/mL or higher.[4][9]

Troubleshooting Guide

If you are experiencing issues with your this compound, refer to the following guide for potential causes and solutions.

IssuePotential CauseRecommended Solution
Dye does not dissolve Incorrect solvent used.Use anhydrous, amine-free DMF or DMSO.[1][2]
Solvent is not anhydrous.Use a fresh, sealed bottle of anhydrous solvent.[6][7]
Dye has hydrolyzed due to moisture.Discard the hydrolyzed dye and use a fresh vial. Equilibrate the vial to room temperature before opening.[2][5]
Low labeling efficiency Hydrolyzed/inactive NHS ester.Prepare the dye solution immediately before use.[8][9] Store the solid dye protected from moisture and light at -20°C.[2][8]
Suboptimal reaction pH.Ensure the reaction buffer pH is between 8.0 and 9.0 (ideally 8.3).[4][9]
Buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as phosphate, bicarbonate, or borate (B1201080) buffer.[11]
Low concentration of the target molecule.Increase the protein concentration to at least 2 mg/mL.[4][9]
Protein precipitates after adding the dye High concentration of organic solvent.The final concentration of DMF or DMSO in the reaction mixture should not exceed 10%.[4][6]
Over-labeling of the protein.Reduce the molar ratio of dye to protein in the reaction.[4]

Experimental Protocols

Protocol for Dissolving this compound
  • Remove the vial of this compound from the -20°C freezer and allow it to sit at room temperature for at least 20 minutes to prevent moisture condensation upon opening.[2][5]

  • Using a calibrated micropipette, add the required volume of anhydrous, amine-free DMSO or DMF to the vial to achieve the desired concentration (e.g., 500 µL for 1 mg of dye to make a 2 mg/mL solution).[8]

  • Vortex the vial for at least 30 seconds or until the dye is fully dissolved.

  • Proceed immediately to the labeling reaction.[8][9] Do not store the dye in solution for extended periods.

General Protocol for Protein Labeling
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4][9] If the protein is in a buffer containing amines, it must be exchanged into a suitable labeling buffer via dialysis or gel filtration.[9]

  • Prepare the Dye Stock Solution: Immediately before use, prepare the this compound stock solution in anhydrous DMSO or DMF as described above.[4][9]

  • Perform the Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 2-fold molar excess is a good starting point for antibodies.[4][8]

  • Incubate: Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[4][8]

  • Purify the Labeled Protein: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).[1][8]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

G cluster_start cluster_dissolution Dissolution Troubleshooting cluster_labeling Labeling Troubleshooting start Problem: this compound Issue dissolve_issue Is the dye dissolving? start->dissolve_issue check_solvent Check Solvent: - Anhydrous DMF or DMSO? - Amine-free? dissolve_issue->check_solvent No labeling_issue Is labeling efficiency low? dissolve_issue->labeling_issue Yes check_handling Check Handling: - Vial equilibrated to RT before opening? check_solvent->check_handling dissolved_yes Dissolution Successful check_handling->dissolved_yes Resolved check_ph Check Buffer pH: - Is it between 8.0-9.0? labeling_issue->check_ph Yes labeling_success Labeling Successful labeling_issue->labeling_success No check_buffer_comp Check Buffer Composition: - Any primary amines (Tris, glycine)? check_ph->check_buffer_comp check_dye_prep Check Dye Preparation: - Prepared immediately before use? check_buffer_comp->check_dye_prep check_dye_prep->labeling_success Resolved

References

How to avoid aggregation of ATTO 465 labeled conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of ATTO 465 labeled conjugates. Aggregation can lead to experimental artifacts such as fluorescence quenching, spectral shifts, and reduced labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ATTO 465 conjugate aggregation?

A1: Aggregation of ATTO 465 labeled conjugates is often driven by a combination of factors. Hydrophobic interactions between the moderately hydrophilic ATTO 465 dye molecules can be a primary cause, particularly in aqueous solutions.[1] Other significant contributing factors include:

  • High Degree of Labeling (DOL): Over-labeling a protein can increase its hydrophobicity, leading to aggregation.[2] An ideal DOL for antibodies is typically in the range of 2 to 10.[3]

  • High Conjugate Concentration: Concentrated solutions of the labeled conjugate can promote aggregation.[1]

  • Inappropriate Buffer Conditions: Suboptimal pH or ionic strength can affect the solubility and stability of the conjugate.[1]

  • Improper Storage: Repeated freeze-thaw cycles can induce aggregation.[1] Storing the conjugate under the same conditions as the unlabeled protein is recommended.[3]

  • Presence of Unreacted Dye: Free, unreacted dye in the solution can also contribute to aggregation.

Q2: How can I detect aggregation in my ATTO 465 labeled conjugate solution?

A2: Several methods can be used to detect aggregation:

  • Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in the solution.[1]

  • Spectroscopic Analysis: Aggregation can cause shifts in the absorption spectrum of the dye. H-aggregates typically result in a blue-shift (a shift to shorter wavelengths), while J-aggregates can cause a red-shift (a shift to longer wavelengths).[1]

  • Centrifugation: After long-term storage, centrifuging the conjugate solution in a microcentrifuge can help pellet any aggregates that may have formed.[4]

  • Size Exclusion Chromatography (SEC): This technique can separate aggregates from the monomeric conjugate based on size. Aggregates will elute from the column earlier than the properly folded, labeled protein.[5]

Q3: Can aggregation of ATTO 465 conjugates be reversed?

A3: In some cases, mild aggregation can be reversed. The following methods may be effective:

  • Dilution: Diluting the conjugate solution to a lower concentration can sometimes help to disaggregate molecules.[1]

  • Sonication: Brief sonication can help break up smaller aggregates.[1]

  • Addition of Disaggregating Agents: Non-ionic surfactants or cyclodextrins can help to solubilize existing aggregates.[1]

Q4: What are the recommended storage conditions for ATTO 465 labeled conjugates?

A4: Proper storage is critical to maintain the stability of your conjugate.

  • Short-term storage: Store at 4°C.[3]

  • Long-term storage: For long-term stability, it is recommended to add a preservative like 2 mM sodium azide, divide the conjugate into small, single-use aliquots, and store at -20°C.[3][6]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the conjugate solution should be avoided as it can induce aggregation.[1][3]

  • Protect from Light: Always protect the conjugate from light during storage and handling to prevent photobleaching.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of ATTO 465 labeled conjugates.

Issue 1: Precipitate or cloudiness observed in the conjugate solution.

This is a clear indication of aggregation.

Troubleshooting Workflow for Conjugate Aggregation

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Purification/Rescue start Precipitate/Cloudiness in Conjugate Solution check_dol Degree of Labeling (DOL) too high? start->check_dol check_conc Conjugate concentration too high? start->check_conc check_buffer Suboptimal buffer conditions (pH, ionic strength)? start->check_buffer check_storage Improper storage (freeze-thaw cycles)? start->check_storage optimize_dol Optimize dye:protein ratio (Aim for DOL 2-10 for antibodies) check_dol->optimize_dol dilute Dilute the conjugate check_conc->dilute optimize_buffer Optimize buffer pH (8.0-9.0 for labeling) and ionic strength check_buffer->optimize_buffer aliquot Aliquot for single-use and store at -20°C check_storage->aliquot purify Purify using Size Exclusion Chromatography (SEC) optimize_dol->purify dilute->purify optimize_buffer->purify aliquot->purify additives Add disaggregating agents (e.g., Tween 20, Pluronic F-127) purify->additives If aggregation persists

Caption: A workflow for troubleshooting aggregation of ATTO 465 labeled conjugates.

Issue 2: Low or no fluorescence signal from the labeled conjugate.

This can be caused by self-quenching due to aggregation.

Possible CauseRecommended Solution
High Dye Concentration High concentrations of the conjugate can promote aggregation and self-quenching. Prepare fresh dilutions to a lower working concentration.[1]
Aqueous Buffer Environment ATTO 465 is moderately hydrophilic, and aggregation can be more pronounced in purely aqueous buffers. The addition of a small percentage of an organic co-solvent can disrupt hydrophobic interactions.[1]
Improper Storage Repeated freeze-thaw cycles can induce aggregation. Aliquot the stock solution into single-use vials.[1]
Over-labeling A high degree of labeling can lead to self-quenching. Reduce the dye-to-protein molar ratio during the conjugation reaction.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful ATTO 465 labeling and for preventing aggregation.

ParameterRecommended Value/ConditionRationale
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Balances the reactivity of primary amines with the hydrolysis of the NHS ester.[3][6][7][8]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be amine-free to prevent competition with the target molecule for the dye.[3][4][7]
Protein Concentration ≥ 2 mg/mLHigher concentrations improve labeling efficiency.[3][4][7]
Dye Solvent Anhydrous, amine-free DMSO or DMFPrevents hydrolysis of the ATTO 465 NHS ester before it can react with the protein.[3][4][7]
Dye-to-Protein Molar Ratio 2:1 to 10:1 (empirically determined)Needs to be optimized for each protein to achieve the desired degree of labeling without causing aggregation.[2][3]
Incubation Time 30-60 minutes at room temperatureAllows the labeling reaction to proceed to completion.[3]
Storage of Solid Dye -20°C, protected from light and moistureMaintains the long-term stability and reactivity of the dye.[4][9]
Anti-aggregation Additives Tween® 20: 0.01% - 0.1% (w/v) Pluronic® F-127: 0.01% - 0.1% (w/v)These non-ionic surfactants can help prevent hydrophobic interactions that lead to aggregation.[1]

Experimental Protocols

Key Experiment: Protein Labeling with this compound to Minimize Aggregation

This protocol provides a general procedure for labeling a protein with this compound while minimizing the risk of aggregation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3][7]

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[3][7]

  • Purification column (e.g., Sephadex G-25)[3][4]

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]

Methodology:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing substances like Tris or glycine.[3][4][7] If necessary, perform a buffer exchange by dialysis against PBS or by using a desalting column.[7]

    • Adjust the protein concentration to at least 2 mg/mL in the labeling buffer.[3][4][7]

  • This compound Stock Solution Preparation:

    • Immediately before starting the conjugation reaction, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[3][4] This solution should be prepared fresh for each conjugation.[3]

  • Labeling Reaction:

    • Calculate the volume of the this compound solution needed to achieve the desired dye-to-protein molar ratio (a 2- to 10-fold molar excess is a good starting point for antibodies).[2][3]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.[3]

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring, protected from light.[3]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[3][4]

    • Apply the reaction mixture to the top of the column.[3]

    • The first colored band to elute is the labeled protein conjugate.[10]

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 453 nm.

    • Store the purified conjugate as recommended in the FAQ section (aliquoted at -20°C for long-term storage).[3]

Experimental Workflow for ATTO 465 Conjugation and Purification

cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Analysis & Storage prep_protein Prepare Protein (Amine-free buffer, >=2 mg/mL) reaction Labeling Reaction (pH 8.3, 30-60 min, RT, dark) prep_protein->reaction prep_dye Prepare fresh this compound (Anhydrous DMSO/DMF) prep_dye->reaction purification Purify via Gel Filtration (e.g., Sephadex G-25) reaction->purification analysis Characterize Conjugate (Determine DOL) purification->analysis storage Store Properly (Aliquot, -20°C, protect from light) analysis->storage

Caption: A streamlined workflow for the conjugation and purification of ATTO 465 labeled proteins.

References

Impact of amine-containing buffers (e.g., Tris) on ATTO 465 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of amine-containing buffers, such as Tris, on ATTO 465 labeling efficiency. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why are amine-containing buffers like Tris not recommended for ATTO 465 NHS-ester labeling?

ATTO 465 NHS-ester is an amine-reactive dye. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines, which will compete with the primary amines on your target molecule for reaction with the ATTO 465 NHS-ester.[1][2][3][4] This competition significantly reduces the labeling efficiency of your target molecule, as a portion of the dye will be consumed by reacting with the buffer.[2][5]

Q2: What is the optimal pH for labeling with ATTO 465 NHS-ester?

The optimal pH for labeling with ATTO 465 NHS-ester is between 8.0 and 9.0, with a pH of 8.3 often recommended as an ideal balance.[1][3][6] This pH range is critical for two competing reactions:

  • Labeling of the target amine: At this pH, the primary amines on the biomolecule are sufficiently deprotonated and therefore nucleophilic enough to react efficiently with the NHS-ester.[7]

  • Hydrolysis of the NHS-ester: In aqueous solutions, the NHS-ester can also be hydrolyzed by water, rendering it inactive. The rate of this hydrolysis reaction increases with pH.[8] A pH of 8.3 provides a good compromise, maximizing the labeling reaction while minimizing hydrolysis.[1]

Q3: What are the recommended alternative buffers for ATTO 465 NHS-ester labeling?

Several amine-free buffers are suitable for NHS-ester conjugations. The choice of buffer should be guided by the required pH for the reaction, which is typically between 7.2 and 8.5.[2][8] Commonly recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A widely used and generally non-interfering buffer.[3]

  • Bicarbonate/Carbonate Buffer: Effective at a slightly more alkaline pH of 8.0-9.0 and is highly recommended for NHS-ester reactions.[1][3]

  • Borate Buffer: Another option for reactions in the alkaline pH range.[2]

  • HEPES Buffer: Provides good buffering capacity in the 7.2-8.0 pH range.[2]

Q4: My protein is in a Tris-containing buffer. What should I do before labeling with ATTO 465 NHS-ester?

If your protein is in a buffer containing primary amines like Tris, it is crucial to perform a buffer exchange into an amine-free buffer before starting the labeling reaction.[3][6] Common methods for buffer exchange include:

  • Dialysis: Dialyze your protein solution against the recommended amine-free labeling buffer (e.g., PBS or bicarbonate buffer).[6]

  • Desalting Columns/Spin Columns: Use a desalting column or a spin column with an appropriate molecular weight cutoff to rapidly exchange the buffer.[6]

Q5: Can Tris buffer ever be used in the ATTO 465 NHS-ester labeling workflow?

Yes, while Tris buffer is detrimental during the labeling reaction itself, it can be effectively used to quench or stop the reaction.[8] After the desired incubation time for your labeling reaction, adding a quenching buffer containing Tris (typically at a final concentration of 50-100 mM) will rapidly react with any remaining unreacted ATTO 465 NHS-ester, preventing further labeling of your target molecule.[9]

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal After Labeling
Potential Cause Troubleshooting Step
Presence of Amine-Containing Buffers Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your protein was in an amine-containing buffer, confirm that the buffer exchange was complete.[1][3]
Incorrect Buffer pH Verify that the pH of your reaction buffer is within the optimal range of 8.0-9.0 (ideally 8.3).[1][3]
Hydrolyzed ATTO 465 NHS-ester ATTO 465 NHS-ester is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous, amine-free DMF or DMSO immediately before use.[1][3]
Low Protein Concentration For optimal labeling efficiency, the protein concentration should ideally be 2 mg/mL or higher.[6][10]
Insufficient Dye-to-Protein Ratio The optimal molar ratio of dye to protein can vary. A good starting point is a 2-fold molar excess of the reactive dye to the protein.[6] You may need to optimize this ratio for your specific protein.
Issue 2: High Background Staining in Imaging Applications
Potential Cause Troubleshooting Step
Unbound Dye Ensure the purification step after labeling (e.g., gel filtration or dialysis) was sufficient to remove all non-conjugated dye.
Nonspecific Antibody Binding If using an ATTO 465-labeled antibody, increase the concentration and/or duration of the blocking step in your staining protocol. Titrate the antibody to find the lowest concentration that provides a specific signal with minimal background.[11]
Autofluorescence Some tissues have endogenous molecules that fluoresce. Consider treating the tissue with a quenching agent like sodium borohydride (B1222165) or Sudan Black B before staining.[11]

Data Presentation

The presence of Tris buffer can significantly reduce the efficiency of NHS-ester conjugation reactions. The following table provides an illustrative representation of the expected impact of increasing Tris concentrations on the relative efficiency of a typical protein labeling reaction.

Tris Buffer Concentration (mM)Estimated Relative Labeling EfficiencyNotes
0100%Optimal conjugation in an amine-free buffer (e.g., PBS, pH 8.3).
570-80%Even low concentrations of Tris can compete with the target protein.[5]
2030-50%A significant reduction in labeling efficiency is observed.[5]
50<10%At this concentration, Tris acts as an effective quenching agent.[5]

Note: These values are illustrative, and the actual efficiency will depend on the specific protein, NHS-ester, reaction time, and temperature.

Experimental Protocols

Protocol 1: General Protein Labeling with ATTO 465 NHS-Ester

This protocol is a general guideline for labeling proteins with ATTO 465 NHS-ester and may require optimization for your specific application.

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) to a final concentration of 2-5 mg/mL.[6][12]

    • Ensure the protein solution is free of any amine-containing substances like Tris or ammonium (B1175870) salts.[3]

  • Dye Preparation:

    • Allow the vial of ATTO 465 NHS-ester to warm to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, prepare a 2 mg/mL stock solution in anhydrous, amine-free DMSO or DMF.[10]

  • Labeling Reaction:

    • Calculate the required amount of the ATTO 465 NHS-ester stock solution to achieve the desired dye-to-protein molar ratio. A 2-fold molar excess is a common starting point for antibodies.[6]

    • While gently stirring, add the calculated amount of the dye stock solution to the protein solution.

    • Incubate the reaction for 30 to 60 minutes at room temperature, protected from light.[6]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS (pH 7.2).[12]

    • The first colored fraction to elute is typically the labeled protein.

Protocol 2: Buffer Exchange Using a Desalting Column

This protocol describes the removal of Tris buffer from a protein sample before labeling.

  • Column Equilibration:

    • Select a desalting column with a bed volume 5-10 times the volume of your sample.

    • Equilibrate the column with the desired amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) according to the manufacturer's instructions. This typically involves passing 3-5 column volumes of the buffer through the column.

  • Sample Loading:

    • Allow the equilibration buffer to completely enter the column bed.

    • Carefully apply your protein sample to the center of the column bed.

  • Elution:

    • Once the sample has entered the column bed, add the amine-free labeling buffer to the top of the column.

    • Collect the eluate. The protein will elute in the void volume of the column, while the smaller Tris molecules will be retained and elute later.

Visualizations

ATTO465_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_in_Tris Protein in Tris Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Protein_in_Tris->Buffer_Exchange Remove Tris Protein_in_Labeling_Buffer Protein in Amine-Free Labeling Buffer (pH 8.3) Buffer_Exchange->Protein_in_Labeling_Buffer Mix Mix & Incubate (RT, 30-60 min) Protein_in_Labeling_Buffer->Mix ATTO465_NHS ATTO 465 NHS-Ester (dissolved in DMSO/DMF) ATTO465_NHS->Mix Purification Purification (e.g., Gel Filtration) Mix->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Collect first colored fraction Free_Dye Free Dye Purification->Free_Dye Discard

Caption: Experimental workflow for ATTO 465 NHS-ester labeling.

Competing_Reactions cluster_target Desired Reaction cluster_interference Interfering Reactions ATTO465_NHS ATTO 465 NHS-Ester Target_Amine Target Protein (Primary Amine) ATTO465_NHS->Target_Amine Efficient at pH 8.3 Tris Tris Buffer (Primary Amine) ATTO465_NHS->Tris Competes with target Hydrolysis Water (Hydrolysis) (especially at high pH) ATTO465_NHS->Hydrolysis Increases with pH Labeled_Protein Labeled Protein (Stable Amide Bond) Target_Amine->Labeled_Protein Inactive_Dye1 Inactive Dye (Reacted with Tris) Tris->Inactive_Dye1 Inactive_Dye2 Inactive Dye (Hydrolyzed) Hydrolysis->Inactive_Dye2

Caption: Competing reactions in ATTO 465 NHS-ester labeling.

References

Optimizing ATTO 465 NHS Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing incubation times and other critical parameters for successful ATTO 465 NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound labeling reactions?

A typical incubation time for this compound reactions is between 30 to 60 minutes at room temperature.[1][2][3][4] However, for some proteins or to improve labeling efficiency, the incubation can be extended up to 2 hours or even overnight at 4°C.[1][5] It is important to protect the reaction from light during incubation.[2][3][5]

Q2: What is the optimal pH for the reaction buffer?

The optimal pH for labeling with this compound is between 8.0 and 9.0, with a pH of 8.3 often recommended as a good compromise.[1][6] This pH range is crucial because the primary amine groups on the target molecule need to be deprotonated to be reactive, but a pH above 9.0 significantly increases the rate of hydrolysis of the NHS ester, which deactivates the dye.[1][6][7]

Q3: What are the most common causes of low labeling efficiency?

Several factors can lead to low labeling efficiency:

  • Presence of amine-containing buffers: Buffers like Tris or the presence of free amino acids such as glycine (B1666218) will compete with the target molecule for the NHS ester.[1][3][4]

  • Hydrolyzed this compound: The NHS ester is sensitive to moisture. It's crucial to use anhydrous solvents like DMSO or DMF for preparing the dye stock solution and to allow the solid dye to warm to room temperature before opening to prevent condensation.[1][8][9]

  • Incorrect pH: A pH below 8.0 will result in protonated, unreactive amines on the target molecule.[1][10]

  • Low protein concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[1][4]

  • Suboptimal dye-to-protein ratio: The ideal molar ratio of dye to protein should be empirically determined, but a starting point of 2- to 10-fold molar excess is often recommended.[1][2]

Q4: How should this compound be stored?

Store solid this compound at -20°C, protected from light and moisture.[1][4] When stored correctly, it should remain stable for at least three years.[1] Stock solutions in anhydrous DMSO or DMF should be prepared fresh before use.[1][9] If longer-term storage of a stock solution is necessary, it should be stored at -20°C under an inert gas like argon or nitrogen.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Insufficient incubation time.Increase the incubation time to 2 hours at room temperature or overnight at 4°C, while protecting the reaction from light.[1][5]
Suboptimal dye-to-protein molar ratio.Optimize the molar excess of the this compound. Start with a 2- to 10-fold molar excess and adjust as needed.[1][2]
Low protein concentration.Increase the protein concentration to at least 2 mg/mL.[1][4]
Hydrolyzed NHS ester.Use a fresh vial of this compound. Ensure the dye is warmed to room temperature before opening and dissolve it in anhydrous, amine-free DMSO or DMF immediately before use.[1][8][9]
Competing amines in the buffer.Perform a buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate or phosphate (B84403) buffer at pH 8.3.[1][10]
Protein Precipitation During/After Labeling High concentration of organic solvent.Keep the final concentration of DMSO or DMF in the reaction mixture low, typically between 0.5% and 10%.[1]
Over-labeling of the protein.Reduce the dye-to-protein molar ratio to decrease the number of dye molecules conjugated to each protein.[1]
Inherent protein instability.Try a shorter incubation time or consider using a buffer with additives known to stabilize your protein (ensure they are amine-free).[1]

Quantitative Data Summary

Parameter Recommended Range/Value Rationale
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Balances the reactivity of primary amines with the rate of NHS ester hydrolysis.[1][6]
Incubation Time 30 - 60 minutes (can be extended up to 18 hours)Allows the labeling reaction to proceed to completion. Longer times may be needed for some proteins.[1]
Incubation Temperature Room Temperature (or 4°C for overnight)A convenient temperature for the reaction. Lower temperatures can be used for extended incubations to minimize dye hydrolysis.[5]
Protein Concentration ≥ 2 mg/mLHigher concentrations can improve labeling efficiency.[1][4]
Dye-to-Protein Molar Ratio 2:1 to 10:1 (empirically determined)Needs to be optimized for each protein to achieve the desired degree of labeling without causing precipitation.[1][2]
Dye Solvent Anhydrous, amine-free DMSO or DMFPrevents premature hydrolysis of the moisture-sensitive NHS ester.[1][9]

Experimental Protocol: Labeling an Antibody with this compound

This protocol provides a general procedure. Optimization may be required for specific applications.

1. Reagent Preparation:

  • Labeling Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Ensure the buffer is free of primary amines (e.g., Tris).[2]

  • Antibody Solution: If the antibody is in a buffer containing amines, perform a buffer exchange into the labeling buffer. Adjust the final antibody concentration to 2-5 mg/mL.[2]

  • Dye Stock Solution: Immediately before use, dissolve 1 mg of this compound in 50-200 µL of anhydrous, amine-free DMSO or DMF.[2]

2. Conjugation Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (a 10- to 20-fold molar excess is a common starting point).[2]

  • While gently stirring, add the calculated volume of the dye stock solution to the antibody solution.[2]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2]

3. Purification:

  • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[2]

  • Apply the reaction mixture to the column.

  • Elute the conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled antibody.[2][4]

Visualizations

ATTO465_NHS_Ester_Reaction_Workflow Start Start Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prep_Protein Prep_Dye Prepare this compound Stock Solution (Anhydrous DMSO/DMF) Start->Prep_Dye Mix Mix Protein and Dye Solutions Prep_Protein->Mix Prep_Dye->Mix Incubate Incubate (30-60 min, RT, dark) Mix->Incubate Purify Purify Labeled Protein (Gel Filtration) Incubate->Purify End End Purify->End

Caption: Workflow for protein labeling using this compound.

Troubleshooting_Decision_Tree Start Low Labeling Efficiency? Check_pH Is pH between 8.0 and 9.0? Start->Check_pH Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Dye Is dye stock fresh? Check_Buffer->Check_Dye Yes Buffer_Exchange->Check_Dye New_Dye Prepare fresh dye stock Check_Dye->New_Dye No Optimize_Ratio Optimize dye/protein ratio and incubation time Check_Dye->Optimize_Ratio Yes New_Dye->Optimize_Ratio

References

How to improve the signal-to-noise ratio of ATTO 465 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of ATTO 465 fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of ATTO 465?

ATTO 465 is a fluorescent dye belonging to the acridine (B1665455) family, known for its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] Its key characteristics include a significant Stokes shift, which is the difference between the excitation and emission maxima, helping to minimize self-quenching and improve the signal-to-noise ratio.[4] The dye is moderately hydrophilic and can be excited efficiently in the 420-465 nm range.[2][4]

Q2: What are the most common reasons for a low signal-to-noise ratio with ATTO 465?

Several factors can contribute to a poor signal-to-noise ratio when using ATTO 465-conjugated molecules. The most common issues include:

  • Suboptimal Antibody/Probe Concentration: Both excessively high and low concentrations can negatively impact the signal-to-noise ratio.[5][6]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to high background fluorescence.[5][6]

  • Inappropriate Buffer Conditions: The pH and composition of buffers used for labeling and imaging can affect the dye's performance.[5][7]

  • Photobleaching: Exposure to intense excitation light can lead to the irreversible destruction of the fluorophore, resulting in a weaker signal.[5][6]

  • Autofluorescence: Endogenous fluorescence from the sample itself can contribute to high background.[6]

  • Dye Aggregation: High concentrations of ATTO 465 can lead to aggregation and self-quenching of fluorescence.[8]

Q3: How can I minimize photobleaching of ATTO 465?

While ATTO 465 has relatively high photostability, photobleaching can still occur, especially under prolonged and intense illumination.[2][6] To mitigate this:

  • Use an Antifade Mounting Medium: Employ commercially available antifade reagents to protect your sample from photobleaching during imaging.[5][6]

  • Minimize Light Exposure: Reduce the intensity of the excitation light and the exposure time to the minimum required for adequate signal detection.[6][9]

  • Use Neutral Density Filters: If available on your microscope, use neutral density filters to attenuate the excitation light.[6]

  • Consider ATTO 465 Derivatives: A derivative, ATTO 465-p, has demonstrated greater photostability compared to the free dye.[10][11]

Q4: Is ATTO 465 suitable for multiplex immunofluorescence (mIF)?

Yes, the spectral properties of ATTO 465 make it a good candidate for mIF assays.[5][10] Its emission can be spectrally separated from fluorophores in the blue (excited around 405 nm) and green (excited around 488 nm) channels with the use of appropriate filter sets and a confocal microscope with tunable excitation and emission settings.[4][5][10]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A faint or absent signal is a common issue. Follow this workflow to diagnose the potential cause:

start Weak or No Signal check_concentration Is the ATTO 465 conjugate concentration optimal? start->check_concentration check_labeling Was the labeling reaction successful? check_concentration->check_labeling Yes solution_titrate Solution: Titrate the conjugate to find the optimal concentration. check_concentration->solution_titrate No check_filters Are the microscope filter sets correct for ATTO 465? check_labeling->check_filters Yes solution_verify_labeling Solution: Verify labeling efficiency (e.g., spectrophotometry). check_labeling->solution_verify_labeling No check_photobleaching Is photobleaching occurring? check_filters->check_photobleaching Yes solution_optimize_filters Solution: Use a filter set optimized for ATTO 465 (Ex: ~453nm, Em: ~508nm). check_filters->solution_optimize_filters No check_antigen Is the target antigen abundant? check_photobleaching->check_antigen No solution_antifade Solution: Use antifade mounting media and minimize light exposure. check_photobleaching->solution_antifade Yes solution_amplification Solution: Consider signal amplification techniques (e.g., TSA). check_antigen->solution_amplification No

Caption: Troubleshooting workflow for a weak or absent ATTO 465 signal.

Issue 2: High Background Fluorescence

High background can obscure your specific signal. Use this guide to identify and address the cause:

start High Background check_blocking Is the blocking step sufficient? start->check_blocking check_concentration Is the conjugate concentration too high? check_blocking->check_concentration Yes solution_blocking Solution: Increase blocking time and/or use a different blocking agent. check_blocking->solution_blocking No check_washing Are the washing steps adequate? check_concentration->check_washing No solution_titrate Solution: Titrate the conjugate to a lower concentration. check_concentration->solution_titrate Yes check_autofluorescence Is autofluorescence a problem? check_washing->check_autofluorescence Yes solution_washing Solution: Increase the number and duration of wash steps. check_washing->solution_washing No solution_quenching Solution: Use an autofluorescence quenching agent (e.g., Sudan Black B). check_autofluorescence->solution_quenching Yes

Caption: Troubleshooting workflow for high background fluorescence with ATTO 465.

Quantitative Data Summary

PropertyValueReference(s)
Excitation Maximum (λex) 453 nm[1][12][13][14]
Emission Maximum (λem) 506 - 509 nm[1][13][14][15]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ M⁻¹cm⁻¹[1][15][16]
Fluorescence Quantum Yield (Φ) 75%[1][14][15]
Fluorescence Lifetime (τ) 5.0 ns[1][15]
Stokes Shift ~53-55 nm[2][4]

Experimental Protocols

Protocol 1: General Protein Labeling with ATTO 465 NHS-Ester

This protocol describes a general procedure for labeling proteins with ATTO 465 NHS-ester, which reacts with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • ATTO 465 NHS-ester

  • Anhydrous, amine-free DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3[1][17]

  • Gel filtration column (e.g., Sephadex G-25)[1]

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL.[1][17] Ensure the solution is free of amine-containing substances like Tris or glycine.[1][17]

  • Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS-ester in DMSO or DMF to a concentration of 1-2 mg/mL.[1][17]

  • Labeling Reaction: While gently stirring, add a 1.5 to 3-fold molar excess of the dissolved ATTO 465 NHS-ester to the protein solution.[1]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is the labeled protein.[1]

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for immunofluorescent staining of fixed, adherent cells.

Materials:

  • Fixed cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • ATTO 465-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.[9]

  • Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes.[9]

  • Blocking: Incubate cells in Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding sites.[9]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[9]

  • Secondary Antibody Incubation: Dilute the ATTO 465-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[9]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[9]

Visualizations

start Start cell_prep Cell Preparation (Fixation & Permeabilization) start->cell_prep blocking Blocking (e.g., 1% BSA) cell_prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (3x PBS) primary_ab->wash1 secondary_ab ATTO 465 Secondary Antibody Incubation wash1->secondary_ab wash2 Wash (3x PBS) secondary_ab->wash2 mounting Mounting (Antifade Medium) wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Generalized workflow for immunofluorescence staining.

References

Issues with non-specific binding of ATTO 465 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of ATTO 465 conjugates. The information is tailored for researchers, scientists, and drug development professionals to help ensure the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with ATTO 465 conjugates?

A1: Non-specific binding refers to the attachment of the ATTO 465 conjugate to cellular components or surfaces other than the intended target. This is a common issue in fluorescence-based assays and leads to high background signals, which can obscure the specific signal from the target molecule. This reduces the signal-to-noise ratio and can lead to false-positive results or misinterpretation of the data.

Q2: What are the primary causes of non-specific binding of ATTO 465 conjugates?

A2: Several factors can contribute to non-specific binding, including:

  • Suboptimal antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to off-target binding.

  • Inadequate blocking: Insufficient blocking of non-specific sites on the sample allows the conjugate to bind randomly.

  • Improper washing: Failure to thoroughly wash away unbound conjugates results in high background.

  • Hydrophobic and ionic interactions: The physicochemical properties of the ATTO 465 dye and the conjugated molecule can lead to non-specific interactions with cellular components. ATTO 465 is described as moderately hydrophilic, which can sometimes contribute to these interactions.[1]

  • Presence of unbound dye: If the ATTO 465 conjugate is not properly purified, free dye in the solution can bind non-specifically to the sample.

Q3: How does the hydrophobicity of a fluorescent dye affect non-specific binding?

Troubleshooting Guides

High Background Staining

Issue: The fluorescence signal is present throughout the sample, not just at the location of the target antigen, making it difficult to distinguish the specific signal.

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cluster_troubleshooting Troubleshooting High Background High_Background High Background Observed Check_Antibody_Concentration Is Antibody Concentration Optimized? High_Background->Check_Antibody_Concentration Check_Blocking Is Blocking Sufficient? Check_Antibody_Concentration->Check_Blocking Yes Perform_Titration Perform Antibody Titration Check_Antibody_Concentration->Perform_Titration No Check_Washing Are Washing Steps Adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking Optimize Blocking Buffer & Incubation Check_Blocking->Optimize_Blocking No Check_Controls Are Controls Included? Check_Washing->Check_Controls Yes Increase_Washing Increase Wash Duration/Frequency Check_Washing->Increase_Washing No Run_Controls Run Negative & Isotype Controls Check_Controls->Run_Controls No Reduced_Background Reduced Background Check_Controls->Reduced_Background Yes Perform_Titration->Reduced_Background Optimize_Blocking->Reduced_Background Increase_Washing->Reduced_Background Run_Controls->Reduced_Background

Caption: A flowchart for troubleshooting high background staining.

Possible Cause Recommended Solution
Antibody concentration too high Perform a titration to determine the optimal concentration of both the primary and ATTO 465-conjugated secondary antibodies. Start with the manufacturer's recommended dilution and test a range of dilutions.
Insufficient blocking Increase the blocking incubation time (e.g., to 1 hour at room temperature). Consider switching to a different blocking agent, such as 5% normal goat serum or bovine serum albumin (BSA) in your wash buffer. The choice of blocking buffer can be critical and may require optimization.
Inadequate washing Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a mild detergent like 0.05% Tween-20 to help reduce non-specific interactions.
Cross-reactivity of secondary antibody Run a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding of the ATTO 465-conjugated secondary antibody. If staining is observed, consider using a different secondary antibody.
Presence of unbound dye Ensure that the ATTO 465 conjugate has been properly purified to remove any free dye. Unbound dye can be a significant source of background fluorescence.
Autofluorescence Examine an unstained sample under the microscope to check for endogenous fluorescence. If present, autofluorescence can be quenched using agents like Sudan Black B or sodium borohydride (B1222165) treatment.

Data Presentation

Comparison of Fluorescent Dye Properties and Non-Specific Binding Potential

While a specific logD value for ATTO 465 is not publicly available, its characterization as "moderately hydrophilic" provides a qualitative measure. The following table compares the hydrophobicity of several common fluorescent dyes and their general propensity for non-specific binding, which can serve as a guide for dye selection. Dyes with a lower (more negative) logD are more hydrophilic and generally exhibit lower non-specific binding.

Fluorescent Dye Excitation Max (nm) Emission Max (nm) Relative Hydrophilicity logD (pH 7.4) Potential for Non-Specific Binding
ATTO 465 453508Moderately HydrophilicNot AvailableModerate
Alexa Fluor 488 495519High-10.48Low
FITC 494518Moderate-1.30Moderate to High
Cy3 550570Moderate-0.5Moderate
ATTO 647N 644669Low (Hydrophobic)+2.0High

Note: logD values are from various sources and can vary based on the specific chemical modification of the dye.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Staining

This protocol describes how to perform a serial dilution to find the optimal concentration of your primary and ATTO 465-conjugated secondary antibodies.

Materials:

  • Your fixed and permeabilized cells or tissue sections on slides or coverslips

  • Primary antibody

  • ATTO 465-conjugated secondary antibody

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Wash buffer (PBS with 0.1% Tween-20)

  • Mounting medium

Procedure:

  • Prepare a series of dilutions for the primary antibody. Start with the manufacturer's recommended concentration and prepare at least four other dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in blocking buffer.

  • Incubate samples with the primary antibody dilutions. Apply each dilution to a separate sample and incubate for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C). Include a "no primary antibody" control.

  • Wash the samples. Wash three times for 5 minutes each with wash buffer.

  • Prepare a series of dilutions for the ATTO 465-conjugated secondary antibody. Similar to the primary antibody, prepare a range of dilutions in blocking buffer.

  • Incubate samples with the secondary antibody dilutions. Apply each secondary antibody dilution to a set of samples that have been incubated with the optimal primary antibody concentration (determined from initial experiments or a separate titration). Incubate for 1 hour at room temperature, protected from light.

  • Wash the samples. Wash three times for 5 minutes each with wash buffer, protected from light.

  • Mount and image. Mount the samples and acquire images using consistent settings for all samples.

  • Analyze the results. The optimal antibody concentration is the one that provides the brightest specific signal with the lowest background.

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cluster_titration Antibody Titration Workflow Start Start Prepare_Primary_Dilutions Prepare Primary Antibody Dilutions Start->Prepare_Primary_Dilutions Incubate_Primary Incubate with Primary Antibody Prepare_Primary_Dilutions->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Prepare_Secondary_Dilutions Prepare Secondary Antibody Dilutions Wash1->Prepare_Secondary_Dilutions Incubate_Secondary Incubate with Secondary Antibody Prepare_Secondary_Dilutions->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Mount_Image Mount and Image Wash2->Mount_Image Analyze Analyze for Optimal Concentration Mount_Image->Analyze

Caption: A workflow for antibody titration.

Protocol 2: A Guide to Control Experiments for Immunofluorescence

Incorporating proper controls is essential for validating your staining results and troubleshooting non-specific binding.

Types of Controls:

  • No Primary Antibody Control:

    • Purpose: To assess the non-specific binding of the ATTO 465-conjugated secondary antibody.

    • Procedure: Follow the standard staining protocol but omit the primary antibody incubation step.

    • Expected Result: No fluorescence should be observed. Any signal indicates a problem with the secondary antibody.

  • Isotype Control:

    • Purpose: To determine if the observed staining is due to non-specific binding of the primary antibody to Fc receptors on the cell surface.

    • Procedure: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody.

    • Expected Result: Minimal to no background staining should be observed.

  • Positive Control:

    • Purpose: To confirm that the staining protocol and reagents are working correctly.

    • Procedure: Use a cell line or tissue known to express the target antigen.

    • Expected Result: A clear, specific fluorescent signal should be detected.

  • Negative Control:

    • Purpose: To ensure that the antibody is specific for the target antigen.

    • Procedure: Use a cell line or tissue known not to express the target antigen.

    • Expected Result: No specific staining should be observed.

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cluster_controls Essential Immunofluorescence Controls Experiment Your Experiment (Primary Ab + ATTO 465 Secondary Ab) No_Primary No Primary Control (Only ATTO 465 Secondary Ab) Experiment->No_Primary Tests secondary Ab non-specific binding Isotype Isotype Control (Isotype Ab + ATTO 465 Secondary Ab) Experiment->Isotype Tests primary Ab non-specific binding Positive_Control Positive Control Sample (Known to express target) Experiment->Positive_Control Validates protocol & reagents Negative_Control Negative Control Sample (Known to not express target) Experiment->Negative_Control Confirms Ab specificity

Caption: Logical relationships of essential immunofluorescence controls.

References

Technical Support Center: Determining the Degree of Labeling for ATTO 465 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, protocols, and troubleshooting advice for accurately determining the Degree of Labeling (DOL) for biomolecules conjugated with the ATTO 465 fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it crucial?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules covalently bound to a single protein or biomolecule.[1][2][3] Accurately determining the DOL is critical for several reasons:

  • Experimental Consistency: Knowing the DOL is essential for ensuring reproducibility between experiments and for controlling the fluorescence intensity of the conjugate.[1]

  • Optimal Performance: Over-labeling can lead to fluorescence quenching, where dye molecules in close proximity inhibit each other's emission, and may also compromise the biological activity or solubility of the protein.[1][4]

  • Signal Strength: Under-labeling results in a weak fluorescent signal and reduced assay sensitivity.[1][2]

Q2: How is the DOL for an ATTO 465 conjugate determined?

The DOL is calculated using a spectrophotometric method based on the Beer-Lambert law.[5] This involves measuring the absorbance of the purified conjugate solution at two key wavelengths:

  • ~453 nm (λmax): The maximum absorbance of the ATTO 465 dye.[6][7]

  • 280 nm: The characteristic absorbance maximum for proteins, primarily due to tryptophan and tyrosine residues.[6][8]

From these measurements, the molar concentrations of the dye and the protein are calculated, and their ratio provides the DOL.[1][9]

Q3: What key parameters are needed for the DOL calculation?

To perform the calculation, you need the absorbance measurements of your conjugate and the specific spectroscopic properties of both the ATTO 465 dye and your target protein.

ParameterSymbolValue for ATTO 465Units
Maximum Absorption Wavelengthλmax453nm
Molar Extinction Coefficientε_max_75,000M⁻¹cm⁻¹
Correction Factor at 280 nmCF₂₈₀0.48-
Molar Extinction Coefficient of Proteinε_prot_Protein-specificM⁻¹cm⁻¹

Data compiled from multiple sources.[6][9][10][11][12][13]

Q4: What is the purpose of the correction factor (CF₂₈₀)?

The correction factor is essential because fluorescent dyes like ATTO 465 also absorb some light at 280 nm.[8] The CF₂₈₀ accounts for the dye's contribution to the total absorbance at 280 nm, allowing you to isolate the absorbance of the protein alone for an accurate concentration calculation.[4][6]

Q5: What is a typical or optimal DOL for ATTO 465 conjugates?

The optimal DOL is highly dependent on the specific application and the biomolecule being labeled.[4]

  • For many proteins, a DOL between 0.5 and 1.0 is considered ideal to avoid functional impairment.[2]

  • For antibodies used in imaging or flow cytometry, a higher DOL, typically in the range of 2 to 10, may be desirable for brighter signals.[4]

It is often necessary to perform small-batch labeling experiments to determine the optimal DOL for a specific conjugate and application.[4]

Troubleshooting Guide

ProblemCommon Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) Presence of Amine-Containing Buffers: Buffers like Tris or additives such as glycine (B1666218) compete with the target protein for the ATTO 465 NHS ester.[11][14]Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[6][11] If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[6][11]
Hydrolyzed Dye: The this compound is sensitive to moisture and can hydrolyze, rendering it non-reactive.[12][14]Always use anhydrous, amine-free DMSO or DMF to prepare the dye stock solution immediately before use.[11][14] Allow the dye vial to warm to room temperature before opening to prevent moisture condensation.[12][14]
Incorrect Reaction pH: The optimal pH for the NHS ester reaction is between 8.0 and 9.0.[6][14] Below pH 8.0, primary amines on the protein are protonated and less reactive.[14] Above pH 9.0, hydrolysis of the dye increases significantly.[14]Use a labeling buffer with a pH of 8.3, such as 0.1 M sodium bicarbonate.[6][14]
Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL.[11][14]Concentrate the protein solution to at least 2 mg/mL before starting the labeling reaction.[11][14]
High Degree of Labeling (DOL) Excessive Dye-to-Protein Ratio: Using too much dye in the labeling reaction can lead to over-labeling.[1]Reduce the molar excess of this compound in the labeling protocol. Start with a lower ratio and optimize as needed.[2]
Inconsistent Absorbance Readings Unpurified Conjugate: The presence of residual, unbound dye will lead to an inaccurate (artificially high) DOL calculation.[1][8]Thoroughly purify the conjugate after the labeling reaction using gel filtration (e.g., Sephadex G-25) or extensive dialysis to remove all free dye.[1][6]
High Sample Concentration: If absorbance readings are above the linear range of the spectrophotometer (typically > 2.0), the results will be inaccurate.[4][8]Dilute the conjugate sample with a known dilution factor to bring the absorbance readings into the linear range. Remember to account for this dilution in the final calculations.[4][8]

Detailed Experimental Protocol

Principle

The concentrations of the ATTO 465 dye and the protein in a purified conjugate solution are determined by measuring absorbance at their respective maxima (453 nm and 280 nm) using a spectrophotometer. A correction factor is applied to the 280 nm reading to account for the dye's absorbance at this wavelength. The DOL is then calculated as the molar ratio of the dye to the protein.[6][8][9]

Materials

  • Purified ATTO 465-protein conjugate

  • Spectrophotometer (UV-Vis capable)

  • Quartz cuvettes (1 cm pathlength)

  • Appropriate buffer for dilution (e.g., PBS)

Procedure

  • Purification of the Conjugate:

    • It is critical to remove all non-conjugated ATTO 465 dye from the labeling reaction mixture before measurement.[1][8]

    • Use a size-exclusion chromatography method, such as a Sephadex G-25 column, or perform extensive dialysis against a suitable buffer (e.g., PBS).[6][11] The labeled protein will typically elute as the first colored band.[6]

  • Sample Preparation and Spectrophotometry:

    • Blank the spectrophotometer using the same buffer in which the conjugate is dissolved.[5]

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 453 nm (A₄₅₃) .

    • If the A₂₈₀ or A₄₅₃ reading is above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range (0.1 - 2.0). Record the dilution factor.[4][8]

  • Calculations:

    Step 1: Calculate the Molar Concentration of ATTO 465 Dye (C_dye_) This calculation uses the absorbance at the dye's maximum, 453 nm.

    C_dye_ (M) = A₄₅₃ / ε_max_

    • A₄₅₃: Absorbance of the conjugate at 453 nm.

    • ε_max_: Molar extinction coefficient of ATTO 465 (75,000 M⁻¹cm⁻¹).[6][9][10]

    Step 2: Calculate the Molar Concentration of the Protein (C_prot_) First, correct the absorbance at 280 nm to remove the contribution from the dye.[6]

    Corrected A₂₈₀ = A₂₈₀ - (A₄₅₃ × CF₂₈₀)

    Then, use the corrected A₂₈₀ to find the protein concentration.

    C_prot_ (M) = Corrected A₂₈₀ / ε_prot_

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • CF₂₈₀: Correction factor for ATTO 465 at 280 nm (0.48).[6][11][12]

    • ε_prot_: Molar extinction coefficient of your specific protein at 280 nm (this must be known).

    Step 3: Calculate the Degree of Labeling (DOL) The DOL is the ratio of the dye concentration to the protein concentration.[9]

    DOL = C_dye_ / C_prot_

    Note: If you diluted your sample, the dilution factor cancels out in the final DOL ratio and does not need to be included.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_calc Calculation start Start with Purified ATTO 465 Conjugate dilute Prepare Sample (Dilute if A > 2.0) start->dilute blank Blank Spectrophotometer with Buffer dilute->blank measure_dye Measure Absorbance at 453 nm (A_max) measure_prot Measure Absorbance at 280 nm (A₂₈₀) calc_dye Calculate Dye Concentration measure_dye->calc_dye calc_prot Calculate Protein Concentration measure_dye->calc_prot  Used for Correction measure_prot->calc_prot calc_dol Calculate Final DOL calc_dye->calc_dol calc_prot->calc_dol

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

calculation_logic cluster_inputs Inputs cluster_processes Processing cluster_output Output A_max A_max (at 453 nm) C_dye [A_max] / [ε_dye] = Dye Molarity A_max->C_dye C_prot [A₂₈₀ - (A_max * CF₂₈₀)] / [ε_protein] = Protein Molarity A_max->C_prot A_280 A₂₈₀ A_280->C_prot E_dye ε_dye (75,000) E_dye->C_dye E_prot ε_protein E_prot->C_prot CF CF₂₈₀ (0.48) CF->C_prot DOL Degree of Labeling (DOL) C_dye->DOL [Dye Molarity] C_prot->DOL [Protein Molarity]

Caption: Logical flow of the Degree of Labeling (DOL) calculation.

References

Technical Support Center: Troubleshooting ATTO 465 Labeled Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter protein precipitation when labeling with ATTO 465 fluorescent dye.

Troubleshooting Guide

Question: What are the common causes of protein precipitation after labeling with ATTO 465, and how can I solve them?

Answer:

Protein precipitation following fluorescent labeling is a common issue that can arise from several factors, ranging from the properties of the dye itself to the specifics of the experimental conditions. ATTO 465 is a moderately hydrophilic dye, but introducing any molecule to a protein's surface can disrupt its stability.[1][2] Precipitation is often a sign of protein aggregation, which can be triggered by the labeling process.

The following table summarizes the most common causes of precipitation and provides actionable solutions to resolve the issue.

Table 1: Troubleshooting Protein Precipitation with ATTO 465

Possible Cause Explanation Recommended Solution(s)
High Dye-to-Protein Ratio (Over-labeling) Attaching an excessive number of dye molecules can alter the protein's surface properties, increasing hydrophobicity and leading to aggregation and precipitation.[3][4][5]Perform a titration experiment to determine the optimal dye-to-protein molar ratio. Start with a lower ratio (e.g., 3:1 to 5:1) and incrementally increase it.[1] For particularly sensitive proteins, a 1:1 or 2:1 ratio may be necessary.[5][6]
Suboptimal Buffer Conditions The recommended pH for ATTO 465 NHS-ester labeling is 8.0-9.0 to ensure primary amines are reactive.[7][8] If this pH is near your protein's isoelectric point (pI), its solubility will be minimal, increasing the risk of precipitation.[9][10] Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the dye, reducing labeling efficiency.[6]- Ensure your labeling buffer is free of primary amines. A 0.1 M sodium bicarbonate buffer at pH 8.3 is standard.[1][6] - If your protein is unstable at pH 8.3, consider labeling at a lower pH (e.g., 7.5), though this may require a longer incubation time.[6] - Confirm the final pH of the reaction mixture after all components have been added.
High Concentration of Organic Solvent ATTO 465 NHS-ester is typically dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution.[2][11] A high final concentration of this solvent (>10%) can denature the protein.[3][4]- Dissolve the dye in the smallest practical volume of high-quality, anhydrous DMSO or DMF.[6] - Always add the dye solution to the protein solution slowly while gently stirring to avoid localized high concentrations of solvent.[3]
Poor Intrinsic Protein Stability The target protein may be inherently unstable, prone to aggregation, or in a buffer that is not optimal for its stability. The labeling process (e.g., pH shift, addition of dye) can exacerbate this underlying instability.[9]- Before labeling, ensure your purified protein is stable and free of aggregates. Consider running a quality control check with size-exclusion chromatography (SEC). - Optimize the protein's storage and handling buffer. Consider adding stabilizers like 5-20% glycerol (B35011) or 0.2 M L-arginine, but first confirm they do not interfere with the labeling reaction or downstream application.[4][9]
Inefficient Removal of Unconjugated Dye Free, unconjugated dye can precipitate out of solution, particularly during purification steps like dialysis where buffer conditions change.[12] This can be mistaken for protein precipitation.- Use gel filtration chromatography (e.g., Sephadex G-25) to separate the labeled protein from the free dye. This method is often faster and more efficient at preventing precipitation than dialysis.[6][8][12]
Inappropriate Storage Conditions Labeled proteins can be less stable than their unlabeled counterparts. Storing the conjugate improperly or subjecting it to multiple freeze-thaw cycles can induce aggregation.- Store the purified conjugate under conditions known to be optimal for the unlabeled protein. For storage at 4°C, consider adding a preservative like 2 mM sodium azide.[6] - For long-term storage, aliquot the labeled protein into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Optimizing the Dye-to-Protein Molar Ratio

This protocol provides a method for performing a titration experiment to identify the ideal dye-to-protein ratio that yields a well-labeled, soluble conjugate.

Objective: To determine the highest degree of labeling (DOL) achievable without causing protein precipitation.

Materials:

  • Protein of interest (at 2-5 mg/mL in an amine-free buffer, e.g., PBS)[1]

  • ATTO 465 NHS-ester[1]

  • Anhydrous, amine-free DMSO or DMF[6]

  • Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3)[1]

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Size-exclusion chromatography columns (e.g., spin columns) for purification[6]

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer. If it is in a buffer like Tris, perform a buffer exchange into PBS (pH 7.4). The protein concentration should ideally be 2 mg/mL or higher.[6][7]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 465 NHS-ester in anhydrous DMSO or DMF to create a 1-2 mg/mL stock solution.[2][6]

  • Set Up Labeling Reactions: In separate microcentrifuge tubes, set up parallel reactions with varying molar ratios of dye to protein. Common starting ratios to test are 2:1, 5:1, 10:1, and 15:1.

    • For each reaction, add the appropriate volume of protein solution.

    • Adjust the pH to ~8.3 by adding 1/10th volume of the 1 M sodium bicarbonate labeling buffer.[6]

    • Calculate and add the required volume of the dye stock solution to each tube while gently vortexing.

  • Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.[13]

  • Visual Inspection: After incubation, visually inspect each tube. Centrifuge the tubes briefly (e.g., 5 min at >10,000 x g) and check for a pellet, which indicates precipitation.

  • Purification: Purify the supernatant from each non-precipitated reaction using a desalting spin column to remove unreacted dye.[4]

  • Analysis: Determine the Degree of Labeling (DOL) for each purified sample using spectrophotometry. The optimal ratio is the one that gives the desired DOL without causing precipitation or loss of protein function.

Mandatory Visualization

The following diagram outlines a logical workflow for troubleshooting precipitation issues encountered during or after protein labeling with ATTO 465.

G cluster_0 cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Troubleshooting cluster_4 start Protein Precipitates After ATTO 465 Labeling ratio What was the Dye:Protein molar ratio? start->ratio buffer Was the buffer amine-free and at pH ~8.3? ratio->buffer Optimal reduce_ratio ACTION: Reduce ratio in titration (e.g., 2:1, 5:1, 10:1) ratio->reduce_ratio High (>10:1) solvent Was final DMSO/DMF concentration <10%? buffer->solvent Yes fix_buffer ACTION: Use 0.1M Sodium Bicarbonate, pH 8.3. Confirm protein stability. buffer->fix_buffer No min_solvent ACTION: Dissolve dye in minimal anhydrous solvent volume. solvent->min_solvent No protein_stability Assess intrinsic protein stability (e.g., via SEC) solvent->protein_stability Yes solution Soluble Labeled Protein reduce_ratio->solution fix_buffer->solution min_solvent->solution purification Review purification method protein_stability->purification purification->solution

Caption: Troubleshooting workflow for ATTO 465 labeled protein precipitation.

Frequently Asked Questions (FAQs)

Q1: Is ATTO 465 a hydrophobic dye? ATTO 465 is described as moderately hydrophilic and generally exhibits good water solubility.[1][2] However, like most fluorescent dyes, it is a relatively large organic molecule, and covalently attaching multiple units to a protein can increase the hydrophobicity of the protein's surface, potentially leading to aggregation.[5]

Q2: How do I calculate the Degree of Labeling (DOL)? The DOL can be calculated using absorbance measurements of your purified conjugate. You will need the molar extinction coefficients (ε) for your protein (at 280 nm) and for ATTO 465 (at 453 nm), as well as a correction factor (CF280) to account for the dye's absorbance at 280 nm. The values for ATTO 465 are ε(453nm) = 7.5 x 10⁴ M⁻¹cm⁻¹ and CF280 = 0.48.[6][11] The formula is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF280)) * ε_dye][3]

Q3: My protein precipitated during the purification step. What should I do? If precipitation occurs during purification, especially dialysis, it may be due to the removal of salts or stabilizers from the buffer or the precipitation of the free dye itself.[12] It is highly recommended to switch to a gel filtration/size-exclusion chromatography method (e.g., a Sephadex G-25 column) for purification.[6][12] This method is rapid and typically performed in a stable buffer like PBS, which helps maintain protein solubility.

Q4: Can I use Tris buffer for the labeling reaction? No, you should not use Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) in your labeling buffer.[6] These substances contain primary amines and will react with the ATTO 465 NHS-ester, competing with your protein and significantly reducing the labeling efficiency.[7] Always ensure your protein is in an amine-free buffer before starting the conjugation.

Q5: Are there alternative dyes that are less likely to cause precipitation? If you consistently face precipitation issues with a specific protein, you might consider using a more hydrophilic dye. Dyes that are sulfonated are designed to have increased water solubility and may be less likely to cause precipitation of the protein conjugate.[12] When selecting an alternative, ensure its excitation and emission spectra are compatible with your instrumentation.

References

Troubleshooting background fluorescence in ATTO 465 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with background fluorescence in your ATTO 465 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for ATTO 465?

A1: ATTO 465 has an excitation maximum at approximately 453 nm and an emission maximum at around 505-508 nm.[1][2][3] It is efficiently excited by lasers in the 445-470 nm range.[1][4]

Q2: Is ATTO 465 photostable?

A2: ATTO 465 is known for its notable thermal and photostability.[2] However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination.[5] A derivative, ATTO 465-p, has been shown to have even greater photostability.[2][5][6]

Q3: What can cause high background fluorescence in my ATTO 465 images?

A3: High background fluorescence can stem from several sources, including:

  • Nonspecific antibody binding: The primary or secondary antibodies may bind to unintended targets.[7][8][9]

  • Excess unbound dye or antibody: Insufficient washing can leave behind fluorescent molecules that are not bound to the target.[5][7][10]

  • Autofluorescence: Endogenous molecules within the cells or tissue can fluoresce at similar wavelengths to ATTO 465.[7][11][12]

  • Fixation-induced fluorescence: Some fixatives, like glutaraldehyde (B144438), can increase autofluorescence.[11][13]

  • Suboptimal antibody concentrations: Using too high a concentration of primary or secondary antibody can lead to increased background.[14][15]

Troubleshooting Guides

Issue 1: High, Diffuse Background Staining

Q: My entire image has a high, hazy background, making it difficult to see my specific signal. What should I do?

A: This is a common issue that can often be resolved by optimizing your staining protocol.

Potential Causes and Solutions:

Potential Cause Solution
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Using a wash buffer containing a mild detergent like Tween-20 can also help.[7]
Excess Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[15][16] (See Experimental Protocol 1)
Insufficient Blocking Increase the duration of the blocking step or try a different blocking agent. Common blockers include bovine serum albumin (BSA) or serum from the species in which the secondary antibody was raised.[7][8]
Unbound Dye If you are using a directly conjugated primary antibody, ensure that the purification process to remove free dye was adequate.[10]
Issue 2: Punctate or Speckled Background

Q: I'm seeing bright, non-specific dots or speckles in my background. What is causing this?

A: This can be due to aggregated antibodies or dye molecules.

Potential Causes and Solutions:

Potential Cause Solution
Aggregated Antibodies Centrifuge your primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C before use to pellet any aggregates. Use the supernatant for staining.
Precipitated Dye If using a powdered form of ATTO 465, ensure it is fully dissolved in a suitable solvent like DMSO before diluting into your aqueous buffer.[5]
Secondary Antibody Control Perform a control experiment where you omit the primary antibody. If you still see punctate staining, the issue is with your secondary antibody.[7][9]
Issue 3: High Background from Autofluorescence

Q: My sample itself seems to be glowing, especially in unstained control samples. How can I reduce this autofluorescence?

A: Autofluorescence is inherent to many biological samples but can be minimized.[11]

Potential Causes and Solutions:

Potential Cause Solution
Endogenous Fluorophores Treat your samples with an autofluorescence quenching agent such as Sodium Borohydride or Sudan Black B.[7][12] (See Experimental Protocol 2)
Fixation Method Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence.[11][13] Consider using an alternative fixation method, such as cold methanol, if compatible with your antigen.[11]
Choice of Fluorophore Wavelength While you are using ATTO 465, for future experiments with highly autofluorescent samples, consider using fluorophores that excite and emit in the far-red or near-infrared regions of the spectrum, as autofluorescence is often lower at these longer wavelengths.[12]
Spectral Unmixing If your imaging system has this capability, you can acquire images across multiple spectral channels and use software to subtract the autofluorescence signature.

Quantitative Data Summary

The photophysical properties of ATTO 465 are crucial for designing your imaging experiments and troubleshooting issues.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) 453 nm[1][2]
Maximum Emission Wavelength (λem) 505 - 508 nm[1][2][17]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ cm⁻¹M⁻¹[2][17][18]
Fluorescence Quantum Yield (Φ) 0.75 (75%)[2][6]
Fluorescence Lifetime (τ) 5.0 ns[2][17][18]
Stokes Shift ~52-55 nm[1][2]

Experimental Protocols

Protocol 1: Antibody Titration to Optimize Signal-to-Noise Ratio

This protocol describes how to determine the optimal dilution for your primary antibody to maximize specific staining while minimizing background.

  • Cell/Tissue Preparation: Prepare your samples (e.g., seed cells on coverslips or prepare tissue sections) as you would for a standard immunofluorescence experiment.

  • Fixation and Permeabilization: Fix and permeabilize your samples using your standard protocol.

  • Blocking: Block the samples to prevent non-specific antibody binding.

  • Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody in blocking buffer. A good starting range is 1:50, 1:100, 1:250, 1:500, and 1:1000.[16] For purified antibodies, a starting concentration of 1-10 µg/mL is common.[19]

  • Incubation: Incubate each sample with a different primary antibody dilution. An overnight incubation at 4°C is often recommended for improved specificity.[16]

  • Washing: Wash all samples extensively with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate all samples with the same concentration of your ATTO 465-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[16]

  • Final Washes and Mounting: Perform final washes and mount your samples with an antifade mounting medium.

  • Imaging and Analysis: Image all samples using the same acquisition settings. The optimal primary antibody dilution will be the one that provides bright, specific staining of your target with the lowest background fluorescence.

Protocol 2: Reduction of Autofluorescence with Sodium Borohydride

This protocol is for reducing aldehyde-induced autofluorescence in fixed samples.

  • Sample Preparation: Fix your cells or tissue sections with an aldehyde-based fixative (e.g., 4% paraformaldehyde).

  • Washing: Wash the samples thoroughly with PBS.

  • Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS.

    • Caution: Sodium Borohydride is a reactive chemical. Handle with appropriate safety precautions.

  • Incubation: Immerse your samples in the Sodium Borohydride solution and incubate for 15-30 minutes at room temperature. You may observe some bubble formation, which is normal.

  • Washing: Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of the Sodium Borohydride.

  • Proceed with Staining: You can now proceed with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Visualizations

Troubleshooting_Workflow Start High Background Fluorescence with ATTO 465 Check_Controls Review Controls: - Unstained Sample - Secondary Ab Only Start->Check_Controls High_Autofluorescence High Autofluorescence? Check_Controls->High_Autofluorescence High_Secondary_BG High Background in Secondary Only Control? Check_Controls->High_Secondary_BG High_Autofluorescence->High_Secondary_BG No Address_Autofluorescence Reduce Autofluorescence: - Use Quenching Agent - Change Fixation Method High_Autofluorescence->Address_Autofluorescence Yes Diffuse_BG Issue: Diffuse Background High_Secondary_BG->Diffuse_BG No Troubleshoot_Secondary Troubleshoot Secondary Ab: - Centrifuge to Remove Aggregates - Titrate Concentration High_Secondary_BG->Troubleshoot_Secondary Yes Punctate_BG Issue: Punctate Background Optimize_Protocol Optimize Staining Protocol: - Increase Washing - Titrate Antibodies - Enhance Blocking Diffuse_BG->Optimize_Protocol Troubleshoot_Aggregates Troubleshoot Aggregates: - Centrifuge Antibodies - Ensure Dye is Solubilized Punctate_BG->Troubleshoot_Aggregates Resolved Problem Resolved Optimize_Protocol->Resolved Address_Autofluorescence->Resolved Troubleshoot_Secondary->Resolved Troubleshoot_Aggregates->Resolved

Caption: A troubleshooting workflow for high background fluorescence.

Immunofluorescence_Protocol Start Sample Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization (if required) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab ATTO 465 Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Mounting Wash2->Mounting Imaging Imaging Mounting->Imaging

Caption: A standard immunofluorescence experimental workflow.

References

How to handle ATTO 465 NHS ester to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling ATTO 465 NHS ester to maintain its reactivity and achieve successful labeling experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to prevent inactivation?

Proper storage and handling are critical to preserving the reactivity of this compound.[1]

  • Storage of Solid Dye: Store the solid this compound at -20°C, protected from light and moisture.[1][2][3] When stored correctly, the solid dye is stable for at least three years.[1][3]

  • Handling Solid Dye: Before opening the vial, it is essential to allow it to equilibrate to room temperature.[1][3][4] This prevents moisture from the air from condensing onto the product, which would lead to hydrolysis.[1][3][4]

  • Stock Solutions: It is highly recommended to prepare stock solutions immediately before use.[1][2][3][4] Dissolve the dye in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][3][4][5] While stock solutions in high-quality anhydrous solvents can be stored at -20°C for a short period, it is best to prepare them fresh to avoid degradation due to moisture.[6]

Q2: What is the optimal pH for labeling with this compound, and why is it so important?

The optimal pH for labeling reactions with this compound is between 8.0 and 9.0, with a pH of 8.3 being a commonly recommended starting point.[1][4][5][6] This pH range is a critical compromise between two competing reactions:

  • Amine Reactivity: For the labeling reaction to occur, the primary amine groups (e.g., on lysine (B10760008) residues of a protein) must be in their unprotonated form (-NH2). At a pH below 8.0, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[6]

  • NHS Ester Hydrolysis: As the pH increases above 9.0, the rate of hydrolysis of the NHS ester itself increases significantly.[1][6] The ester reacts with hydroxide (B78521) ions in the solution, becoming non-reactive and unable to label your target molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]

Q3: Can I use a buffer that contains sodium azide (B81097)?

Yes, the presence of low concentrations of sodium azide (typically less than 3 mM) will not interfere with the labeling reaction.[1][6] After the labeling and purification are complete, sodium azide (e.g., 2 mM) can be added to the purified protein conjugate as a preservative for storage at 4°C.[1][2][6]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is one of the most common issues encountered. Several factors can contribute to poor labeling results.

Potential Cause Recommended Solution
Incorrect Buffer Composition Ensure your reaction buffer is free of primary amines. Buffers like Tris and glycine (B1666218) will compete with your target molecule for the dye.[1][4] If your protein is in an amine-containing buffer, it must be exchanged into an appropriate amine-free buffer such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer through dialysis or a desalting column.[1][2][4][5]
Suboptimal pH Verify that the pH of your reaction buffer is within the optimal range of 8.0-9.0. A pH of 8.3 is a good starting point.[1][4][5][6]
Hydrolyzed Dye Always use a freshly prepared dye stock solution in anhydrous, amine-free DMSO or DMF.[1][2][4] Ensure the solid dye is handled correctly by allowing it to warm to room temperature before opening to prevent moisture contamination.[1][3][4]
Insufficient Dye-to-Protein Ratio The optimal molar ratio of dye to protein can vary. A 2- to 10-fold molar excess of this compound is a good starting range to test.[1] This may need to be optimized for your specific protein.
Low Protein Concentration Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[1][2] If possible, increase the protein concentration.
Short Incubation Time While many NHS ester reactions are substantially complete within an hour, some proteins may require longer incubation times. You can extend the incubation for up to 18 hours at room temperature, protected from light.[1]

Problem: Protein Precipitation During or After Labeling

Potential Cause Recommended Solution
High Concentration of Organic Solvent Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture to a minimum, typically between 0.5% and 10%.[1]
Over-labeling of the Protein A high degree of labeling can alter the protein's solubility and lead to precipitation. Reduce the dye-to-protein molar ratio to decrease the number of dye molecules conjugated to each protein.[1]
Inherent Protein Instability The labeling conditions may be too harsh for your specific protein. Try a shorter incubation time or consider using a buffer with additives known to stabilize your protein (ensure they are amine-free).[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful labeling with this compound.

Parameter Recommended Value/Condition Rationale
Reaction pH 8.0 - 9.0 (Optimal: 8.3)[1][4][5][6]Balances amine reactivity with NHS ester hydrolysis.[1][6]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[1]Must be amine-free to prevent competition with the target molecule.[1][2][4][5]
Protein Concentration ≥ 2 mg/mL[1][2]Higher concentrations can improve labeling efficiency.[1][2]
Dye Solvent Anhydrous, amine-free DMSO or DMF[1][2][3][4][5]Prevents hydrolysis of the NHS ester.[1][3][4]
Dye-to-Protein Molar Ratio 2:1 to 10:1 (empirically determined)[1]Needs to be optimized for each protein to achieve the desired degree of labeling without causing precipitation.[1]
Incubation Time 30-60 minutes at room temperature (can be extended)[1][2]Allows the labeling reaction to proceed to completion.[1]
Storage of Solid Dye -20°C, protected from light and moisture[1][2][3]Maintains the long-term stability and reactivity of the dye.[1][3]

Experimental Protocols

Key Experiment: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[1][2]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer before proceeding.[1][2][4][5]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[1][3][4]

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[1][2]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 2-fold molar excess is a good starting point for antibodies.[1][2]

    • While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.[1]

    • Incubate the reaction at room temperature for 30 to 60 minutes, protected from light.[1][2]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2).[2][7]

    • The first colored, fluorescent band to elute is the labeled protein conjugate.[2][6]

  • Store the Labeled Protein:

    • Store the purified labeled protein under the same conditions as the unlabeled protein.[2] For storage at 4°C, 2 mM sodium azide can be added as a preservative.[1][2][6] For long-term storage, aliquot and freeze at -20°C. Protect from light.[1][2][6]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Equilibrate solid This compound to room temperature B Prepare fresh dye stock solution in anhydrous DMSO or DMF A->B D Add dye solution to protein solution (molar excess) B->D C Prepare protein in amine-free buffer (pH 8.0-9.0) C->D E Incubate for 30-60 min at room temperature, protected from light D->E F Separate labeled protein from free dye via gel filtration E->F G Store purified conjugate at 4°C or -20°C, protected from light F->G

Caption: Experimental workflow for handling and using this compound.

G Protein Protein-NH2 (Primary Amine) Conjugate ATTO 465-Protein (Stable Amide Bond) Protein->Conjugate Dye ATTO 465-NHS Ester Dye->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Dye->NHS + Protein-NH2 (pH 8.0-9.0)

Caption: Chemical reaction of this compound with a primary amine.

G Start Low Labeling Efficiency Buffer Is the buffer amine-free? Start->Buffer pH Is the pH between 8.0 and 9.0? Buffer->pH Yes ChangeBuffer Solution: Dialyze into an amine-free buffer. Buffer->ChangeBuffer No Dye Was the dye handled correctly (no moisture)? pH->Dye Yes AdjustpH Solution: Adjust pH to 8.0-9.0. pH->AdjustpH No Ratio Is the dye:protein ratio optimized? Dye->Ratio Yes FreshDye Solution: Use fresh dye and anhydrous solvent. Dye->FreshDye No Concentration Is the protein concentration > 2 mg/mL? Ratio->Concentration Yes OptimizeRatio Solution: Test a range of molar ratios. Ratio->OptimizeRatio No IncreaseConc Solution: Increase protein concentration. Concentration->IncreaseConc No

Caption: Troubleshooting workflow for low this compound labeling efficiency.

References

Removing hydrolyzed ATTO 465 NHS ester from the reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATTO 465 NHS ester. The following information addresses common issues related to the removal of hydrolyzed dye from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove hydrolyzed this compound from my reaction?

During the labeling reaction, the N-hydroxysuccinimide (NHS) ester of ATTO 465 is susceptible to hydrolysis, an unavoidable side reaction where the NHS ester reacts with water instead of the primary amine on your target molecule.[1][2][3] This hydrolysis results in a non-reactive carboxylate form of the dye that cannot label your protein but will still be fluorescent.[2] Failure to remove this hydrolyzed dye can lead to inaccurate quantification of labeling efficiency (Degree of Labeling, DOL) and high background fluorescence in downstream applications.

Q2: What is the primary recommended method for removing hydrolyzed this compound?

The most effective and commonly recommended method for separating the labeled protein from unreacted and hydrolyzed this compound is size exclusion chromatography (SEC), also known as gel filtration.[1][4][5][6] Resins like Sephadex G-25 are well-suited for this purpose as they separate molecules based on size.[2][5] The larger labeled protein will elute first, while the smaller, unbound hydrolyzed dye molecules are retained longer in the column, allowing for their effective removal.[2][5]

Q3: Are there alternative methods to gel filtration for removing the hydrolyzed dye?

Yes, dialysis is another method that can be used to remove the hydrolyzed dye.[5] However, it is generally considered less efficient and significantly slower than gel filtration, especially for dilute samples.[5] For a more rapid and complete removal, gel filtration is the preferred method.

Q4: How can I minimize the amount of hydrolyzed this compound in my reaction?

While some hydrolysis is inevitable, you can minimize it by controlling the reaction conditions:

  • pH: The rate of hydrolysis increases with pH.[2][3] A pH of 8.3 is often recommended as an optimal balance between efficient labeling of primary amines and minimizing hydrolysis.[1][2][7]

  • Moisture: this compound is highly sensitive to moisture.[1][7] To prevent premature hydrolysis, always allow the vial of the dye to warm to room temperature before opening to avoid condensation.[1][7] Prepare the dye stock solution immediately before use in an anhydrous, amine-free solvent such as DMSO or DMF.[1][3][7]

Troubleshooting Guide: High Background Fluorescence or Low Labeling Efficiency

If you are experiencing issues with high background fluorescence or lower-than-expected labeling efficiency, consider the following troubleshooting steps related to hydrolyzed dye.

Issue Potential Cause Recommended Solution
High Background Fluorescence Incomplete removal of unreacted/hydrolyzed ATTO 465 dye.Ensure proper packing and equilibration of your size exclusion column. Collect fractions and measure the absorbance to clearly separate the protein and free dye peaks. For very hydrophilic dyes, a longer column may be necessary.[2]
Low Degree of Labeling (DOL) The this compound was hydrolyzed before it could react with the protein.Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[1][3] Ensure the solid dye is stored correctly and protected from moisture.[1]
The reaction pH is too high, leading to rapid hydrolysis of the NHS ester.Verify that the pH of your reaction buffer is within the optimal range of 8.0-9.0, with 8.3 being a good starting point.[1][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]
The reaction buffer contains primary amines (e.g., Tris, glycine).These will compete with your target molecule for the this compound.[1][7] If your protein is in an amine-containing buffer, it must be dialyzed against an appropriate amine-free buffer like 0.1 M sodium bicarbonate or phosphate (B84403) buffer before labeling.[1]

Experimental Protocol: Removal of Hydrolyzed ATTO 465 by Gel Filtration

This protocol outlines the procedure for separating your ATTO 465-labeled protein from the smaller, unbound hydrolyzed dye using a Sephadex G-25 gel filtration column.

Materials:

  • Labeling reaction mixture containing your ATTO 465-labeled protein and hydrolyzed dye.

  • Sephadex G-25 resin (or equivalent).

  • Chromatography column (e.g., 1-2 cm diameter, 10-20 cm length).[2]

  • Elution buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[2]

  • Fraction collection tubes.

Procedure:

  • Prepare the Column:

    • Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions.

    • Pour the slurry into the chromatography column, allowing it to pack evenly. Avoid introducing air bubbles.

    • Wash the packed column with at least 3-5 column volumes of elution buffer to ensure it is fully equilibrated.

  • Apply the Sample:

    • Allow the elution buffer to drain until it reaches the top of the column bed.

    • Carefully load your labeling reaction mixture onto the top of the column bed.

  • Elute the Labeled Protein:

    • Once the sample has entered the column bed, add elution buffer to the top of the column.

    • Maintain a constant flow of elution buffer through the column.

    • Begin collecting fractions immediately.

  • Identify and Pool Fractions:

    • The ATTO 465-labeled protein is larger and will travel through the column more quickly. It will appear as the first colored, fluorescent band to elute.[2]

    • The smaller, unbound hydrolyzed dye will travel more slowly and elute as a second, more diffuse colored band.[2]

    • Monitor the fractions by eye or by measuring absorbance at the appropriate wavelengths for your protein and the dye to identify the protein-containing fractions.

    • Pool the fractions containing the purified labeled protein.

Workflow for Removing Hydrolyzed this compound

G A Labeling Reaction Mixture (Labeled Protein + Hydrolyzed Dye) D Load Reaction Mixture onto Column A->D Sample Application B Prepare Sephadex G-25 Column C Equilibrate Column with Elution Buffer B->C Column Preparation C->D E Elute with Buffer and Collect Fractions D->E Size Exclusion F Fraction 1: Purified Labeled Protein E->F G Fraction 2: Hydrolyzed ATTO 465 Dye E->G

Caption: Workflow for purifying labeled protein from hydrolyzed dye.

References

Technical Support Center: Optimizing Dye-to-Protein Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the dye-to-protein molar ratio for specific applications.

Troubleshooting Guides

This section addresses common problems that may arise during protein labeling experiments. The guides are in a question-and-answer format to directly tackle specific issues.

Issue 1: Protein Precipitation or Aggregation After Labeling

Why is my protein precipitating after conjugation with a fluorescent dye?

Protein precipitation or aggregation post-labeling is a common issue that can arise from several factors related to the introduction of dye molecules onto the protein surface.

Possible Causes and Solutions:

CauseRecommended Solution
High Degree of Labeling (DOL) Hydrophobic dye molecules can decrease the overall solubility of the protein conjugate, leading to aggregation. Reduce the molar excess of the dye in the labeling reaction to achieve a lower DOL.[1] It is recommended to perform a titration series to find the optimal ratio.[1]
High Concentration of Organic Solvent Dyes are often dissolved in organic solvents like DMSO or DMF. A high final concentration of these solvents can denature the protein. Ensure the final organic solvent concentration in the reaction mixture remains low, typically below 10%.[1]
Suboptimal Buffer Conditions The pH and composition of the labeling buffer are critical for protein stability. Ensure the buffer pH is within the optimal range for both the protein's stability and the labeling reaction (typically pH 7.2-8.5 for NHS esters).[1] Avoid buffers that may cause the protein to approach its isoelectric point, where it is least soluble.[2]
Inherent Properties of the Dye Some dyes, particularly those with larger, more hydrophobic structures, are more prone to causing aggregation.[3] If precipitation persists, consider using a more hydrophilic dye or a dye with a shorter wavelength.[3]
Issue 2: Low Labeling Efficiency (Low DOL)

Why is the degree of labeling (DOL) consistently low in my experiments?

Low labeling efficiency can result from various factors affecting the conjugation reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Competing Amines Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with amine-reactive dyes (e.g., NHS esters), significantly reducing labeling efficiency.[1] Use amine-free buffers like PBS, carbonate, bicarbonate, borate (B1201080), or HEPES.[1][4]
Incorrect Reaction pH The reaction between NHS esters and primary amines is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[1][4] Below this range, the amine groups are protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester is accelerated.[1]
Low Protein Concentration The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.[5] If possible, concentrate your protein to 2-10 mg/mL.[1][4]
Inactive Dye NHS esters are sensitive to moisture and can hydrolyze over time if not stored properly.[1] Always use a fresh solution of the dye dissolved in a high-quality, anhydrous solvent like DMSO or DMF.[1]
Insufficient Molar Ratio of Dye An insufficient amount of dye will naturally result in a low DOL.[5] It is advisable to test a range of dye-to-protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal concentration.[1][3]
Issue 3: Unexpected or Low Fluorescence Signal

My labeled protein has a satisfactory DOL, but the fluorescence signal is weak or absent. What could be the issue?

Even with successful labeling, several factors can lead to a diminished fluorescence signal.

Possible Causes and Solutions:

CauseRecommended Solution
Fluorescence Quenching A very high DOL can cause fluorescent molecules to be in close proximity, leading to self-quenching and a decrease in the overall fluorescence signal.[6] Aim for a lower, empirically determined optimal DOL.[6]
Environmental Effects The microenvironment surrounding the conjugated dye on the protein surface can affect its fluorescence output.[7] For instance, conjugation near aromatic amino acids can lead to quenching.[7]
Photobleaching Light-sensitive dyes can be photobleached if exposed to excessive light during the labeling reaction or subsequent handling.[] Protect the reaction and the final conjugate from light.
Instrument Settings Ensure that the excitation and emission wavelengths on your instrument are correctly set for the specific fluorophore used.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of dye-to-protein molar ratios.

Q1: What is the ideal dye-to-protein molar ratio?

There is no single optimal ratio for all proteins and applications. The ideal molar ratio depends on the specific protein's characteristics (e.g., number of available lysines), the dye being used, and the intended application.[1] For antibodies, a Degree of Labeling (DOL) between 2 and 10 is often recommended.[9][10] However, the optimal DOL must be determined empirically through small-scale labeling experiments.[9]

Q2: How do I calculate the Degree of Labeling (DOL)?

The DOL is calculated using absorbance measurements of the labeled protein.[11][12] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (λmax).[9]

The general formula for calculating DOL is:

DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye][4]

Where:

  • A_max : Absorbance of the conjugate at the dye's λmax.

  • A_280 : Absorbance of the conjugate at 280 nm.

  • ε_prot : Molar extinction coefficient of the protein at 280 nm.

  • ε_dye : Molar extinction coefficient of the dye at its λmax.

  • CF_280 : Correction factor (A280 of the free dye / A_max of the free dye).[4]

Q3: What are the recommended buffer conditions for labeling with NHS-ester dyes?

It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[9] Suitable buffers include phosphate-buffered saline (PBS), carbonate, bicarbonate, HEPES, and borate buffers.[1][4] The optimal pH for the reaction is typically between 7.2 and 8.5.[1][4]

Q4: How does the dye-to-protein ratio affect different applications?

The optimal DOL can vary significantly depending on the application:

  • Immunofluorescence/Flow Cytometry: A higher DOL may be desirable for brighter signals, but over-labeling can lead to quenching and loss of antibody function.[6]

  • ELISA: The impact of the DOL on antibody-antigen binding should be carefully assessed, as a high DOL can interfere with binding affinity.

  • Antibody-Drug Conjugates (ADCs): The number of drug molecules per antibody (a concept analogous to DOL) is critical for therapeutic efficacy and safety.

Q5: How can I remove unconjugated dye after the labeling reaction?

Complete removal of free dye is essential for accurate DOL determination and to minimize background in downstream applications.[6] Common methods include:

  • Size-Exclusion Chromatography (Gel Filtration): This is a highly effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[4]

  • Dialysis: This method can also be used, though it may be slower and less complete than gel filtration.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to optimizing the dye-to-protein molar ratio.

Protocol 1: Optimizing the Dye-to-Protein Molar Ratio

This protocol outlines a systematic approach to identify the optimal molar ratio of an NHS-ester dye to a target protein.

1. Protein Preparation:

  • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[13]
  • Adjust the protein concentration to 2-10 mg/mL for efficient labeling.[4]

2. Dye Stock Solution Preparation:

  • Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]

3. Labeling Reactions:

  • Set up a series of parallel reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1).[3]
  • While gently vortexing, add the calculated volume of the dye stock solution to each protein solution.
  • Incubate the reactions for 1 hour at room temperature, protected from light.[9]

4. Purification of Conjugates:

  • Purify each labeled protein conjugate to remove unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).[4]

5. Characterization:

  • For each purified conjugate, measure the absorbance at 280 nm and the dye's λmax.
  • Calculate the DOL for each reaction using the formula provided in the FAQs.[9]
  • Perform a functional assay with each labeled protein to determine the impact of the labeling on its biological activity.[9]

Protocol 2: Determination of Degree of Labeling (DOL)

This protocol describes the spectrophotometric method for calculating the DOL of a purified dye-protein conjugate.

1. Sample Preparation:

  • Ensure that all unconjugated dye has been removed from the labeled protein sample through purification (e.g., gel filtration or dialysis).[6]

2. Spectrophotometric Measurement:

  • Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[6]
  • Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax).[6]

3. Calculation:

  • Use the formula provided in the FAQs to calculate the DOL. You will need the molar extinction coefficients of the protein and the dye, as well as the correction factor for the dye's absorbance at 280 nm.[4]

Visualizations

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization

Caption: Antibody-Drug Conjugate (ADC) internalization and mechanism of action.

Experimental Workflow: Optimizing Dye-to-Protein Ratio

Optimization_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis cluster_decision Decision ProteinPrep Prepare Protein (Amine-free buffer, 2-10 mg/mL) Reaction Set up reactions with varying dye:protein molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) ProteinPrep->Reaction DyePrep Prepare Dye Stock (Anhydrous DMSO) DyePrep->Reaction Incubation Incubate for 1 hour at RT (Protected from light) Reaction->Incubation Purification Purify Conjugates (Size-Exclusion Chromatography) Incubation->Purification DOL_Calc Calculate DOL (Spectrophotometry) Purification->DOL_Calc Functional_Assay Perform Functional Assay DOL_Calc->Functional_Assay Decision Select Optimal Ratio Functional_Assay->Decision

Caption: Experimental workflow for optimizing the dye-to-protein molar ratio.

Logical Relationship: Troubleshooting Low Labeling Efficiency

Troubleshooting_Low_DOL cluster_checks Initial Checks cluster_solutions Solutions cluster_further_optimization Further Optimization Start Low Degree of Labeling (DOL) Buffer_Check Is the buffer amine-free (e.g., no Tris or Glycine)? Start->Buffer_Check pH_Check Is the reaction pH between 7.2 and 8.5? Buffer_Check->pH_Check Yes Change_Buffer Change to an amine-free buffer (e.g., PBS, Borate) Buffer_Check->Change_Buffer No Concentration_Check Is the protein concentration > 2 mg/mL? pH_Check->Concentration_Check Yes Adjust_pH Adjust pH to 8.3-8.5 pH_Check->Adjust_pH No Concentrate_Protein Concentrate the protein Concentration_Check->Concentrate_Protein No Ratio_Check Increase dye:protein molar ratio Concentration_Check->Ratio_Check Yes Dye_Check Use fresh, anhydrous dye stock solution Ratio_Check->Dye_Check

Caption: Troubleshooting logic for low degree of labeling (DOL).

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 465 NHS Ester vs. Alexa Fluor 488 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for protein labeling is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two popular green-emitting fluorescent dyes, ATTO 465 NHS ester and Alexa Fluor 488 NHS ester, to aid in the selection process for applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.

This comparison delves into the key performance characteristics of each dye, including their spectral properties, quantum yield, and photostability. Furthermore, a detailed, generalized experimental protocol for protein labeling is provided, alongside visual diagrams to illustrate the workflow and underlying chemical principles.

Quantitative Data Summary

The performance of a fluorophore is fundamentally determined by its photophysical properties. The following tables summarize the key quantitative data for this compound and Alexa Fluor 488.

Table 1: Spectral and Photophysical Properties

PropertyThis compoundAlexa Fluor 488 NHS Ester
Excitation Maximum (λex) ~453 nm~495 nm[1]
Emission Maximum (λem) ~506 nm~519 nm[1]
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.70 - 0.75~0.92[1]
Fluorescence Lifetime (τ) ~5.0 ns~4.1 ns[1]
Stokes Shift ~53 nm~24 nm[1]

Table 2: Performance Characteristics

CharacteristicThis compoundAlexa Fluor 488 NHS Ester
Brightness HighVery High[1]
Photostability High[1]High[1]
pH Sensitivity Information not readily availableLow (stable over a wide pH range of 4-10)[1][2]
Solubility Good water solubilityWater soluble

Key Performance Comparison

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 488 is renowned for its exceptional brightness, largely due to its very high quantum yield of 0.92.[1] ATTO 465 also exhibits strong absorption and a high quantum yield, making it a very bright dye.[1] For most applications, both dyes provide excellent signal intensity.

Photostability: Both ATTO 465 and Alexa Fluor 488 are characterized by high photostability, a crucial feature for imaging applications that require prolonged or intense illumination.[1] While direct, side-by-side quantitative comparisons in the literature are scarce, both are considered significant improvements over older dyes like FITC. One study on a derivative of ATTO 465 suggested it has greater photostability than the parent dye.[3]

Spectral Properties: A key differentiator between the two dyes is their excitation and emission spectra. ATTO 465 has an excitation maximum at a shorter wavelength (~453 nm) compared to Alexa Fluor 488 (~495 nm).[1] This can be advantageous in multiplexing experiments, as it frees up the common 488 nm laser line for another fluorophore. The larger Stokes shift of ATTO 465 (~53 nm) can also be beneficial in reducing spectral crosstalk.[1]

pH Sensitivity: Alexa Fluor 488 is well-documented to have fluorescence that is stable over a broad pH range (pH 4-10), which is a significant advantage for live-cell imaging and experiments where pH fluctuations may occur.[1][2]

Experimental Protocols

The following is a generalized protocol for the covalent labeling of proteins with this compound or Alexa Fluor 488 NHS ester. This protocol can be adapted for various proteins, including antibodies.

Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin, BSA), they must be removed by dialysis or buffer exchange chromatography.

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL for optimal labeling efficiency.

Labeling Reaction
  • Dye Preparation: Immediately before use, dissolve the this compound or Alexa Fluor 488 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Reaction Buffer: Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 0.1 M sodium bicarbonate. This basic pH is optimal for the reaction between the NHS ester and the primary amines on the protein.[4]

  • Dye-to-Protein Ratio: The optimal molar ratio of dye to protein will vary depending on the protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Incubation: Add the calculated amount of dye stock solution to the protein solution while gently stirring. Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein
  • Removal of Unconjugated Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis. The first colored fraction to elute will be the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer (e.g., PBS) Mix Mix Protein and Dye (pH 8.0-9.0) Protein->Mix Dye Dissolve NHS Ester Dye in DMF or DMSO Dye->Mix Incubate Incubate 1 hr at RT (in the dark) Mix->Incubate Purify Size-Exclusion Chromatography or Dialysis Incubate->Purify LabeledProtein Purified Labeled Protein Purify->LabeledProtein

Caption: Experimental workflow for protein labeling with NHS ester dyes.

NHSEsterReaction Protein Protein with Primary Amine (e.g., Lysine) ReactiveIntermediate Reactive Intermediate Protein->ReactiveIntermediate + NHSEster NHS Ester Dye NHSEster->ReactiveIntermediate LabeledProtein Labeled Protein (Stable Amide Bond) ReactiveIntermediate->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) ReactiveIntermediate->NHS +

Caption: Chemical reaction of an NHS ester dye with a primary amine on a protein.

References

ATTO 465 NHS Ester vs. FITC: A Comprehensive Comparison for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of ATTO 465 NHS ester and the traditional workhorse, Fluorescein isothiocyanate (FITC), to inform the selection process for applications requiring high sensitivity, photostability, and reliable quantification.

Executive Summary

While FITC has been a staple in fluorescence microscopy and flow cytometry for decades, newer generation dyes like this compound offer substantial advantages in key performance metrics. ATTO 465, a rhodamine-based dye, exhibits superior photostability and reduced pH sensitivity compared to fluorescein-based FITC.[1][2] These characteristics translate to more robust and reproducible data, particularly in demanding applications such as confocal microscopy, single-molecule detection, and long-term live-cell imaging.[1][3] Although FITC boasts a high quantum yield, its rapid photobleaching and pH-dependent fluorescence can be significant limitations.[4][5][6]

Physicochemical Properties: A Head-to-Head Comparison

The intrinsic properties of a fluorophore dictate its performance in any given application. The following table summarizes the key physicochemical characteristics of ATTO 465 and FITC.

PropertyThis compoundFITC (Fluorescein Isothiocyanate)References
Excitation Maximum (λex) 453 nm~495 nm[7],[8][9]
Emission Maximum (λem) 506 nm~519 nm[7],[8][9]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ cm⁻¹M⁻¹~7.5 x 10⁴ cm⁻¹M⁻¹[7],[10]
Quantum Yield (Φ) ~0.70 - 0.75~0.92[7],[10]
Photostability HighLow[1][2][11]
pH Sensitivity LowHigh (fluorescence decreases in acidic pH)[2],[4][5][6]
Solubility Moderately hydrophilic, soluble in DMF, DMSOGood water solubility, soluble in DMSO, DMF[7][12],[4][9][10]
Reactive Group NHS ester (reacts with primary amines)Isothiocyanate (reacts with primary amines)[1],[5][6][8]

Performance in Key Applications

Immunofluorescence

In immunofluorescence applications, especially those involving confocal microscopy and quantitative imaging, the high photostability of ATTO 465 is a distinct advantage.[2] FITC's propensity to photobleach rapidly can lead to significant signal loss during image acquisition, making it challenging to capture high-resolution images or perform time-lapse experiments.[2][4] In contrast, ATTO 465's resistance to photobleaching allows for longer exposure times and repeated imaging with minimal signal degradation.[1][11]

Flow Cytometry

ATTO 465 is also well-suited for flow cytometry, offering a bright and stable signal for the detection of both high and low abundance antigens.[13] While FITC is widely used in flow cytometry, its pH sensitivity can be a concern, as changes in intracellular or endosomal pH can affect its fluorescence intensity, potentially leading to data misinterpretation.[5][6][14] ATTO 465's fluorescence is largely independent of pH, ensuring more reliable and reproducible measurements.[2]

Experimental Protocols

General Antibody Labeling Protocol

Both this compound and FITC are amine-reactive dyes that covalently bind to primary amines (e.g., lysine (B10760008) residues) on proteins. The following is a general protocol for antibody labeling.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • This compound or FITC

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the antibody in the labeling buffer to a concentration of 2-5 mg/mL.[15][16] Ensure the buffer is free of amine-containing substances like Tris.[17]

  • Dye Preparation: Immediately before use, dissolve the this compound or FITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[2][16]

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the dissolved dye. A 3- to 10-fold molar excess of dye to protein is a common starting point.[15]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).[15][16] The first colored band to elute is the labeled protein.

AntibodyLabelingWorkflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Protein 1. Prepare Antibody in Amine-Free Buffer (pH 8.3) Mix 3. Mix Antibody and Dye (Incubate 1 hr at RT, protected from light) Protein->Mix Dye 2. Dissolve Dye (ATTO 465 NHS or FITC) in Anhydrous DMSO/DMF Dye->Mix Purify 4. Purify via Gel Filtration (e.g., Sephadex G-25) Mix->Purify Labeled_Ab Labeled Antibody Purify->Labeled_Ab Free_Dye Unreacted Dye Purify->Free_Dye

A generalized workflow for labeling antibodies with amine-reactive fluorescent dyes.

Understanding the Photophysics: A Simplified Jablonski Diagram

The superior performance of ATTO 465 in terms of photostability can be understood by considering the photophysical processes that occur upon excitation. The following diagram illustrates the key concepts of fluorescence and photobleaching.

JablonskiDiagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing Photobleaching Photobleaching T1->Photobleaching Photochemical Reaction

Simplified Jablonski diagram illustrating fluorescence and photobleaching pathways.

Upon absorption of light, a fluorophore is promoted from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a longer-lived excited triplet state (T₁). From this triplet state, the fluorophore is more susceptible to photochemical reactions that lead to irreversible damage, a process known as photobleaching. Dyes like ATTO 465 are engineered to minimize intersystem crossing, thus enhancing their photostability.[18]

Conclusion

For researchers seeking high-quality, reproducible fluorescence data, this compound presents a compelling alternative to FITC. Its enhanced photostability and reduced pH sensitivity make it the superior choice for a wide range of applications, from basic immunofluorescence to advanced single-molecule studies. While FITC remains a viable option for some routine applications, the clear performance advantages of ATTO 465 justify its consideration for experiments where signal stability and quantitative accuracy are paramount.

References

A Comparative Guide to the Photostability of ATTO 465 and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye is a critical decision in the design of fluorescence-based assays, with photostability being a paramount parameter for ensuring the acquisition of high-quality, reproducible data. This guide provides an objective comparison of the photostability of ATTO 465, a member of the acridine (B1665455) dye family, with commonly used cyanine (B1664457) dyes such as Cy3 and the Alexa Fluor series. The information presented is supported by photophysical data and established experimental methodologies to assist researchers in making informed decisions for their specific applications.

Photophysical Properties: A Foundation for Performance

The intrinsic photophysical properties of a fluorophore, such as its molar extinction coefficient and quantum yield, determine its theoretical brightness. However, for applications requiring prolonged or intense illumination, such as confocal microscopy and single-molecule studies, photostability—the resistance to irreversible photochemical destruction (photobleaching)—becomes a crucial factor.[1]

ATTO dyes are specifically engineered with a rigid molecular structure to enhance their photostability compared to the more flexible structures of traditional cyanine dyes.[1] This rigidity minimizes non-radiative decay pathways, such as cis-trans isomerization, which are known to contribute to photobleaching.[1]

Below is a summary of the key photophysical properties of ATTO 465 compared to other cyanine and related dyes.

PropertyATTO 465Cy3Alexa Fluor 488
Excitation Maximum (λex) 453 nm[1][2]~550 nm[1]495 nm[3]
Emission Maximum (λem) 508 nm[1][2]~570 nm[1]519 nm[3]
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹[1][2]150,000 M⁻¹cm⁻¹[1]~71,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 75%[1][2]~24% (environment dependent)[1]~92%[3]
Fluorescence Lifetime (τ) 5.0 ns[1][2]~0.16 - 2.0 ns (environment dependent)[1]~4.1 ns[3]
Molecular Structure Rigid Chromophore (Acridine)[1]Flexible Chromophore (Polymethine)[1]Sulfonated Rhodamine derivative[3]

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While Cy3 has a higher extinction coefficient, its quantum yield is significantly lower and more environment-dependent than that of ATTO 465 and Alexa Fluor 488.

Quantitative Photostability Comparison

Direct, side-by-side photobleaching experiments under identical conditions are not always readily available in published literature. However, a study investigating a derivative of ATTO 465, known as ATTO 465-p, provides valuable quantitative data on the photostability of the parent ATTO 465 dye. In this study, the photobleaching kinetics of ATTO 465 free dye (carboxylic acid) were compared to ATTO 465-p and the common nuclear stain YoPro-1 under continuous laser irradiation.

The results demonstrated that while the ATTO 465-p derivative was the most photostable, the parent ATTO 465 also exhibited significant resistance to photobleaching.[4][5] The study highlighted that ATTO 465-p demonstrated slower bleaching kinetics compared to both YoPro-1 and the ATTO 465 free dye.[4][5]

While a direct comparison with cyanine dyes from this specific study is unavailable, the data underscores the inherent photostability of the ATTO dye scaffold. Generally, while cyanine dyes like Cy3 are robust fluorophores, their flexible structures can make them more susceptible to environmental factors that influence photostability.[1] The stability of Cy3 can often be enhanced with the use of photoprotective agents in the imaging buffer.[1] Alexa Fluor 488 is well-documented for its high photostability, making it a benchmark in many fluorescence imaging applications.[3]

Experimental Protocol for Photostability Assessment

To enable researchers to perform their own comparative photostability studies, a detailed experimental protocol for measuring photobleaching kinetics is provided below. This method allows for the determination of the photobleaching half-life (t₁/₂), a common metric for quantifying photostability.

Objective: To quantify and compare the photostability of fluorescent dyes by measuring their photobleaching rate under continuous illumination.

Materials and Equipment:

  • Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or LED).

  • Objective lens with appropriate magnification and numerical aperture.

  • Sensitive camera (e.g., CCD or sCMOS).

  • Image acquisition and analysis software (e.g., ImageJ/Fiji).

  • Microscope slides and coverslips.

  • Samples labeled with the fluorescent dyes of interest (e.g., dye-conjugated antibodies, fixed cells, or dye solutions).

  • Imaging buffer (e.g., PBS), with or without antifade reagents.

Procedure:

  • Sample Preparation: Prepare samples with a consistent concentration and labeling density of the fluorescent dyes to be compared. Mount the sample on a microscope slide.

  • Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the fluorophore being tested. It is critical to use the same illumination power density (in W/cm²) for all dyes being compared to ensure a fair assessment.

  • Image Acquisition:

    • Locate the region of interest (ROI).

    • Acquire an initial image (time t=0) to measure the initial fluorescence intensity (I₀).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant (k) or the half-life (t₁/₂). A longer half-life indicates greater photostability.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a comparative photostability experiment.

G prep_sample Prepare Labeled Samples (e.g., ATTO 465, Cy3, Alexa Fluor 488) mount_sample Mount on Microscope Slide prep_sample->mount_sample stabilize_light Stabilize Light Source set_params Set Imaging Parameters (Consistent Power Density) stabilize_light->set_params locate_roi Locate Region of Interest (ROI) acquire_t0 Acquire Initial Image (t=0) locate_roi->acquire_t0 time_lapse Acquire Time-Lapse Series (Continuous Illumination) acquire_t0->time_lapse measure_intensity Measure Mean ROI Intensity correct_bkg Background Correction measure_intensity->correct_bkg normalize_intensity Normalize to Initial Intensity correct_bkg->normalize_intensity plot_curve Plot Normalized Intensity vs. Time normalize_intensity->plot_curve calculate_metrics Calculate Photostability Metrics (e.g., Half-life t½) plot_curve->calculate_metrics

References

Spectral Overlap of ATTO 465 with GFP and Other Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in multiplex cellular imaging and Förster Resonance Energy Transfer (FRET) studies, the selection of appropriate fluorophores is critical. Spectral overlap between dyes can be a significant challenge, leading to signal bleed-through, or a prerequisite for successful energy transfer. This guide provides an objective comparison of the spectral properties of ATTO 465, a synthetic fluorescent dye, with Green Fluorescent Protein (GFP) and other commonly used fluorophores, offering experimental data and protocols to aid in experimental design.

Quantitative Spectral Data

The performance of a fluorophore is defined by its unique excitation and emission spectra, molar extinction coefficient (a measure of light absorption), and quantum yield (the efficiency of fluorescence).[1] Significant overlap between the emission spectrum of one fluorophore and the excitation spectrum of another is a primary consideration for multicolor experiments.[1] The key photophysical characteristics of ATTO 465 and several common green fluorophores are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
ATTO 465 453[2][3][4]505 - 508[1][2][4]75,000[1][4][5]0.75[1][4]
Wild-Type GFP (wtGFP) 395 (major), 475 (minor)[1][6]509[1][6]56,000[1][7]0.79[1]
Enhanced GFP (EGFP) 488[1][8]507 - 509[1][8]56,000[7]Not specified
Alexa Fluor 488 495 - 499[9][10]519 - 520[9][10]71,000[11][12]0.92[11][12]
FITC 495[13][14]519 - 525[13][14][15]73,000 - 75,000[15][16]0.5 - 0.92[15][16]
Cy2 492[17][18]508 - 510[17][19]Not specifiedNot specified

Analysis of Spectral Overlap

1. ATTO 465 and Wild-Type GFP (wtGFP): ATTO 465 has an emission peak around 508 nm.[1] The minor excitation peak of wtGFP is at 475 nm.[1][6] This indicates a moderate spectral overlap, where the light emitted by ATTO 465 can excite wtGFP. This pairing is less than ideal for two-color imaging due to potential bleed-through but could be considered for FRET applications where ATTO 465 acts as the donor.[1]

2. ATTO 465 and Enhanced GFP (EGFP): EGFP's excitation maximum is at 488 nm, which strongly overlaps with the emission spectrum of ATTO 465 (peaking at ~508 nm).[1][8] This significant overlap makes them a challenging pair for simultaneous, distinct imaging without advanced techniques like spectral unmixing. However, this same property makes them a potentially excellent FRET pair.[1]

3. ATTO 465 and Alexa Fluor 488/FITC/Cy2: These popular green fluorophores have excitation maxima around 492-499 nm.[9][10][16][17][18] Similar to EGFP, their excitation spectra show considerable overlap with the emission of ATTO 465. This makes them suitable as FRET acceptors with ATTO 465 as a donor but problematic for clear separation in multiplex immunofluorescence without careful filter selection and controls.

Key Applications and Considerations

  • Multiplex Immunofluorescence (mIF): In mIF, minimizing spectral overlap is crucial to prevent false-positive signals. While the spectral properties of ATTO 465 favor its color separation from fluorophores in the 405 nm channel (like DAPI) and can be separated from green fluorophores like Alexa Fluor 488, this requires careful experimental setup.[20] To avoid bleed-through, it is often necessary to use narrow emission filters and potentially shift the excitation wavelength for the green fluorophore to longer wavelengths (e.g., 498 nm).[3][20]

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism between a donor and an acceptor fluorophore in close proximity (<10 nm).[1] The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation.[1] The significant spectral overlap between ATTO 465 (donor) and green fluorophores like EGFP or Alexa Fluor 488 (acceptors) makes them a suitable FRET pair to study molecular interactions.[1]

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the spectral characteristics of a fluorophore using a spectrofluorometer.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Fluorophore solution of interest (e.g., ATTO 465-conjugated antibody)

  • Appropriate buffer (e.g., PBS, pH 7.4)

Methodology:

  • Emission Spectrum Measurement:

    • Place the fluorophore sample in the spectrofluorometer.

    • Set the excitation wavelength to its known maximum (e.g., 453 nm for ATTO 465).[1]

    • Scan a range of emission wavelengths (e.g., 470 nm to 650 nm) to measure the fluorescence intensity and identify the peak.[1]

  • Excitation Spectrum Measurement:

    • For the same sample, set the emission monochromator to the determined peak emission wavelength (e.g., 508 nm for ATTO 465).[1]

    • Scan a range of excitation wavelengths (e.g., 380 nm to 500 nm) to measure the fluorescence intensity and identify the peak.[1]

  • Repeat for the second fluorophore (e.g., GFP) to determine its spectral properties for subsequent overlap analysis.

Multiplex Immunofluorescence Staining

This protocol provides a general workflow for using ATTO 465 in combination with a green fluorophore in a multiplexing experiment.

Materials:

  • Fixed cells or tissue sections

  • Primary antibodies raised in different species

  • Secondary antibody conjugated to ATTO 465

  • Secondary antibody conjugated to a green fluorophore (e.g., Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Mounting medium

Methodology:

  • Sample Preparation: Permeabilize and block the fixed samples to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sample with a cocktail of primary antibodies overnight at 4°C.

  • Washing: Wash the sample three times with PBS to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the sample with a cocktail of the ATTO 465- and green-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Washing and Mounting: Wash the sample thoroughly with PBS and mount with an appropriate mounting medium.[3]

  • Imaging: Acquire images using a confocal microscope. Use specific laser lines for excitation (e.g., 458 nm for ATTO 465 and 488 nm or a slightly red-shifted laser for the green fluorophore) and narrow emission filters to minimize bleed-through.[3][20]

Visualizations

Spectral Overlap Principle d_excitation Excitation Spectrum d_emission Emission Spectrum overlap Spectral Overlap (Emission of Donor overlaps with Excitation of Acceptor) d_emission->overlap contributes to a_excitation Excitation Spectrum a_emission Emission Spectrum overlap->a_excitation excites

Caption: Conceptual diagram of spectral overlap.

Förster Resonance Energy Transfer (FRET) cluster_fret_pair FRET Pair (<10 nm proximity) donor Donor (ATTO 465) donor_emission Donor Emission (Reduced) donor->donor_emission some energy_transfer Non-radiative Energy Transfer donor->energy_transfer acceptor Acceptor (EGFP) acceptor_emission Acceptor Emission (Sensitized) acceptor->acceptor_emission excitation_light Excitation Light (for Donor) excitation_light->donor energy_transfer->acceptor

Caption: The principle of Förster Resonance Energy Transfer (FRET).

References

A Comparative Analysis of ATTO 465 Quantum Yield for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of life sciences and drug development, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental sensitivity and accuracy. The fluorescence quantum yield (Φf or ηfl), which measures the efficiency of converting absorbed photons into emitted light, is a primary determinant of a dye's brightness and overall performance. This guide provides an objective comparison of the quantum yield of ATTO 465 against other commonly used fluorescent dyes, supported by quantitative data and detailed experimental methodologies.

ATTO 465, a fluorescent label derived from acriflavin, is recognized for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] In aqueous solutions, it is also characterized by a notably large Stokes shift.[1][3] These features make it a robust candidate for demanding applications such as fluorescence microscopy, single-molecule detection, and flow cytometry.

Quantitative Comparison of Fluorophore Quantum Yields

The following table summarizes the key photophysical properties of ATTO 465 in comparison to other widely utilized fluorescent dyes. The brightness of a fluorophore is a function of its molar extinction coefficient (ε) and its quantum yield (Φf).

PropertyATTO 465Fluorescein (B123965) (FITC)Rhodamine 6GCy3Cy5
Excitation Max (λex) 453 nm[4]~495 nm[5]~530 nm[6]~550 nm[7]~650 nm[8]
Emission Max (λem) 508 nm[4]~519 nm[5]~552 nm[6]~570 nm[7]~670 nm[8]
Quantum Yield (Φf) 0.75 (75%) [4][9]0.50 - 0.92 (pH dependent)[5]0.95 (95%)[6][10]0.04 - 0.24 (environment dependent)[7][11]0.27 (27%)[8]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 75,000[4]~75,000[5]116,000[6]150,000[7]250,000
Calculated Brightness (ε x Φf) 56,250 37,500 - 69,000110,2006,000 - 36,00067,500

Note: The quantum yield of Fluorescein is highly dependent on pH, while the quantum yields of cyanine (B1664457) dyes like Cy3 and Cy5 are sensitive to the viscosity of their environment and can be low in non-viscous aqueous solutions.[5][11][12] Rhodamine 6G stands out with a very high quantum yield, making it one of the brightest available dyes.[6][13][14] ATTO 465 maintains a high and stable quantum yield, making it a reliable and bright green-emitting fluorophore.[7][9]

Experimental Protocols

The determination of fluorescence quantum yield is crucial for characterizing and comparing fluorescent dyes. The most common and reliable approach is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[15][16]

Determination of Relative Fluorescence Quantum Yield

Principle: This method compares the integrated fluorescence intensity of a sample to that of a standard with a known quantum yield (Φ_ST). By measuring both samples under identical conditions (especially absorbance at the excitation wavelength), the quantum yield of the unknown sample (Φ_X) can be calculated.[15] To ensure accuracy, measurements are taken across a range of dilute concentrations.

The quantum yield is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[15]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST refer to the unknown sample and the standard, respectively. If the same solvent is used for both, the refractive index term (η_X²/η_ST²) equals 1.

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • The sample dye (e.g., ATTO 465).

  • A suitable quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φf ≈ 0.92, or Rhodamine 6G in ethanol, Φf ≈ 0.95).[13][17] The standard should absorb and emit in a similar spectral region as the sample.

  • High-purity solvent.

Procedure:

  • Solution Preparation: Prepare a series of five to six dilute solutions of both the sample dye and the standard in the same solvent. The concentrations should be adjusted to yield an absorbance in the range of 0.01 to 0.1 at the chosen excitation wavelength to minimize inner-filter effects.[18]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the selected excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for both the sample and the standard.

  • Data Analysis:

    • Correct the recorded emission spectra for instrument-specific variations.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the resulting straight line for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculation: Use the gradients and the known quantum yield of the standard to calculate the quantum yield of the sample (Φ_X) using the equation provided above.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

G cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Data Analysis cluster_calc Step 4: Final Calculation p1 Prepare Dilute Solutions (Sample & Standard) p2 Ensure Absorbance < 0.1 p1->p2 Constraint m1 Measure Absorbance Spectra (UV-Vis Spectrophotometer) p2->m1 m2 Measure Fluorescence Spectra (Spectrofluorometer) m1->m2 Use Same λex a1 Integrate Fluorescence Intensity m2->a1 a2 Plot Intensity vs. Absorbance a1->a2 a3 Calculate Slope (Gradient) a2->a3 c1 Apply Comparative Equation a3->c1 c2 Determine Quantum Yield (Φx) c1->c2

Workflow for Relative Quantum Yield Determination.

References

A Researcher's Guide to Cross-Reactivity of ATTO 465-Conjugated Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence, the specificity of secondary antibodies is paramount to generating reliable and reproducible data. ATTO 465, a fluorescent dye known for its high fluorescence quantum yield and photostability, is a popular choice for labeling secondary antibodies.[1][2] However, the potential for cross-reactivity—the unintended binding of a secondary antibody to immunoglobulins (IgGs) from species other than the primary antibody's host—can lead to false-positive signals and misinterpretation of results.[3][4] This guide provides a comprehensive comparison of ATTO 465-conjugated secondary antibodies, detailing experimental protocols for cross-reactivity testing and presenting a comparative overview of available products and their alternatives.

Understanding and Mitigating Cross-Reactivity

Cross-reactivity arises from the structural similarity between immunoglobulins of different species.[3] A secondary antibody raised against IgG from one species may recognize and bind to homologous regions on IgGs from other species. To minimize this, manufacturers employ a purification step called cross-adsorption (or pre-adsorption).[3][4][5] In this process, the secondary antibody solution is passed through a column containing immobilized serum proteins from potentially cross-reactive species. This captures and removes the cross-reactive antibodies, resulting in a more specific reagent.[3][4] When selecting a secondary antibody, it is crucial to choose one that has been cross-adsorbed against the species present in your experimental system, including the species of your sample tissue.[3][5]

Performance Comparison of ATTO 465 and Alternatives

While ATTO 465 offers excellent photophysical properties, several alternatives are available in a similar spectral range.[1][2][6] The choice of fluorophore can impact the brightness and photostability of the secondary antibody conjugate. The following table summarizes the key spectral properties of ATTO 465 and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Brightness*
ATTO 465 453506-50975,0000.7556,250
Alexa Fluor 48849551971,0000.9265,320
DyLight 48849351870,000Not Specified-
CF488A49051570,000Not Specified-

*Relative brightness is calculated as Molar Extinction Coefficient × Quantum Yield. Data for DyLight 488 and CF488A quantum yields are not consistently published.[6]

ATTO 465 : Characterized by a large Stokes shift, high fluorescence, and photostability due to its rigid molecular structure.[1][2] It is a hydrophilic dye suitable for labeling in aqueous solutions.[1]

Alexa Fluor 488 : A widely used alternative known for its exceptional brightness and photostability over a broad pH range.[6]

DyLight 488 : A strong competitor to Alexa Fluor 488, offering high fluorescence intensity and photostability.[6]

CF488A : A newer dye with high brightness and exceptional photostability. It is minimally charged, which can reduce non-specific binding.[6]

When considering an alternative, it is essential to evaluate its cross-reactivity profile, which is determined by the antibody itself and the cross-adsorption process, not the conjugated dye.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of an ATTO 465-conjugated secondary antibody, two common methods are dot blot assays and immunofluorescence staining with appropriate controls.

This protocol allows for the direct assessment of a secondary antibody's binding to various immunoglobulins.[3]

DotBlot_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection spot_igg Spot various IgGs (1 µg/µL) onto a nitrocellulose membrane air_dry Air dry the membrane completely spot_igg->air_dry block Block with 5% non-fat milk in TBST for 1 hour air_dry->block incubate_secondary Incubate with ATTO 465 secondary antibody (e.g., 1:1000 in blocking buffer) for 1 hour block->incubate_secondary wash Wash 3x with TBST for 5 minutes each incubate_secondary->wash image Image using a fluorescence imaging system (Ex: ~453 nm, Em: ~508 nm) wash->image analyze Analyze signal intensity for each spotted IgG image->analyze

Materials:

  • Nitrocellulose membrane

  • Immunoglobulins (IgGs) from various species (e.g., mouse, rabbit, goat, rat, human)

  • ATTO 465-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Wash buffer (TBST)

  • Fluorescence imaging system

Procedure:

  • Spotting: Spot 1 µL of each IgG (at a concentration of 1 mg/mL) onto the nitrocellulose membrane. Include the target IgG and potential cross-reactive IgGs.

  • Drying: Allow the membrane to air dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Incubation: Incubate the membrane with the ATTO 465-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound secondary antibody.[3]

  • Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for ATTO 465 (Excitation: ~453 nm, Emission: ~508 nm).[2][7]

  • Analysis: Analyze the intensity of the fluorescent signal for each spotted IgG. A strong signal on the target IgG and minimal to no signal on the other IgGs indicates high specificity and low cross-reactivity.[3]

This protocol helps to identify non-specific binding of the secondary antibody in a cell or tissue context.[3]

IF_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging fix_cells Fix and permeabilize cells or tissue sections block_sample Block with serum from the secondary antibody host species fix_cells->block_sample primary_ab Incubate with primary antibody (or omit for negative control) block_sample->primary_ab wash_1 Wash 3x with PBS primary_ab->wash_1 secondary_ab Incubate with ATTO 465 secondary antibody wash_1->secondary_ab wash_2 Wash 3x with PBS secondary_ab->wash_2 counterstain Counterstain nuclei (e.g., DAPI) wash_2->counterstain mount Mount coverslip counterstain->mount image_microscope Image with a fluorescence microscope mount->image_microscope

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Primary antibody

  • ATTO 465-conjugated secondary antibody

  • Blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)

  • Wash buffer (PBS)

  • Antifade mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Prepare cells or tissue sections according to standard protocols for fixation and permeabilization.

  • Blocking: Block the samples for at least 30 minutes with a blocking buffer containing normal serum from the same species as the secondary antibody host to minimize non-specific binding.

  • Primary Antibody Incubation:

    • Test Sample: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Negative Control: Incubate a separate sample with blocking buffer only (no primary antibody).[8]

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate all samples (including the negative control) with the ATTO 465-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[8]

  • Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging: Mount the coverslips using an antifade mounting medium, and image the samples using a fluorescence microscope.

Analysis:

  • The test sample should show specific staining in the expected cellular location.

  • The negative control should show minimal to no fluorescence. Any signal detected in the negative control is indicative of non-specific binding or cross-reactivity of the secondary antibody.

Conclusion

The selection of a highly specific secondary antibody is critical for the success of immunofluorescence experiments. While ATTO 465 offers excellent fluorescent properties, the cross-reactivity of the conjugated antibody must be carefully evaluated. By choosing appropriately cross-adsorbed secondary antibodies and performing rigorous validation experiments, such as dot blot assays and controlled immunofluorescence staining, researchers can ensure the accuracy and reliability of their findings. When considering alternatives like Alexa Fluor 488, DyLight 488, or CF488A, the same principles of cross-reactivity assessment should be applied to guarantee data integrity.

References

ATTO 465 Derivative: A Superior Alternative to DAPI for Multiplex Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular imaging and drug development, the precise visualization of multiple molecular targets within a single sample is paramount. Multiplex immunofluorescence (mIF) has emerged as a powerful technique for this purpose, yet its full potential is often constrained by the spectral overlap of commonly used fluorophores. For decades, DAPI has been the go-to nuclear counterstain, but its broad emission spectrum and excitation in the ultraviolet (UV) range present limitations. A novel derivative of the fluorescent dye ATTO 465, specifically ATTO 465-pentafluoroaniline (ATTO 465-p), has emerged as a robust alternative, offering enhanced flexibility and performance in multiplex imaging assays.[1][2][3][4] This guide provides an objective comparison of ATTO 465-p and DAPI, supported by experimental data, to assist researchers in making informed decisions for their imaging needs.

Key Performance Metrics: A Quantitative Comparison

The selection of a fluorescent dye is fundamentally guided by its photophysical properties. The following tables summarize the key quantitative data for ATTO 465-p and DAPI, enabling a direct comparison of their performance characteristics.

Table 1: Spectral Properties

PropertyATTO 465-pDAPI (bound to dsDNA)
Excitation Maximum (λex) ~455 nm[1]~358 nm[3]
Emission Maximum (λem) ~508 nm[1][5]~461 nm[3]
Stokes Shift ~53 nm~103 nm[3]
Fluorescence Color Cyan/Green-Yellow[1][5]Blue[6]
Common Laser Line 445 nm, 470 nm[5]405 nm (Violet)[7]

Table 2: Performance and Physicochemical Characteristics

PropertyATTO 465-pDAPI (bound to dsDNA)
Quantum Yield (Φ) ~75% (for ATTO 465)[3]Increases ~20-fold upon binding; up to 0.92[3]
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹ (for ATTO 465)[3]~27,000 cm⁻¹M⁻¹[3]
Photostability High, greater than YoPro-1 and ATTO 465 free dye[1][8]Moderate, can undergo photoconversion[1][8]
Typical Working Concentration 4 µM[1][8]0.1 - 1 µg/mL (~0.3 - 3 µM)[3][9]
Specificity Nuclei[1][4]A-T rich regions of dsDNA[3]

The Multiplexing Advantage of ATTO 465-p

The primary advantage of ATTO 465-p lies in its unique spectral positioning.[2][5] Traditional mIF panels are often limited by the use of the 405 nm laser for nuclear counterstaining with DAPI or Hoechst dyes.[2][4] ATTO 465-p, with its excitation maximum around 455 nm, can be efficiently excited by a 470 nm laser, freeing up the 405 nm channel for the detection of another target protein.[1][2] This strategic shift significantly expands the multiplexing capabilities of an experiment, allowing for the simultaneous analysis of at least six targets in a single tissue section.[2][10]

Experimental Performance and Photostability

Studies have demonstrated that ATTO 465-p is a specific and stable fluorescent dye for nuclear staining, showing comparable performance to other common nuclear dyes like Hoechst 33342 and ToPro-3.[1][8] Quantitative colocalization analysis has revealed a high degree of overlap between ATTO 465-p and Hoechst 33342 staining patterns.[1]

Crucially, ATTO 465-p exhibits greater photostability compared to the ATTO 465 free dye and other nuclear stains like YoPro-1.[1][8] In photobleaching experiments under continuous laser irradiation, ATTO 465-p demonstrated slower bleaching kinetics, ensuring a robust and bright nuclear signal even during prolonged imaging sessions.[1][11] While ATTO 465-p can undergo photoconversion to a blue-emitting form upon exposure to high-intensity light, this phenomenon is also observed with DAPI and Hoechst dyes and is not a concern under normal confocal imaging conditions.[1][8]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining high-quality imaging data. The following are standard protocols for staining fixed cells with ATTO 465-p and DAPI.

ATTO 465-p Staining Protocol for Fixed Cells

This protocol is based on methodologies described in published research.[1][4][5]

  • Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[4][5]

  • Washing: Wash the fixed cells three times with PBS.[5]

  • Permeabilization (if required for other intracellular targets): If co-staining for intracellular targets, permeabilize the cells with a suitable buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[5]

  • Staining: Prepare a 4 µM working solution of ATTO 465-p in PBS. Incubate the cells with the staining solution for 10 minutes at room temperature, protected from light.[1][5][8]

  • Final Washes: Wash the cells serially with PBS.[5]

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Image the cells using a fluorescence microscope with excitation around 470 nm and emission detection between 480-511 nm.[1][5]

DAPI Staining Protocol for Fixed Cells

This protocol is a standard procedure for nuclear counterstaining.[9][12][13][14]

  • Cell Fixation and Permeabilization: Fix and permeabilize cells as required for your primary and secondary antibodies.

  • Washing: Wash the cells one to three times in PBS.[12]

  • Staining: Dilute a DAPI stock solution to a final concentration of 0.1-1 µg/mL (approximately 300 nM) in PBS.[3][9][12][14] Add the DAPI solution to the cells, ensuring they are completely covered.

  • Incubation: Incubate for 1-10 minutes at room temperature, protected from light.[9][12][14]

  • Final Washes: Rinse the sample several times in PBS to remove unbound dye.[12][14]

  • Mounting and Imaging: Mount the coverslip using an antifade mounting medium.[12] Visualize the sample using a fluorescence microscope with a filter set appropriate for DAPI (excitation ~358 nm, emission ~461 nm).[9]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.

G cluster_workflow Multiplex Immunofluorescence Workflow prep Sample Preparation (Fixation & Permeabilization) ab_stain Primary & Secondary Antibody Staining prep->ab_stain nuclear_stain Nuclear Counterstaining (ATTO 465-p or DAPI) ab_stain->nuclear_stain mount Mounting nuclear_stain->mount image Image Acquisition mount->image analysis Data Analysis image->analysis G start Start: Choose Nuclear Stain channel_405 Is the 405 nm channel needed for another target? start->channel_405 dapi DAPI atto465p ATTO 465-p channel_405->atto465p Yes photostability Is high photostability for long imaging critical? channel_405->photostability No photostability->dapi No photostability->atto465p Yes

References

Performance of ATTO 465 in super-resolution microscopy compared to other dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of ATTO 465 with other leading fluorescent dyes—Alexa Fluor 488, Dyomics 485, and Chromeo 488—reveals key performance differences in advanced imaging techniques, guiding researchers toward the optimal probe for their super-resolution needs.

In the pursuit of visualizing cellular structures with nanoscale resolution, the choice of fluorescent probe is paramount. This guide provides a detailed comparison of the fluorescent dye ATTO 465 against its main competitors in the green emission spectrum: Alexa Fluor 488, Dyomics 485, and Chromeo 488. The analysis focuses on their performance in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific applications.

Photophysical Properties: The Foundation of Performance

The effectiveness of a fluorescent dye in super-resolution imaging is intrinsically linked to its photophysical characteristics. A high molar extinction coefficient leads to a strong signal, while a high quantum yield ensures the efficient conversion of absorbed light into fluorescence. Photostability is crucial for withstanding the high laser powers used in techniques like STED and for the repeated on-off switching required in PALM and STORM.

Here, we present a summary of the key photophysical properties of ATTO 465 and its counterparts.

PropertyATTO 465Alexa Fluor 488Dyomics 485Chromeo 488
Excitation Max (nm) 453[1][2]495-499[2]~485488
Emission Max (nm) 506[1][2]519-520[2]~560[3]517
Molar Extinction Coefficient (M⁻¹cm⁻¹) 75,000[1][2]71,000[2]40,00070,000
Quantum Yield (%) 75[1][2]92[2]--
Fluorescence Lifetime (ns) 5.0[1][2]~4.1[2]--
Stokes Shift (nm) ~53[1][4]~24[4]~75[3]29

Performance in Super-Resolution Microscopy

The theoretical advantages suggested by photophysical properties must be validated in the demanding environment of super-resolution imaging.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy requires dyes with exceptional photostability to endure the intense depletion laser. Both ATTO 465 and Alexa Fluor 488 are suitable for STED, with their high quantum yields contributing to bright signals.[2] Studies have shown that while both dyes are well-suited for STED, the optimal choice can depend on the specific embedding medium used for the sample. For imaging in aqueous buffers like PBS, Alexa Fluor 488 and Abberior Star 488 (a similar dye) have shown excellent performance with high residual fluorescence after repeated imaging.[5] Chromeo 488 has demonstrated moderate photostability across various media, making it a consistent, if not top-performing, choice.[5] Dyomics 485XL, a variant with a large Stokes shift, has also been successfully used in two-color STED imaging, allowing for spectral separation from other dyes.[6][7]

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)

These single-molecule localization microscopy (SMLM) techniques rely on the ability of a fluorophore to be switched between a fluorescent "on" state and a dark "off" state. The brightness of the "on" state and the duration of the "off" state are critical for achieving high-resolution images. While Alexa Fluor 488 is a well-established dye for STORM, the performance of ATTO 465 in SMLM is less documented. However, a related dye, ATTO 488, has been identified as a top-performing dye in the blue-green spectral range for STORM, suggesting that dyes from the ATTO family can possess the necessary photoswitching characteristics. The blinking properties of a dye, crucial for SMLM, are highly dependent on the imaging buffer composition.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon research findings. Below are summaries of key experimental protocols relevant to the use of these dyes in super-resolution microscopy.

General Immunohistochemistry Protocol for Super-Resolution

A general workflow for preparing cells for super-resolution imaging involves several key steps, starting from cell culture and fixation, followed by permeabilization, blocking, antibody incubation, and finally mounting. The choice of fixative and mounting medium can significantly impact the performance of the fluorescent dyes. For STED microscopy, mounting media with a refractive index matching the immersion oil is recommended to minimize optical aberrations.[8]

G General Super-Resolution Microscopy Workflow cluster_sample_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis A Cell Culture & Fixation B Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation (with dye) D->E F Mounting E->F G Super-Resolution Imaging (STED/PALM/STORM) F->G H Image Reconstruction G->H I Data Interpretation H->I

Caption: A generalized workflow for a super-resolution microscopy experiment.

STED Microscopy Experimental Setup

For STED imaging, a typical setup includes an excitation laser and a co-aligned, donut-shaped depletion laser. The choice of depletion laser wavelength is critical and depends on the emission spectrum of the fluorophore. For dyes in the green spectral region like ATTO 465 and Alexa Fluor 488, a depletion laser in the range of 592 nm is commonly used.

PALM/STORM Imaging Buffer and Laser Configuration

Successful SMLM imaging often requires a specific imaging buffer to promote the photoswitching of the dyes. These buffers typically contain a reducing agent and an oxygen scavenging system. For multi-color STORM, a combination of spectrally distinct dyes is used, with each dye being sequentially imaged using the appropriate laser lines for activation and excitation. For instance, a combination of Atto 488 and Alexa 647 has proven to be effective for two-color STORM.[8]

Key Advantages and Considerations

  • ATTO 465: Offers a good balance of brightness and photostability with a relatively large Stokes shift, which can be advantageous in reducing spectral crosstalk in multi-color experiments.[4] Its excitation maximum at 453 nm allows for the use of laser lines that might be less common than the standard 488 nm, potentially freeing up the 488 nm channel for other fluorophores.[4]

  • Alexa Fluor 488: A well-established and highly popular dye known for its exceptional brightness and photostability.[4] It is a reliable choice for a wide range of fluorescence microscopy applications, including super-resolution. Its fluorescence is also notably stable over a broad pH range.[4]

  • Dyomics 485: The XL variant of this dye exhibits a very large Stokes shift, making it particularly useful for multi-color imaging experiments where minimizing spectral overlap is crucial.[3][6][7]

  • Chromeo 488: This dye shows consistent performance across different imaging media, which can be an advantage for studies that require comparing results under various conditions.[5]

Conclusion

The selection of the optimal green-emitting dye for super-resolution microscopy depends on the specific requirements of the experiment. For applications demanding the highest brightness and a proven track record, Alexa Fluor 488 remains a top contender. ATTO 465 presents a strong alternative, particularly when a larger Stokes shift or a different excitation wavelength is desired to accommodate multi-color imaging setups. Dyomics 485XL is a specialized option for experiments where a very large Stokes shift is paramount. Finally, Chromeo 488 offers consistent, moderate performance across various conditions. Researchers are encouraged to consider the specific demands of their super-resolution technique and sample type when making their selection.

Visualizing the Principles of Super-Resolution

To better understand the fundamental concepts behind the discussed super-resolution techniques, the following diagrams illustrate the principles of STED and SMLM (PALM/STORM).

G Principle of STED Microscopy cluster_excitation Excitation cluster_depletion Depletion cluster_emission Emission cluster_result Result A Excitation Laser Focuses on Sample B Donut-Shaped Depletion Laser Overlaps Excitation Spot A->B C Fluorophores at the Periphery are De-excited B->C D Only Fluorophores at the Center Emit Fluorescence C->D E Sub-diffraction Resolution Image is Achieved D->E

Caption: The sequential steps involved in achieving super-resolution with STED microscopy.

G Principle of SMLM (PALM/STORM) cluster_activation Stochastic Activation cluster_localization Localization cluster_bleaching Bleaching/Deactivation cluster_reconstruction Image Reconstruction A A Sparse Subset of Fluorophores is Activated B The Position of Each Active Fluorophore is Precisely Determined A->B C Activated Fluorophores are Photobleached or Switched Off B->C D The Process is Repeated for Thousands of Frames C->D E A Super-Resolved Image is Reconstructed from all Localizations D->E

Caption: The iterative process of single-molecule localization microscopy (SMLM).

References

Evaluating ATTO 465 Conjugate Brightness for Cellular Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is paramount for generating high-quality and reproducible cellular imaging data. This guide provides an objective comparison of ATTO 465 conjugates against other common fluorophores, supported by photophysical data and detailed experimental protocols to inform your choice for fluorescence microscopy and flow cytometry applications.

ATTO 465, a fluorescent label from the ATTO dye family, is recognized for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] It is a derivative of the acriflavine (B1215748) dye and is characterized by a notable Stokes shift in aqueous solutions, making it a versatile tool for labeling proteins, DNA, and RNA.[1][2] This guide will delve into the performance of ATTO 465 conjugates, particularly in the context of brightness, and provide a framework for its application in cellular imaging.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a critical factor for achieving a high signal-to-noise ratio in imaging experiments. It is theoretically determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While direct, side-by-side experimental comparisons of antibody conjugate brightness in cellular imaging are not always available in peer-reviewed literature, a comparison of their intrinsic photophysical properties provides valuable insight.

Below is a summary of the key quantitative properties of ATTO 465 and several common alternatives.

PropertyATTO 465FITC (Fluorescein)Alexa Fluor 488Cy3
Excitation Maximum (λex) 453 nm[3]~495 nm[1]495 nm[3]~550 nm[4]
Emission Maximum (λem) 508 nm[1]~519 nm[1]519 nm[3]~570 nm[4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 75,000[1]~75,000[1]~71,000[3]150,000[4]
Fluorescence Quantum Yield (Φ) 0.75[1]~0.50-0.92 (highly pH-dependent)[1]~0.92[3]~0.24 (environment dependent)[4]
Theoretical Brightness (ε x Φ) 56,250~37,500 - 69,000~65,320~36,000

Note: Theoretical brightness is a calculated value and can be influenced by environmental factors such as pH and the conjugation partner.[1]

Performance Insights

Brightness: Based on theoretical calculations, Alexa Fluor 488 is renowned for its exceptional brightness, largely due to its very high quantum yield.[3] ATTO 465 also demonstrates strong brightness, comparable to the higher end of FITC's performance but without the significant pH sensitivity that affects FITC's fluorescence.[1] Cy3 has a very high molar extinction coefficient, meaning it absorbs light very efficiently; however, its lower quantum yield results in a lower theoretical brightness compared to ATTO 465 and Alexa Fluor 488.[4]

Photostability: A significant advantage of the ATTO dye family, including ATTO 465, is its high photostability.[1][4] The rigid molecular structure of ATTO dyes minimizes pathways that lead to photobleaching, making them suitable for experiments requiring long or repeated imaging sessions.[4] In a study, a derivative of ATTO 465, Atto 465-p, demonstrated greater photostability compared to the unmodified ATTO 465 and another common dye, YoPro-1, under continuous laser irradiation.[5] In contrast, FITC is known for its susceptibility to photobleaching.[1] Alexa Fluor 488 is also well-documented for its high photostability.[3]

Spectral Properties: ATTO 465's excitation maximum at 453 nm makes it suitable for excitation sources in the 420-465 nm range. This can be advantageous in multiplexing experiments, as it leaves the common 488 nm laser line free for another fluorophore like Alexa Fluor 488.[3] Additionally, ATTO 465 has a relatively large Stokes shift (the difference between excitation and emission maxima), which can help to reduce spectral crosstalk.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of ATTO 465 conjugates in cellular imaging. Below are protocols for antibody conjugation and indirect immunofluorescence staining.

Antibody Conjugation with ATTO 465 NHS-Ester

This protocol outlines the covalent labeling of an antibody with ATTO 465 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • ATTO 465 NHS-ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. The antibody concentration should be at least 2 mg/mL for efficient labeling.[1]

  • ATTO 465 NHS-Ester Solution Preparation: Immediately before use, dissolve the ATTO 465 NHS-ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.[1]

  • Labeling Reaction: A common starting point is a twofold molar excess of the reactive dye to the antibody.[1] Add the calculated volume of the dye solution to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[1]

  • Purification of the Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored, fluorescent band to elute is the antibody-dye conjugate.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification antibody_prep Prepare Antibody (Amine-free buffer, >2 mg/mL) mix Mix Antibody and Dye Solution (2x molar excess of dye) antibody_prep->mix dye_prep Prepare ATTO 465 NHS-Ester (2 mg/mL in DMF/DMSO) dye_prep->mix incubate Incubate (30-60 min, RT, dark) mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify collect Collect Labeled Antibody purify->collect

Workflow for Antibody Conjugation with ATTO 465 NHS-Ester.
Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes the use of an ATTO 465-conjugated secondary antibody to detect a primary antibody bound to a specific cellular target.

Materials:

  • Cultured cells on coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum of the secondary antibody host in PBS)

  • Primary antibody

  • ATTO 465-conjugated secondary antibody

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Grow cells to the desired confluency on coverslips or chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[6]

  • Primary Antibody Incubation: Dilute the primary antibody in an appropriate antibody dilution buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the ATTO 465-conjugated secondary antibody in antibody dilution buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters for ATTO 465 (Excitation: ~450 nm, Emission: ~510 nm).[3]

start Cultured Cells on Coverslip fix Fixation (4% PFA, 15 min) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (0.1% Triton X-100, 10 min) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (60 min) wash2->block primary_ab Primary Antibody Incubation (1-2h RT or O/N 4°C) block->primary_ab wash3 Wash (3x PBS) primary_ab->wash3 secondary_ab ATTO 465 Secondary Antibody (1-2h RT, dark) wash3->secondary_ab wash4 Wash (3x PBS) secondary_ab->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Workflow for Indirect Immunofluorescence Staining.

Conclusion

ATTO 465 conjugates present a robust and versatile option for cellular imaging, offering a compelling balance of brightness and exceptional photostability. While theoretical brightness values place it competitively among other green-emitting fluorophores, its key advantages lie in its resistance to photobleaching and its unique spectral properties that can be beneficial for multicolor imaging experiments. For researchers requiring high sensitivity and the ability to perform long-term or repeated imaging, ATTO 465 is a superior alternative to traditional dyes like FITC and a strong competitor to other high-performance dyes such as Alexa Fluor 488. The choice between these high-performance dyes may ultimately depend on the specific requirements of the experiment, including the available excitation sources and the need to minimize spectral overlap in multiplex panels.

References

A Comparative Analysis of the Water Solubility of ATTO 465 NHS Ester and Other Common Amine-Reactive Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of biotechnology and drug development, the selection of appropriate fluorescent labeling reagents is a critical step in ensuring the success of bioconjugation and subsequent applications. The water solubility of these reagents, particularly N-hydroxysuccinimide (NHS) esters, is a key parameter that influences their handling, reactivity, and the overall efficiency of the labeling process. This guide provides a comparative overview of the water solubility of ATTO 465 NHS ester against other commonly used fluorescent dye and biotin (B1667282) NHS esters.

Understanding the Importance of Water Solubility

The solubility of an NHS ester in aqueous buffers is crucial for several reasons. Many biomolecules, such as proteins and antibodies, are sensitive to organic solvents and must be labeled in an aqueous environment to maintain their native conformation and activity. Poorly soluble NHS esters often require initial dissolution in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which is then added to the aqueous reaction mixture. This carryover of organic solvent can potentially denature the target biomolecule, leading to a loss of function. Furthermore, the limited solubility of a reagent can impact the achievable concentration in the reaction, potentially affecting the labeling efficiency and kinetics.

Comparison of Water Solubility

The following table summarizes the available water solubility data for this compound and a selection of other common NHS esters. It is important to note that for many of these compounds, precise quantitative solubility data is not always readily available in the public domain, and the information is often qualitative.

NHS EsterMolecular Weight ( g/mol )Water Solubility (Qualitative)Water Solubility (Quantitative)Structural Features Influencing Solubility
This compound 493.5Moderately hydrophilic, Good water solubilityNot specifiedAcriflavine-derived structure[1]
Alexa Fluor™ 488 NHS Ester 643.4Water-soluble, Good[2][3][4]Not specifiedSulfonated rhodamine dye[5][6]
Cy3 NHS Ester (sulfonated) ~765Highly water-soluble[7][8]Not specifiedPresence of sulfonate groups[7]
Cy5 NHS Ester (non-sulfonated) ~652Very poorly soluble in water[9]~0.19 mMLacks hydrophilic sulfonate groups[10]
TAMRA NHS Ester 527.5Low in water[4]Not specifiedRhodamine core, relatively nonpolar[2][4]
Fluorescein NHS Ester 473.4-Not specifiedGenerally requires organic solvent[11]
Biotin NHS Ester 341.4Water-insolubleNot specifiedRelatively hydrophobic structure
Sulfo-NHS Esters (general) VariesWater-soluble~10 mMPresence of a sulfonate group on the NHS ring[12][13]

Factors Influencing the Water Solubility of NHS Esters

The water solubility of an NHS ester is primarily determined by its molecular structure. The presence of polar and ionizable groups, such as sulfonates (-SO₃⁻), carboxylates (-COO⁻), and hydroxyls (-OH), significantly enhances water solubility. Conversely, large hydrophobic aromatic ring systems and long alkyl chains tend to decrease solubility in aqueous media.

For instance, the sulfonation of cyanine (B1664457) dyes (e.g., Cy3 and Cy5) and rhodamine dyes (e.g., Alexa Fluor™ 488) is a common strategy to improve their water solubility.[5][6][7] This is also the principle behind the high water solubility of Sulfo-NHS esters compared to their non-sulfonated counterparts.[12][13] The structure of ATTO 465, derived from acriflavine, contributes to its moderate hydrophilicity.[1]

Factors Influencing NHS Ester Water Solubility cluster_0 Chemical Structure cluster_1 Solubility Outcome Molecular_Weight Molecular Weight Water_Solubility Water Solubility Molecular_Weight->Water_Solubility Can Influence Polar_Groups Presence of Polar Groups (-SO3H, -COOH, -OH) Polar_Groups->Water_Solubility Increases Hydrophobic_Moieties Presence of Hydrophobic Moieties (Aromatic Rings, Alkyl Chains) Hydrophobic_Moieties->Water_Solubility Decreases

Factors influencing the water solubility of NHS esters.

Experimental Protocol for Determining Water Solubility

For a precise and standardized determination of the water solubility of NHS esters, the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility (Shake-Flask Method) is recommended.[9][14][15] This method is suitable for substances with a solubility above 10⁻² g/L.

Objective: To determine the saturation mass concentration of an NHS ester in water at a defined temperature.

Materials:

  • NHS ester of interest

  • Distilled or deionized water

  • Glass flasks with stoppers

  • Shaking apparatus (e.g., orbital shaker) with temperature control

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Analytical balance

Procedure:

  • Preliminary Test: a. Weigh a small amount of the NHS ester (e.g., 10 mg) into a flask. b. Add successive small volumes of water (e.g., 0.1 mL, 1 mL, 10 mL) and shake vigorously after each addition. c. Observe for complete dissolution. This preliminary test helps to estimate the approximate solubility and determine the appropriate sample amount and water volume for the main test.

  • Main Test (Shake-Flask Method): a. Based on the preliminary test, weigh an amount of the NHS ester that is in excess of its expected solubility into three separate flasks. b. Add a measured volume of water to each flask. c. Tightly stopper the flasks and place them in the shaking apparatus set to a constant temperature (e.g., 20 °C or 25 °C). d. Shake the flasks until equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued. e. After equilibration, stop the shaking and allow the undissolved solid to settle. f. Centrifuge the samples to further separate the solid phase. g. Carefully withdraw an aliquot from the supernatant of each flask. h. Analyze the concentration of the dissolved NHS ester in the aliquots using a suitable and validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the dye, or HPLC). i. The water solubility is reported as the average concentration from the three flasks.

Considerations for NHS Esters:

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which can affect the accuracy of the solubility measurement. It is crucial to perform the analysis of the supernatant as quickly as possible after sampling. The pH of the water should be near neutral.

  • Purity: The purity of the NHS ester can influence its solubility. It is recommended to use a well-characterized, high-purity compound.

Experimental Workflow

Start Start Add_Excess_NHS Add excess NHS ester to water in a flask Start->Add_Excess_NHS Equilibrate Equilibrate by shaking (e.g., 24-72h at constant T) Add_Excess_NHS->Equilibrate Separate_Solid Separate undissolved solid (Centrifugation) Equilibrate->Separate_Solid Analyze_Supernatant Analyze supernatant for dissolved NHS ester concentration (e.g., UV-Vis, HPLC) Separate_Solid->Analyze_Supernatant Determine_Solubility Determine water solubility Analyze_Supernatant->Determine_Solubility

Workflow for determining water solubility via the shake-flask method.

Conclusion

The water solubility of NHS esters is a critical factor for successful bioconjugation. While this compound is described as having good water solubility, for critical applications, it is often recommended to prepare stock solutions in an organic solvent. For applications where organic solvents are a concern, sulfonated dyes such as Alexa Fluor™ 488 NHS ester and sulfonated Cy dyes offer excellent alternatives with high water solubility. When precise solubility data is required for a specific application, conducting a standardized experimental determination using a method like the OECD 105 shake-flask protocol is the most reliable approach. This allows researchers to make informed decisions in selecting the optimal labeling reagent for their specific experimental needs.

References

ATTO 465-Pentafluoroaniline: A Superior Photostable Nuclear Stain for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-resolution cellular imaging and multiplex immunofluorescence, the selection of a robust and photostable nuclear stain is critical. This guide provides a comprehensive comparison of ATTO 465-pentafluoroaniline (ATTO 465-p) with the conventional nuclear stains, DAPI and Hoechst 33342, highlighting its advantages in terms of photostability and spectral properties.

ATTO 465-p, a derivative of the ATTO 465 dye, has emerged as a novel nuclear stain with exceptional performance, particularly in demanding imaging applications.[1][2][3] Its unique characteristics offer significant benefits over traditional dyes, enabling more complex and reliable experimental designs.

Performance Comparison: ATTO 465-p vs. DAPI and Hoechst 33342

The following tables summarize the key performance characteristics of ATTO 465-p, DAPI, and Hoechst 33342, providing a clear comparison for informed decision-making.

Spectral Properties
PropertyATTO 465-pentafluoroanilineDAPI (DNA-bound)Hoechst 33342 (DNA-bound)
Excitation Maximum (λex) ~455 nm[1]~358 nm[4]~350 nm
Emission Maximum (λem) ~508 nm[1][5]~461 nm[4]~461 nm
Molar Extinction Coefficient (ε) Not specified~27,000 cm⁻¹M⁻¹[6]Not specified
Quantum Yield (Φ) Not specifiedIncreases ~20-fold upon binding[7]Not specified
Stokes Shift ~53 nm~103 nm[6]~111 nm
Color Cyan[1]Blue[4]Blue
Photostability and Staining Characteristics
PropertyATTO 465-pentafluoroanilineDAPIHoechst 33342
Photostability High; demonstrates slower bleaching kinetics compared to YoPro-1 and the parent Atto 465 dye.[1][5]High; generally considered more photostable than Hoechst dyes.[8]Moderate; subject to photobleaching with prolonged UV exposure.[8][9]
Cell Permeability Effective on fixed and permeabilized cells.[1]Semi-permeant to impermeant for live cells; requires fixation and permeabilization for optimal staining.[8][10]Permeant for live and fixed cells.[10]
Binding Target DNA[1]A-T rich regions of the minor groove of DNA.[4]A-T rich regions of the minor groove of DNA.
Typical Working Concentration ~4 µM for fixed cells.[1]0.1 - 1 µg/mL (~0.3 - 3 µM) for fixed cells.[6]0.1 - 1 µg/mL for live or fixed cells.
Key Advantages Excellent photostability, unique spectral properties allowing for greater flexibility in multiplexing.[1][11]Well-established, high DNA specificity.Effective for both live and fixed cell staining.
Limitations Requires synthesis from ATTO 465 NHS ester.[2]Lower photostability than ATTO 465-p, potential for phototoxicity with UV excitation.[6]Moderate photostability, potential for phototoxicity with UV excitation.[12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the comparative data.

Synthesis of ATTO 465-pentafluoroaniline

ATTO 465-p is synthesized via a nucleophilic substitution reaction.[2]

Materials:

Procedure:

  • Resuspend this compound in DMSO.

  • Add a 10% molar excess of 2,3,4,5,6-pentafluoroaniline to the resuspended dye in a 1% triethylamine DMSO solution.

  • Adjust the reaction to a final concentration of 16 mM of ATTO 465-NHS ester.

  • Stir the reaction overnight at room temperature on a vibrating plate, protected from light.

  • Dilute the final product with DMSO for storage at -20°C.

Nuclear Staining of Fixed Cells

Materials:

  • Cells cultured on coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • ATTO 465-p, DAPI, or Hoechst 33342 staining solution

  • Antifade mounting medium

Procedure:

  • Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare the working concentration of the nuclear stain in PBS (e.g., 4 µM for ATTO 465-p, 1 µg/mL for DAPI or Hoechst 33342).

  • Incubate the fixed cells with the staining solution for 10 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mount the coverslips with an antifade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Photostability Comparison Assay

This protocol outlines a method to compare the photobleaching rates of different nuclear stains.

Materials:

  • Cells stained with the nuclear stains of interest as described above.

  • Fluorescence microscope with a stable light source and a camera capable of time-lapse imaging.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Mount the stained slide on the microscope stage.

  • Select a field of view with well-stained nuclei.

  • Set the microscope to continuously illuminate the sample with a constant light intensity.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Using image analysis software, measure the mean fluorescence intensity of several nuclei at each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

  • Plot the normalized fluorescence intensity against time to generate photobleaching curves. The rate of decay indicates the photostability of the dye.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

cluster_synthesis ATTO 465-p Synthesis Workflow start Start: Reagents reagent1 This compound in DMSO start->reagent1 reagent2 Pentafluoroaniline in Triethylamine/DMSO start->reagent2 mix Mix Reagents reagent1->mix reagent2->mix react React Overnight at RT (Protected from Light) mix->react store Store at -20°C react->store end End: ATTO 465-p store->end

Caption: Synthesis of ATTO 465-pentafluoroaniline.

cluster_staining Nuclear Staining Workflow start Start: Cultured Cells fix Fix with 4% PFA start->fix wash1 Wash with PBS (3x) fix->wash1 stain Incubate with Nuclear Stain (10 min) wash1->stain wash2 Wash with PBS (3x) stain->wash2 mount Mount with Antifade Medium wash2->mount image Image with Fluorescence Microscope mount->image end End: Stained Nuclei Image image->end

Caption: General workflow for nuclear staining.

cluster_photostability Photostability Comparison Workflow start Start: Stained Cells timelapse Acquire Time-Lapse Images under Continuous Illumination start->timelapse measure Measure Mean Fluorescence Intensity of Nuclei at Each Time Point timelapse->measure normalize Normalize Intensity to t=0 measure->normalize plot Plot Normalized Intensity vs. Time normalize->plot compare Compare Photobleaching Curves plot->compare end End: Photostability Ranking compare->end

Caption: Workflow for comparing photostability.

Conclusion

ATTO 465-pentafluoroaniline presents a compelling alternative to traditional nuclear stains like DAPI and Hoechst 33342, particularly for applications demanding high photostability and flexibility in multicolor imaging. Its unique spectral properties, which shift the nuclear stain away from the commonly used blue channel, open up new possibilities for complex multiplex immunofluorescence experiments. While DAPI and Hoechst 33342 remain valuable tools, researchers should consider the superior photostability of ATTO 465-p for long-term imaging and experiments where phototoxicity is a concern. The provided protocols and workflows offer a foundation for incorporating this advanced nuclear stain into a wide range of research applications.

References

Confirming Success: A Comparative Guide to ATTO 465 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, robust and reliable confirmation of successful conjugation is paramount. This guide provides a comprehensive comparison of methods to confirm the successful conjugation of ATTO 465 NHS ester to proteins and other biomolecules, alongside a comparison with alternative fluorescent dyes.

Introduction to this compound Conjugation

ATTO 465 is a fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] The N-hydroxysuccinimide (NHS) ester functional group of ATTO 465 allows for its efficient and covalent attachment to primary amine groups (-NH2) present on biomolecules, such as the lysine (B10760008) residues of proteins, forming a stable amide bond.[1][2] This process, known as bioconjugation, is a cornerstone of modern life sciences research, enabling the visualization and tracking of molecules in a variety of applications.

The primary method for assessing the success of this conjugation is the determination of the Degree of Labeling (DOL), which quantifies the average number of dye molecules conjugated to each biomolecule.[1]

Comparison of ATTO 465 with Alternative Dyes

While ATTO 465 is a popular choice, several alternative fluorescent dyes with similar spectral properties are available. The selection of a dye often depends on factors such as brightness, photostability, and cost. Below is a comparison of key photophysical properties of ATTO 465 and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
ATTO 465 45350675,0000.7556,250
Alexa Fluor 488 49551971,0000.9265,320
DyLight 488 49351870,000Not specifiedNot specified
CF488A 49051570,0000.9063,000

Data sourced from publicly available information and may vary slightly between manufacturers.

Experimental Protocol: Confirmation of this compound Conjugation

This protocol outlines the key steps to determine the success of conjugating this compound to a protein.

Materials
  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][2]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1][3]

  • Gel filtration column (e.g., Sephadex G-25) for purification[1][4]

  • UV-Vis Spectrophotometer

Procedure
  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column. The protein concentration should ideally be at least 2 mg/mL.[1]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.[1][3]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3 using the labeling buffer.[2]

    • Add a 2 to 10-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[1][3] The optimal ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][2]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the conjugated protein.[4][5]

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of ATTO 465, which is 453 nm (Amax).[1]

    • Calculate the Degree of Labeling (DOL) using the following formula:

      DOL = (Amax * ε_protein) / [(A280 - (Amax * CF280)) * ε_dye]

      Where:

      • Amax: Absorbance at 453 nm

      • A280: Absorbance at 280 nm

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye: Molar extinction coefficient of ATTO 465 at 453 nm (7.5 x 10⁴ M⁻¹cm⁻¹)[4]

      • CF280: Correction factor for the dye's absorbance at 280 nm (for ATTO 465, this is 0.48)[4]

A successful conjugation will yield a DOL within the desired range, typically between 2 and 8 for antibodies, ensuring sufficient labeling without compromising protein function.

Visualizing the Confirmation Workflow

The following diagram illustrates the key steps involved in confirming the successful conjugation of this compound.

G Workflow for Confirming this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Amine-free buffer) Conjugation Conjugation Reaction (pH 8.3, RT, 30-60 min) Protein_Prep->Conjugation Dye_Prep This compound (Dissolve in DMF/DMSO) Dye_Prep->Conjugation Purification Purification (Gel Filtration) Conjugation->Purification Spectro Spectrophotometry (Measure A280 & A453) Purification->Spectro DOL_Calc DOL Calculation Spectro->DOL_Calc Success Success DOL_Calc->Success DOL in desired range Optimization Optimization DOL_Calc->Optimization DOL out of range

Caption: Workflow for confirming successful this compound conjugation.

Signaling Pathway of NHS Ester Reaction

The underlying chemical reaction for the conjugation of this compound with a primary amine on a protein is a nucleophilic acyl substitution. The following diagram illustrates this pathway.

G This compound Reaction with a Primary Amine Reactants ATTO 465-NHS Ester + Protein-NH₂ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products ATTO 465-Protein (Amide Bond) + N-Hydroxysuccinimide Intermediate->Products Leaving Group Departure

Caption: Reaction pathway of this compound with a primary amine.

By following these protocols and understanding the underlying principles, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their fluorescently labeled reagents for downstream applications.

References

Assessing the stability of ATTO 465 conjugates over time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the long-term stability of fluorescent conjugates is paramount for reproducible and reliable data. This guide provides an objective assessment of the stability of ATTO 465 conjugates over time, comparing its performance with other common fluorophores and offering detailed experimental protocols for conjugation and storage.

Core Principles of Fluorophore Stability

The stability of a fluorescent conjugate is primarily influenced by two factors: photostability and long-term storage stability. Photostability refers to a fluorophore's resistance to photochemical degradation when exposed to excitation light. Long-term storage stability relates to the chemical integrity of the dye and its conjugate when stored over extended periods. ATTO dyes, including ATTO 465, are characterized by their rigid molecular structure, which contributes to their high thermal and photostability.[1]

Comparative Photostability of ATTO 465

ATTO 465 exhibits excellent photostability, a critical feature for imaging applications that require prolonged or intense illumination.[2] Studies have shown that ATTO dyes are generally more stable under long irradiation compared to many other dyes.[3]

A derivative of ATTO 465, known as Atto 465-p, has demonstrated even greater photostability compared to the ATTO 465 free dye and another common nuclear stain, YoPro-1, under continuous laser irradiation.[4][5] This enhanced stability makes ATTO 465 and its derivatives a robust choice for demanding applications such as confocal microscopy and single-molecule detection.[6]

Here is a comparison of the photophysical properties of ATTO 465 with other commonly used fluorescent dyes:

PropertyATTO 465Alexa Fluor 488Cy3FITC
Excitation Maximum (λex)453 nm495 nm~550 nm~495 nm
Emission Maximum (λem)508 nm519 nm~570 nm~519 nm
Molar Extinction Coefficient (ε)75,000 M⁻¹cm⁻¹~71,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)75%~92%~24%~50-92% (pH dependent)
PhotostabilityHighHighModerateLow

Long-Term Storage of ATTO 465 Conjugates

Proper storage is crucial for maintaining the fluorescence and functionality of ATTO 465 conjugates. While specific long-term stability data for ATTO 465 conjugates is not extensively published, general guidelines for storing fluorescently labeled antibodies and proteins are applicable and recommended.

For long-term storage of protein conjugates, it is advisable to store them in aliquots at -20°C or -80°C.[7] The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50% can prevent damage from freeze-thaw cycles.[8] When stored properly, protected from moisture and light, ATTO-TEC products are reported to be stable for at least three years.[9] Lyophilized (freeze-dried) fluorescent antibody conjugates can retain their staining titer for over 1,200 days when stored at temperatures ranging from -20°C to 25°C.[2]

Storage Recommendations for ATTO 465 Conjugates:

Storage ConditionDurationNotes
4°C with 2 mM sodium azide (B81097)Several monthsFor short-term storage. Protect from light.
-20°C in 50% glycerolUp to a year or morePrevents freezing and damage from ice crystals. Protect from light. Avoid frost-free freezers.
-80°CLong-termAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Lyophilized at -20°CSeveral yearsReconstitute shortly before use.

Experimental Protocols

Protein Labeling with ATTO 465 NHS Ester

This protocol is suitable for labeling proteins via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 3- to 10-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the conjugate.

Storage of the Final Conjugate

In general, conjugates should be stored under the same conditions as the unlabeled protein.[7] For storage in solution at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, it is recommended to divide the conjugate into aliquots and freeze at -20°C to avoid repeated freezing and thawing.[7] Always protect the conjugate from light.

Visualizations

Experimental Workflow: Multiplex Immunofluorescence (mIF)

The following diagram outlines a typical workflow for a multiplex immunofluorescence experiment utilizing an ATTO 465-conjugated antibody.

G cluster_prep Tissue Preparation cluster_stain Staining Cycles cluster_analysis Imaging & Analysis prep1 FFPE Tissue Section prep2 Deparaffinization & Rehydration prep1->prep2 prep3 Antigen Retrieval prep2->prep3 stain1 Blocking prep3->stain1 stain2 Primary Antibody 1 + HRP Secondary stain1->stain2 stain3 Tyramide Signal Amplification (Fluorophore 1) stain2->stain3 stain4 Antibody Stripping stain3->stain4 stain5 Primary Antibody 2 (ATTO 465 Conjugate) stain4->stain5 stain6 Nuclear Counterstain (e.g., DAPI) stain5->stain6 analysis1 Fluorescence Microscopy stain6->analysis1 analysis2 Image Acquisition analysis1->analysis2 analysis3 Spectral Unmixing & Analysis analysis2->analysis3 G MIF MIF CD74 CD74 MIF->CD74 CXCR2_4 CXCR2/4 MIF->CXCR2_4 PI3K PI3K CD74->PI3K MAPK_ERK MAPK/ERK CXCR2_4->MAPK_ERK Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB MAPK_ERK->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Cytokines Pro-inflammatory Cytokine Release NF_kB->Cytokines

References

Spectral Compatibility of ATTO 465 with Common Laser Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the optimal pairing of a fluorophore with available excitation sources is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of the spectral compatibility of the fluorescent dye ATTO 465 with common laser lines used in fluorescence microscopy and flow cytometry.

ATTO 465, a fluorescent label derived from acriflavin, is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] Its spectral properties make it a versatile tool, particularly in multiplexing applications where distinct spectral profiles are crucial.[3][4][5]

Quantitative Data Summary

The performance of a fluorophore is dictated by its intrinsic photophysical properties. The brightness of a dye is a product of its molar extinction coefficient (a measure of how efficiently it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). When selecting a laser line for exciting ATTO 465, it is important to consider how close the laser wavelength is to the dye's excitation maximum. The table below summarizes the key photophysical properties of ATTO 465 and provides a theoretical relative brightness when excited by common laser lines.

PropertyValueReference(s)
Excitation Maximum (λex) ~453 nm[6][7]
Emission Maximum (λem) ~508 nm[6][7]
Molar Extinction Coefficient (ε) 75,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ) 0.75[7]
Stokes Shift ~55 nm[1]
Fluorescence Lifetime (τ) 5.0 ns[2]
Common Laser Line (nm)Theoretical Relative Brightness (%)Notes
405 nm (Violet Diode) ModerateWhile significantly off-peak, the 405 nm laser can still excite ATTO 465, making it useful for multiplexing. A derivative, ATTO 465-p, shows interesting photoconversion properties upon 405 nm excitation after initial illumination with a 486 nm laser.[4] This allows for the 405 nm channel, typically used for nuclear counterstains like DAPI, to be used for other targets.[3][4][5]
445 nm (Blue Diode) HighThis laser line is very close to the excitation maximum of ATTO 465, resulting in efficient excitation and bright fluorescence. It is a good alternative when a 457 nm laser is not available.
457 nm (Argon Ion) Very HighAs one of the closest common laser lines to the excitation peak of ATTO 465, the 457 nm line provides excellent excitation efficiency and is expected to yield the brightest signal.
470 nm (Diode/Argon) HighA 470 nm laser provides good excitation of ATTO 465 and is a common component in many imaging systems.[4]
488 nm (Argon Ion) Moderate to HighThe 488 nm laser line is one of the most common lasers in fluorescence microscopy and flow cytometry. While it is off-peak for ATTO 465, it can still provide efficient excitation, making ATTO 465 a viable option for instruments with a standard 488 nm laser.[8][9][10] A derivative, ATTO 465-p, has demonstrated high photostability when continuously excited with a 486 nm laser.[4][8][10]

Note: The theoretical relative brightness is an estimation based on the proximity of the laser line to the dye's excitation maximum. Actual performance may vary depending on experimental conditions such as laser power, filter sets, and the local environment of the dye.

Experimental Protocols

To empirically determine the optimal laser line for ATTO 465 in your specific experimental setup, the following protocols for comparing fluorescence brightness and photostability are provided.

Protocol for Comparing Fluorescence Brightness

Objective: To quantify and compare the fluorescence intensity of ATTO 465 when excited by different laser lines.

Materials:

  • ATTO 465-conjugated antibody or other labeled biological molecule.

  • Appropriate sample (e.g., fixed cells, tissue section) with the target of interest.

  • Fluorescence microscope (confocal or widefield) equipped with multiple laser lines (e.g., 405 nm, 457 nm, 488 nm).

  • Image analysis software (e.g., ImageJ, FIJI).

Methodology:

  • Sample Preparation: Prepare your biological sample and perform staining with the ATTO 465 conjugate according to your standard protocol. Mount the sample using an anti-fade mounting medium to minimize photobleaching.

  • Microscope Setup:

    • Turn on the microscope and the laser lines to be tested, allowing them to stabilize.

    • Use the same objective lens and detector settings (e.g., gain, offset) for all acquisitions.

    • For each laser line, use an appropriate filter set that efficiently collects the emission of ATTO 465 (e.g., a bandpass filter centered around 510-530 nm).

  • Image Acquisition:

    • For each laser line, acquire images from the same field of view.

    • Ensure that the detector is not saturated. Adjust laser power or exposure time as needed, but keep these settings consistent for each laser line if possible. If laser powers need to be adjusted, record the settings for each.

    • Acquire multiple images from different fields of view for each laser line to ensure statistical significance.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the stained structures for each image.

    • Subtract the mean background fluorescence from a region without staining to obtain the net fluorescence intensity.

    • Calculate the average net fluorescence intensity and standard deviation for each laser line.

    • Compare the average net fluorescence intensities to determine which laser line provides the brightest signal for ATTO 465 in your setup.

Protocol for Assessing Photostability

Objective: To evaluate the photostability of ATTO 465 when subjected to continuous illumination from different laser lines.

Materials:

  • Same as for the brightness comparison protocol.

Methodology:

  • Sample Preparation and Microscope Setup: Follow steps 1 and 2 from the brightness comparison protocol.

  • Time-Lapse Imaging:

    • Select a field of view with clear staining.

    • For each laser line to be tested, acquire a time-lapse series of images. Use consistent laser power and exposure settings for each series.

    • Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained structures in the first image of each time series.

    • Measure the mean fluorescence intensity of the same structures in the subsequent images of the time series.

    • Normalize the intensity values at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time for each laser line. The resulting curves will represent the photobleaching rate of ATTO 465 under illumination from each laser. A slower decay in fluorescence indicates higher photostability.

Mandatory Visualization

G ATTO 465 Spectral Compatibility cluster_lasers Common Laser Lines cluster_atto465 ATTO 465 L405 405 nm ATTO465_Ex Excitation (~453 nm) L405->ATTO465_Ex Moderate Excitation L445 445 nm L445->ATTO465_Ex High Excitation L457 457 nm L457->ATTO465_Ex Very High Excitation L470 470 nm L470->ATTO465_Ex High Excitation L488 488 nm L488->ATTO465_Ex Moderate-High Excitation ATTO465_Em Emission (~508 nm) ATTO465_Ex->ATTO465_Em Stokes Shift (~55 nm)

Caption: ATTO 465 excitation with common laser lines.

Conclusion

ATTO 465 is a bright and photostable fluorophore with an excitation maximum conveniently situated for excitation by several common laser lines. For optimal brightness, the 457 nm laser line is the ideal choice. However, excellent performance can also be achieved with 445 nm and 470 nm lasers. The widely available 488 nm laser provides sufficient excitation for many applications, and the 405 nm laser can be effectively utilized for multiplexing experiments, particularly when using the ATTO 465-p derivative. The choice of laser will ultimately depend on the specific instrumentation available and the experimental design, with the provided protocols offering a framework for empirical validation.

References

Safety Operating Guide

Proper Disposal of ATTO 465 NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and environmental protection are paramount when handling chemical reagents. This document provides a detailed operational and disposal plan for ATTO 465 NHS ester, a fluorescent dye commonly used in labeling proteins and other biomolecules. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date information.[1] While a specific SDS for this compound was not found during this search, a representative SDS for a similar compound, ATTO 488 NHS-ester, indicates that the substance may not be classified as hazardous under normal conditions.[2] However, good laboratory practices dictate treating all chemical substances with a high degree of caution.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound in both its solid and dissolved forms:

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes of solutions and airborne particles of the solid powder.
Hand Protection Nitrile glovesProvides a barrier against skin contact with the dye.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection N95 or equivalent dust maskRecommended when handling the solid powder to prevent inhalation.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to treat it as chemical waste.[2] Under no circumstances should this material or its containers be disposed of in the regular trash or down the drain.

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container should be made of a material compatible with the solvents used (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate its contents, including "this compound" and any solvents present.

  • Collection of Contaminated Materials: All materials that have come into contact with this compound must be collected as chemical waste. This includes:

    • Unused or expired solid this compound in its original vial.

    • Solutions containing the dye (e.g., stock solutions, labeling reactions).

    • Contaminated labware (e.g., pipette tips, microcentrifuge tubes).

    • Contaminated PPE (e.g., gloves).

Experimental Protocol: Decontamination of Glassware

Empty vials and other glassware that have contained this compound should be decontaminated before being disposed of or reused.

  • Triple Rinse: Rinse the glassware three times with a suitable solvent that can dissolve the dye, such as ethanol (B145695) or acetone.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste in your designated liquid waste container.

  • Final Disposal: After triple rinsing, the glassware can typically be disposed of in the appropriate glass waste container, in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_end start Waste Generation (this compound) waste_type Waste Type? start->waste_type solid_waste Solid Waste (Gloves, Tips, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal collect_solid->contact_ehs collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid collect_liquid->contact_ehs

Disposal workflow for this compound waste.

Institutional Guidelines and Record Keeping

It is imperative to always follow your institution's specific guidelines for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for these procedures and for scheduling waste pickups.

Maintain a detailed record of the disposed chemicals, including the name of the chemical, the quantity, and the date of disposal, as required by your institution's policies. This practice ensures a safe and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 465 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of scientific innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for the use of ATTO 465 NHS ester, a fluorescent label designed for high-sensitivity applications. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experimental outcomes.

Immediate Safety and Handling Precautions

This compound is a reactive compound that readily couples with primary amino groups on biomolecules.[1] Due to its reactivity, specific precautions must be taken to prevent unintended reactions, hydrolysis, and potential exposure.

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[2][3]Chemical-resistant gloves (e.g., Nitrile).[2][4]Laboratory coat.[2][4]Use in a well-ventilated area or fume hood. A dust mask (e.g., N95) may be used to prevent inhalation of fine particles.[2][5]
Dissolving & Pipetting Safety glasses with side shields or safety goggles.[2][3]Chemical-resistant gloves (e.g., Nitrile).[2][4]Laboratory coat.[2][4]Work in a well-ventilated area or fume hood.[2][4]
Reaction & Conjugation Safety glasses with side shields or safety goggles.[2][3]Chemical-resistant gloves (e.g., Nitrile).[2][4]Laboratory coat.[2][4]Work in a well-ventilated area or fume hood.[4]
Waste Disposal Safety glasses with side shields or safety goggles.[3][4]Chemical-resistant gloves (e.g., Nitrile).[2][4]Laboratory coat.[2][4]Not generally required if handling quenched solution in a fume hood.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from storage to the final quenched waste.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal storage Store at -20°C Protect from moisture and light equilibrate Equilibrate vial to room temperature before opening storage->equilibrate Prevents condensation weigh Weigh powder in a fume hood equilibrate->weigh dissolve Dissolve in anhydrous, amine-free DMF or DMSO reaction Perform conjugation reaction (pH 8.3-8.5) dissolve->reaction weigh->dissolve Prepare fresh quench Quench unreacted NHS ester with an amine-containing buffer reaction->quench After reaction completion collect Collect in a labeled hazardous waste container quench->collect

Figure 1. Workflow for safe handling of this compound.

Step-by-Step Operational Plan

1. Preparation of this compound Solution:

  • Storage: Upon receipt, store the vial of this compound at -20°C, protected from light and moisture.[1][5] When stored correctly, the product is stable for at least three years.[1]

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[6]

  • Dissolution: Prepare solutions immediately before use.[1] Dissolve the desired amount of the dye in an anhydrous and amine-free polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] Solutions of NHS esters in these solvents may have limited stability.[1]

2. Labeling Reaction:

  • The NHS ester of ATTO 465 reacts with primary amino groups of biomolecules.[1]

  • The reaction is pH-dependent. The amino group must be deprotonated to be reactive, so the reaction solution should be buffered to a pH of 8.3-8.5.[7] A common buffer is 0.1 M sodium bicarbonate.[7]

  • Be aware that at high pH, hydrolysis of the NHS ester will compete with the labeling reaction.[1]

3. Purification of the Conjugate:

  • After the labeling reaction, the conjugated biomolecule can be separated from unreacted dye using methods like gel permeation chromatography (e.g., Sephadex G-25) or dialysis.[8]

Disposal Plan

Unreacted this compound and contaminated materials must be treated as hazardous chemical waste. The primary goal of the disposal protocol is to quench the reactive NHS ester group.

1. Quenching of Reactive NHS Ester:

  • Principle: The reactivity of the NHS ester can be neutralized by reacting it with an excess of a primary amine.[4]

  • Procedure:

    • In a designated chemical fume hood, add an amine-containing solution to the waste containing the unreacted this compound. Suitable quenching agents include Tris buffer or glycine (B1666218) solutions.[4]

    • A 5-10 fold molar excess of the amine is recommended to ensure complete quenching.[4]

    • Allow the mixture to react for at least 30 minutes at room temperature with gentle stirring.[4]

2. Final Waste Disposal:

  • Collection: Collect the quenched solution in a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized ATTO 465 and the quenching agent.[9]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and wipes, should be collected in a sealed bag and disposed of as hazardous chemical waste.[4]

  • Regulatory Compliance: Dispose of all waste in accordance with your institution's and local regulations for hazardous chemical waste.[4]

By adhering to these detailed procedures, researchers can safely handle this compound, ensuring both personal safety and the generation of high-quality, reliable experimental data.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.